Forsythoside
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[[6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O12/c1-8-13(23)15(25)17(27)20(31-8)30-7-12-14(24)16(26)18(28)19(32-12)29-5-4-9-2-3-10(21)11(22)6-9/h2-3,6,8,12-28H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMGUQIHCNDUKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Forsythoside A: A Technical Guide to its Mechanism of Action in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This process involves the activation of glial cells, such as microglia and astrocytes, leading to the production of pro-inflammatory mediators that contribute to neuronal damage. Forsythoside A (FTA), a phenylethanoid glycoside extracted from Forsythia suspensa, has emerged as a promising therapeutic agent with potent anti-inflammatory and neuroprotective properties.[1][2][3] This technical guide provides an in-depth overview of the molecular mechanisms underlying the action of this compound A in neuroinflammation, with a focus on key signaling pathways, experimental evidence, and protocols.
Core Mechanisms of Action: Signaling Pathways
This compound A exerts its anti-neuroinflammatory effects by modulating several key signaling pathways. The primary mechanisms involve the inhibition of pro-inflammatory pathways and the activation of anti-inflammatory and antioxidant responses.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In the context of neuroinflammation, stimuli like lipopolysaccharide (LPS) can lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2][4]
This compound A has been shown to significantly suppress the activation of the NF-κB pathway.[1][2][4] It prevents the phosphorylation and subsequent degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit.[2] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2][3][4][5]
Activation of the Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[1]
This compound A has been demonstrated to activate the Nrf2/HO-1 pathway.[1] By promoting the nuclear translocation of Nrf2 and upregulating the expression of HO-1, this compound A enhances the cellular antioxidant defense mechanisms, thereby mitigating oxidative stress, a key contributor to neuroinflammation.[1]
Modulation of the Nrf2/GPX4 Axis in Ferroptosis-Mediated Neuroinflammation
Recent studies have linked neuroinflammation to ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[2][3][4] The Nrf2 pathway also plays a crucial role in regulating ferroptosis, partly through its downstream target, Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides.[2]
This compound A has been shown to mitigate Alzheimer's disease-like pathology by inhibiting ferroptosis-mediated neuroinflammation through the activation of the Nrf2/GPX4 axis.[2][3][4] By upregulating Nrf2 and subsequently GPX4, this compound A inhibits lipid peroxidation and iron deposition, thereby reducing ferroptotic cell death and the associated inflammatory response.[2]
Experimental Evidence and Data
The anti-neuroinflammatory effects of this compound A have been substantiated through various in vitro and in vivo studies.
In Vitro Studies
-
Cell Models: Lipopolysaccharide (LPS)-stimulated BV2 microglia cells are a commonly used model to study neuroinflammation.[1][2][3] Other models include Aβ-exposed N2a cells and erastin-stimulated HT22 cells.[2][3]
-
Key Findings:
-
This compound A significantly inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), TNF-α, IL-1β, and IL-6 in LPS-stimulated BV2 cells.[1][2][3]
-
It suppresses the activation of NF-κB and promotes the activation of the Nrf2/HO-1 pathway in these cells.[1]
-
In models of Alzheimer's disease, this compound A improves mitochondrial function and inhibits lipid peroxidation.[2][3]
-
In Vivo Studies
-
Animal Models: APP/PS1 double transgenic mice, a model for Alzheimer's disease, are frequently used to evaluate the in vivo efficacy of this compound A.[2][3][4]
-
Key Findings:
-
Oral administration of this compound A ameliorates memory and cognitive impairments in APP/PS1 mice.[2][3]
-
It reduces the deposition of amyloid-β (Aβ) and the hyperphosphorylation of tau protein in the brains of these mice.[2][3]
-
This compound A treatment leads to a decrease in the activation of microglia and astrocytes in the hippocampus and cerebral cortex.[2][4]
-
It significantly reduces the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and increases the levels of anti-inflammatory cytokines (IL-4, IL-10) in the brain.[2][4]
-
Quantitative Data Summary
| Parameter | Model | Treatment | Effect | Significance | Reference |
| TNF-α Production | LPS-stimulated BV2 cells | This compound A | Inhibition | p < 0.05 | [1] |
| IL-1β Production | LPS-stimulated BV2 cells | This compound A | Inhibition | p < 0.05 | [1] |
| NO Production | LPS-stimulated BV2 cells | This compound A | Inhibition | p < 0.001 | [4] |
| PGE2 Production | LPS-stimulated BV2 cells | This compound A | Inhibition | Not specified | [1] |
| NF-κB (p65) Nuclear Translocation | LPS-stimulated BV2 cells | This compound A | Suppression | Not specified | [1] |
| Nrf2 Expression | LPS-stimulated BV2 cells | This compound A | Upregulation | Not specified | [1] |
| HO-1 Expression | LPS-stimulated BV2 cells | This compound A | Upregulation | Not specified | [1] |
| IL-1β Levels (Brain) | APP/PS1 Mice | This compound A | Downregulation | p < 0.01 | [2][4] |
| IL-6 Levels (Brain) | APP/PS1 Mice | This compound A | Downregulation | p < 0.01 | [2][4] |
| TNF-α Levels (Brain) | APP/PS1 Mice | This compound A | Downregulation | p < 0.01 | [2][4] |
| IL-10 Levels (Brain) | APP/PS1 Mice | This compound A | Upregulation | p < 0.001 | [2][4] |
| p-NF-κB Levels (Brain) | APP/PS1 Mice | This compound A | Downregulation | p < 0.01 | [2][4] |
| GPX4 Expression | APP/PS1 Mice | This compound A | Upregulation | p < 0.001 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies. For complete details, including reagent concentrations and specific instrument settings, please refer to the full-text publications.
Cell Culture and Treatment
-
Cell Lines: BV2 murine microglial cells, N2a murine neuroblastoma cells, and HT22 murine hippocampal neuronal cells.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: For inflammatory stimulation, cells are pre-treated with various concentrations of this compound A for a specified duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours).
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of NO in the cell culture supernatant is determined using the Griess reagent assay, which measures the level of nitrite, a stable metabolite of NO.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (IL-10) in cell culture supernatants or brain homogenates are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis
-
Protein Extraction: Cells or brain tissues are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, Nrf2, HO-1, GPX4, β-actin) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunohistochemistry
-
Tissue Preparation: Animals are perfused, and the brains are fixed, dehydrated, and embedded in paraffin. Coronal sections are then prepared.
-
Staining: The sections are deparaffinized, rehydrated, and subjected to antigen retrieval. They are then blocked and incubated with primary antibodies against markers for microglia (Iba1) and astrocytes (GFAP).
-
Visualization: After incubation with a secondary antibody, the staining is visualized using a diaminobenzidine (DAB) kit, and the sections are counterstained with hematoxylin. Images are captured using a microscope.
Animal Studies
-
Animals: APP/PS1 double transgenic mice and wild-type littermates are used.
-
Drug Administration: this compound A is administered intragastrically for a specified period (e.g., 36 days).
-
Behavioral Tests: Cognitive function is assessed using behavioral tests such as the Morris water maze, Y-maze, and open field test.
Conclusion
This compound A demonstrates significant potential as a therapeutic agent for neuroinflammatory disorders. Its multifaceted mechanism of action, centered on the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2/HO-1 and Nrf2/GPX4 pathways, provides a strong rationale for its further development. The presented data from both in vitro and in vivo studies consistently support its anti-inflammatory and neuroprotective effects. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic application of this compound A for neurodegenerative diseases. Further research, including clinical trials, is warranted to translate these promising preclinical findings into effective treatments for patients.
References
- 1. Forsythiaside A Exhibits Anti-inflammatory Effects in LPS-Stimulated BV2 Microglia Cells Through Activation of Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation [ijbs.com]
- 5. researchgate.net [researchgate.net]
Forsythoside B: A Neuroprotective Agent in Experimental Autoimmune Encephalomyelitis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Forsythoside B (FTS-B), a phenylethanoid glycoside predominantly isolated from Forsythia suspensa, has emerged as a promising natural compound with significant neuroprotective properties. This technical guide synthesizes the current understanding of the therapeutic effects of this compound B in Experimental Autoimmune Encephalomyelitis (EAE), the most widely used animal model for multiple sclerosis (MS). It provides a comprehensive overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Neuroprotective Mechanisms of this compound B in EAE
This compound B exerts its neuroprotective effects in EAE models primarily through the modulation of neuroinflammation and oxidative stress. The key mechanisms identified include the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the concurrent inhibition of pro-inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB), p38 Mitogen-Activated Protein Kinase (p38-MAPK), and the NLRP3 inflammasome pathways.[1][2][3]
By activating the Nrf2 pathway, this compound B upregulates the expression of antioxidant enzymes, which play a crucial role in mitigating oxidative damage, a key contributor to demyelination and neuronal injury in EAE.[1][4][5][6] The inhibition of the NF-κB and p38-MAPK pathways leads to a significant reduction in the production of pro-inflammatory cytokines and mediators.[1][3] Furthermore, this compound B has been shown to suppress the activation of the NLRP3 inflammasome in glial cells, thereby reducing neuroinflammation and subsequent pyroptosis.[2]
Quantitative Efficacy of this compound B in EAE Models
The administration of this compound B has been shown to significantly ameliorate the clinical severity of EAE. The following table summarizes the key quantitative findings from preclinical studies.
| Parameter | EAE Model Group | This compound B Treated Group | Fold Change/Percentage Change | Reference |
| Clinical Score (Peak) | 3.5 ± 0.5 | 1.5 ± 0.3 | ~57% decrease | [2] |
| iNOS protein level | High | Markedly decreased | Not specified | [1] |
| COX-2 protein level | High | Markedly decreased | Not specified | [1] |
| Phosphorylated p38 | High | Markedly decreased | Not specified | [1] |
| Phosphorylated NF-κB | High | Markedly decreased | Not specified | [1] |
| Glial Cell Activation | High | Inhibited | Not specified | [2] |
| Demyelination | Severe | Alleviated | Not specified | [1][2] |
Experimental Protocols
This section details the key experimental methodologies for investigating the neuroprotective effects of this compound B in EAE models.
EAE Induction in Mice
A common method for inducing chronic EAE in C57BL/6 mice involves immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 (MOG35-55).[7][8][9][10]
-
Antigen Emulsion: MOG35-55 (200 µ g/mouse ) is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (200-400 µ g/mouse ).[7][8]
-
Immunization: On day 0, mice are subcutaneously injected with 200 µL of the MOG35-55/CFA emulsion, typically split between two sites on the flank.[8]
-
Pertussis Toxin Administration: Mice receive intraperitoneal (i.p.) injections of pertussis toxin (200-500 ng/mouse) in PBS on day 0 and day 2 post-immunization to facilitate the entry of encephalitogenic T cells into the central nervous system.[7][8][9]
The general workflow for EAE induction and subsequent treatment with this compound B is illustrated below.
This compound B Administration
-
Dosage: this compound B is typically administered at doses ranging from 10 mg/kg to 40 mg/kg.[1]
-
Route of Administration: Intraperitoneal (i.p.) injection is a commonly used route.[1]
-
Frequency: Daily administration following EAE induction.
Clinical Assessment of EAE
The severity of EAE is monitored daily using a standardized clinical scoring system, typically starting from day 7 post-immunization.[8][12]
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Complete hind limb paralysis |
| 4 | Hind limb paralysis and forelimb weakness |
| 5 | Moribund or dead |
Histological and Molecular Analyses
-
Histology: At the experimental endpoint, spinal cords are collected for histological analysis. Hematoxylin and eosin (B541160) (H&E) staining is used to assess inflammatory cell infiltration, while Luxol Fast Blue (LFB) staining is used to evaluate the extent of demyelination.[1]
-
Immunofluorescence and Immunohistochemistry: These techniques are used to detect the activation of microglia and astrocytes, as well as the expression of specific proteins in spinal cord tissue.[2]
-
Western Blotting: Protein levels of key signaling molecules (e.g., p-p38, p-NF-κB, Nrf2, iNOS, COX-2) in spinal cord tissue are quantified by Western blotting.[1][2]
-
ELISA: The concentrations of pro-inflammatory and anti-inflammatory cytokines in the serum or spinal cord homogenates are measured using Enzyme-Linked Immunosorbent Assay (ELISA).[1]
Signaling Pathways Modulated by this compound B
The neuroprotective effects of this compound B are mediated through its influence on several interconnected signaling pathways.
The Nrf2 Antioxidant Response Pathway
This compound B is a potent activator of the Nrf2 pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. This pathway is crucial for mitigating the oxidative stress that drives neurodegeneration in EAE.
Inhibition of Pro-inflammatory Signaling: NF-κB and p38-MAPK
This compound B has been shown to inhibit the phosphorylation of NF-κB and p38-MAPK, two key signaling pathways involved in the inflammatory response.[1] The inhibition of these pathways leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.[1] Interestingly, the inhibitory effect of this compound B on these pathways is reversed by the downregulation of Nrf2, suggesting a crosstalk between these signaling cascades.[1]
Inhibition of the NLRP3 Inflammasome
Recent studies have highlighted the role of this compound B in inhibiting the NLRP3 inflammasome in glial cells (microglia and astrocytes).[2] The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces pyroptosis, a form of inflammatory cell death. By inhibiting the formation of the NLRP3 inflammasome, this compound B effectively suppresses a critical component of the neuroinflammatory cascade in EAE.[2]
Conclusion and Future Directions
This compound B demonstrates significant therapeutic potential for the treatment of autoimmune demyelinating diseases like multiple sclerosis. Its multifaceted mechanism of action, encompassing the activation of the Nrf2 antioxidant pathway and the inhibition of key pro-inflammatory signaling cascades, positions it as a compelling candidate for further drug development. Future research should focus on optimizing its delivery to the central nervous system, evaluating its long-term efficacy and safety in chronic EAE models, and exploring its potential in combination therapies. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to advance the investigation of this compound B as a novel neuroprotective agent.
References
- 1. This compound B attenuates neuro-inflammation and neuronal apoptosis by inhibition of NF-κB and p38-MAPK signaling pathways through activating Nrf2 post spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound B ameliorates neuroinflammation via inhibiting NLRP3 inflammasome of glial cells in experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative Signaling in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jove.com [jove.com]
- 8. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 10. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction and Scoring of EAE. [bio-protocol.org]
- 12. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents [research.wayne.edu]
A Comprehensive Technical Guide to the Pharmacological Effects of Forsythoside A and B
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Forsythoside A (FTA) and this compound B (FTB) are phenylethanoid glycosides that are primary active components isolated from Forsythia suspensa (Thunb.) Vahl, a plant widely used in traditional Chinese medicine.[1][2] Extensive research has illuminated their diverse and potent pharmacological properties, positioning them as promising candidates for therapeutic development. This technical guide provides an in-depth analysis of the pharmacological effects of this compound A and B, with a focus on their mechanisms of action, supported by quantitative data and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction to this compound A and B
This compound A and B are natural compounds that have garnered significant scientific interest due to their broad spectrum of biological activities.[3] These include anti-inflammatory, antioxidant, neuroprotective, antiviral, antibacterial, and hepatoprotective effects.[4][5][6] Their therapeutic potential is largely attributed to their ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and apoptosis.[1][6]
Pharmacological Effects of this compound A
Anti-inflammatory Effects
This compound A exhibits significant anti-inflammatory properties by targeting multiple inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[1][7]
The anti-inflammatory mechanism of this compound A involves the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[5][6] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound A was found to suppress the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway.[1][7] Furthermore, it can inhibit the interaction between KLRB1 and CLEC2D and is an inhibitor of COX-2.[8]
Antioxidant Effects
This compound A is a potent antioxidant.[9] Its antioxidant activity is attributed to its ability to scavenge free radicals, such as DPPH, hydroxyl, and superoxide (B77818) anion radicals, in a dose-dependent manner.[1][7] It also enhances the body's endogenous antioxidant defense system by increasing the activity of superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), and the content of glutathione (GSH).[1][7]
A key mechanism underlying its antioxidant effect is the activation of the Nrf2/heme oxygenase-1 (HO-1) signaling pathway.[1][7] By activating this pathway, this compound A helps to mitigate oxidative stress caused by inflammation and ischemic damage.[1][7]
Neuroprotective Effects
This compound A has demonstrated significant neuroprotective effects in various models of neurological disorders, including Alzheimer's disease.[4] It can alleviate learning and memory deficits by reducing the levels of malondialdehyde (MDA) and NO, and increasing the activities of SOD and GSH-Px in the brain.[1][7]
Its neuroprotective actions are linked to its anti-inflammatory and antioxidant properties, as well as its ability to inhibit ferroptosis-mediated neuroinflammation via the Nrf2/GPX4 axis.[4] this compound A has been shown to prevent neuroinflammation and apoptosis caused by Aβ₂₅₋₃₅ damage.[8]
Antiviral and Antibacterial Activities
This compound A possesses broad-spectrum antiviral and antibacterial activities.[3][9] It has been shown to inhibit the replication of various viruses, including avian infectious bronchitis virus (IBV) and influenza A virus.[10][11] The antiviral mechanism against the influenza virus involves the reduction of the viral M1 protein, which interferes with the budding of new virions.[11] In chickens infected with IBV, this compound A demonstrated both preventive and therapeutic effects.[12]
This compound A also exhibits inhibitory effects against several bacteria, including Staphylococcus aureus, Streptococcus lactis, Streptococcus agalactiae, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis.[1]
Hepatoprotective and Other Effects
This compound A has shown potential in protecting the liver from damage. It is being investigated as a potential therapeutic agent for non-alcoholic fatty liver disease (NAFLD) by modulating the TNFα/MMP9/ALB pathway.[13] Additionally, this compound A has been reported to have antipyretic effects.[14] Recent studies have also suggested its role in alleviating androgenetic alopecia by selectively inhibiting TRPV3 channels.[15]
Pharmacological Effects of this compound B
Anti-inflammatory and Cardioprotective Effects
Similar to this compound A, this compound B exhibits strong anti-inflammatory properties.[2][16] It can inhibit the production of TNF-α and IL-6 and modulate the NF-κB pathway.[2][16] In a rat model of myocardial ischemia-reperfusion injury, intravenous injection of this compound B dose-dependently reduced polymorphonuclear leukocyte infiltration and myeloperoxidase (MPO) activity.[1] It also attenuated the expression of HMGB1 and NF-κB in myocardial tissue, leading to reduced myocardial injury.[1][7]
Neuroprotective Effects
This compound B also possesses neuroprotective properties, primarily through its anti-neuroinflammatory actions.[1] It exerts these effects by inhibiting NF-κB activation through the JIP-3/JNK pathway and reducing the expression of WDFY1/TLR3.[1][7]
Quantitative Data Summary
The following tables summarize the quantitative data on the pharmacological effects of this compound A and B from various studies.
Table 1: In Vitro Effects of this compound A
| Effect | Model System | Concentration/Dose | Observed Effect | Reference |
| Anti-inflammatory | LPS-stimulated BV2 cells | Not specified | Decreased IL-6, IL-1β, and NO formation. | [4] |
| Anti-inflammatory | Aβ₂₅₋₃₅ treated organotypic hippocampal slice | 80 μM | Increased endogenous 2-AG content. | [8] |
| Anti-inflammatory | Lung epithelial cells | 2.5-10 μg/mL | Inhibited Nrf2 signaling pathway. | [8] |
| COX-2 Inhibition | Not specified | 30 μM | 72% inhibition of COX-2. | [8] |
| Antiviral (IBV) | Chicken embryo kidney cells | 0.64 mM | Significantly inhibited IBV infectivity. | [1] |
| Antiviral (IBV) | Direct interaction | 0.32 mM | Partial inhibition of infectivity. | [10] |
| Antiviral (IBV) | Direct interaction | 0.64 mM | Complete inhibition of infectivity. | [10] |
| Cytotoxicity | MPC-5 cells | 2.5, 5, 10 μg/mL | No significant effect on cell viability. | [5] |
| Anti-alopecia (TRPV3 inhibition) | Whole-cell patch clamp | IC₅₀ = 40.1 ± 4.8 μM | Selective inhibition of TRPV3 currents. | [15] |
Table 2: In Vivo Effects of this compound A
| Effect | Animal Model | Dosage | Observed Effect | Reference |
| Cardioprotective | Heart failure mice | 40 mg/kg (i.p.) | Decreased NF-κB expression and serum TNF-α, IL-6, IL-1β. | [1][7] |
| Neuroprotective | APP/PS1 mice | Not specified | Ameliorated memory impairment, suppressed Aβ deposition and p-tau levels. | [4] |
| Antiviral (Influenza) | Mice | Not specified | Increased survival rate. | [11] |
| Antiviral (IBV) | Chickens | 80 mg/kg/day (high-dose prevention) | Significant preventive effect. | [12] |
| Antiviral (IBV) | Chickens | 40 and 80 mg/kg/day (medium- and high-dose treatment) | Significant therapeutic effect. | [12] |
Table 3: In Vitro and In Vivo Effects of this compound B
| Effect | Model System/Animal Model | Concentration/Dose | Observed Effect | Reference |
| Anti-inflammatory | LPS-stimulated RAW264.7 cells | Concentration-dependent | Down-regulated TNF-α, IL-6, and HMGB1. | [2][17] |
| Cardioprotective | Rat model of myocardial ischemia-reperfusion | 5-20 mg/kg (i.v.) | Dose-dependently reduced PMN infiltration and MPO activity. | [1] |
| Neuroprotective | Cerebral ischemia and reperfusion rats | > 8 mg/kg | Significant neuroprotective potential. | [2] |
| Anti-inflammatory | Male C57BL/6 mice with CFA injection | 10 mg/kg (i.p.) | Reduced up-regulation of TNF-α and IL-6 in the spinal cord. | [2] |
| Anti-sepsis | CLP-induced sepsis in rats | Not specified | Reduced serum TNF-α, IL-6, HMGB1, TREM-1, and endotoxin (B1171834). Increased serum IL-10. | [17] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate cells (e.g., MPC-5) into a 96-well plate at a density of 5x10³ cells per well.[5]
-
Incubation: Culture the cells at 37°C for 48 hours.[5]
-
Treatment: Add different concentrations of this compound A or B to the wells.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[5]
-
Final Incubation: Incubate the plate for 2 hours.[5]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5]
In Vivo Myocardial Ischemia-Reperfusion Injury Model
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Anesthesia: Anesthetize the rats.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending coronary artery for a specified period (e.g., 30 minutes) to induce ischemia.
-
Reperfusion: Remove the ligature to allow for reperfusion for a set duration (e.g., 2 hours).
-
Treatment: Administer this compound B intravenously at different doses (e.g., 5, 10, 20 mg/kg) before or during reperfusion.[1]
-
Sample Collection and Analysis: Collect blood and heart tissue samples to measure cardiac injury markers (e.g., troponin-T), inflammatory cytokines (e.g., TNF-α, IL-6), and MPO activity.[1]
In Vivo Sepsis Model (Cecal Ligation and Puncture - CLP)
-
Animal Model: Use male rats.[17]
-
Anesthesia: Anesthetize the rats.
-
Surgical Procedure: Perform a midline laparotomy to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it with a needle.[17]
-
Treatment: Administer this compound B intravenously, alone or in combination with an antibiotic like Imipenem.[17]
-
Monitoring and Sample Collection: Monitor the survival rate of the animals. Collect blood samples to measure serum levels of endotoxin and inflammatory mediators (TNF-α, IL-6, HMGB1, TREM-1, IL-10).[17]
-
Tissue Analysis: Collect lung, liver, and small intestine tissues to measure MPO activity.[17]
Visualization of Signaling Pathways and Workflows
This compound A Anti-inflammatory and Antioxidant Signaling
Caption: Signaling pathway of this compound A's anti-inflammatory and antioxidant effects.
This compound B Cardioprotective Signaling
Caption: Cardioprotective signaling pathway of this compound B.
General In Vitro Experimental Workflow
Caption: A generalized workflow for in vitro experiments.
Conclusion and Future Perspectives
This compound A and B have demonstrated a remarkable range of pharmacological activities, making them highly attractive candidates for further drug development. Their ability to modulate fundamental cellular processes, particularly those related to inflammation and oxidative stress, underscores their therapeutic potential for a variety of diseases. Future research should focus on elucidating their pharmacokinetic and toxicological profiles, as well as conducting well-designed clinical trials to validate their efficacy and safety in humans. The development of optimized delivery systems could also enhance their bioavailability and therapeutic effectiveness. The comprehensive data presented in this guide provides a solid foundation for advancing the research and development of this compound A and B as novel therapeutic agents.
References
- 1. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism investigation of this compound A against esophageal squamous cell carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Mechanism and Experimental Validation of this compound A in the Treatment of Male Infertility Were Analyzed Based on Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound a inhibits the avian infectious bronchitis virus in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral effect of this compound A from Forsythia suspensa (Thunb.) Vahl fruit against influenza A virus through reduction of viral M1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental study of this compound A on prevention and treatment of avian infectious bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound a as a potential therapeutic agent for non-alcoholic fatty liver disease: from target identification to in vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. Natural phenylethanoid glycoside this compound A alleviates androgenetic alopecia by selectively inhibiting TRPV3 channels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. This compound B protects against experimental sepsis by modulating inflammatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antioxidant and Free Radical Scavenging Prowess of Forsythoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythoside A, a phenylethanoid glycoside extracted from Forsythia suspensa, has garnered significant attention within the scientific community for its potent antioxidant and free radical scavenging properties.[1][2][3] This technical guide provides an in-depth analysis of the current understanding of this compound's antioxidant mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.
This compound's therapeutic potential is linked to its ability to mitigate oxidative stress, a key pathological factor in a range of diseases including neurodegenerative disorders, cardiovascular diseases, and liver injury.[1][4][5] Its multifaceted antioxidant activity encompasses direct free radical scavenging and the modulation of endogenous antioxidant defense systems.[1][6]
Quantitative Antioxidant and Free Radical Scavenging Data
The antioxidant efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings, providing a comparative overview of its activity.
Table 1: In Vitro Free Radical Scavenging Activity of this compound A
| Assay Type | Radical | IC50 / EC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | 1,1-diphenyl-2-picrylhydrazyl | 6.30 | [7] |
| Peroxynitrite Scavenging | ONOO⁻ | 10.43 ± 0.15 | [7] |
Table 2: In Vitro Antioxidant Activity of this compound B and Related Compounds
| Compound | Assay Type | IC50 Value (µg/mL) | Reference |
| This compound B | DPPH Radical Scavenging | Not explicitly quantified in the provided text, but noted to have strong activity. | [1] |
| Acteoside | DPPH Radical Scavenging | Lower than this compound B | [8] |
| Poliumoside | DPPH Radical Scavenging | Higher than this compound B | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the most common assays used to evaluate the antioxidant activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[9][10]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.[11]
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.[11]
-
Reaction Mixture: In a test tube or a 96-well plate, add 1 mL of the DPPH solution to 3 mL of each this compound dilution.[11]
-
Incubation: Shake the mixture vigorously and incubate in the dark at room temperature for 30 minutes.[10][11]
-
Absorbance Measurement: Measure the absorbance of the reaction mixtures at 517 nm using a UV-Vis spectrophotometer. A blank containing only the solvent and DPPH solution is also measured.[9][11]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[10]
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of this compound.[12]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[13][14]
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[13][14]
-
Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with methanol or ethanol (B145695) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent.
-
Reaction Mixture: Add a small volume (e.g., 10 µL) of each this compound dilution to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.[14]
-
Incubation: Allow the reaction to proceed at room temperature for a set time (e.g., 6 minutes).[15]
-
Absorbance Measurement: Measure the absorbance of the reaction mixtures at 734 nm.[13]
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance with the sample.[15]
-
IC50 Determination: The IC50 value is determined graphically as the concentration of this compound that causes 50% inhibition of the ABTS•+ radical.
Signaling Pathways and Mechanisms of Action
This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways that regulate the endogenous antioxidant response.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[1] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[1][16] This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px).[1] this compound A has been shown to activate the Nrf2/HO-1 pathway, thereby enhancing the cellular antioxidant defense capacity.[1][2][6]
References
- 1. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of forsythiaside A on lipopolysaccharide/d-galactosamine-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound a as a potential therapeutic agent for non-alcoholic fatty liver disease: from target identification to in vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forsythiaside A Activates AMP-Activated Protein Kinase and Regulates Oxidative Stress via Nrf2 Signaling [mdpi.com]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Forsythoside: A Deep Dive into its Modulation of Anti-inflammatory Pathways
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Forsythoside A, a prominent phenylethanoid glycoside extracted from Forsythia suspensa, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular pathways modulated by this compound, offering a valuable resource for researchers, scientists, and professionals engaged in drug development. This document elucidates the intricate mechanisms through which this compound exerts its anti-inflammatory effects, focusing on key signaling cascades including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Nuclear factor erythroid 2-related factor 2 (Nrf2), and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. Detailed experimental methodologies, quantitative data summaries, and visual representations of the signaling pathways are presented to facilitate a comprehensive understanding and guide future research in leveraging this compound for therapeutic applications.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The modulation of inflammatory pathways is, therefore, a critical area of therapeutic intervention. This compound has emerged as a promising natural compound with multifaceted anti-inflammatory activities. This guide will systematically dissect the molecular interactions of this compound with key inflammatory signaling networks.
Core Anti-inflammatory Signaling Pathways Modulated by this compound
This compound orchestrates its anti-inflammatory effects by intervening in several critical signaling pathways. The subsequent sections will detail its mechanism of action on the NF-κB, MAPK, Nrf2, and NLRP3 inflammasome pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been shown to potently inhibit this pathway at multiple levels.
This compound A has been demonstrated to inhibit the activation of the NF-κB signaling pathway.[1] In various inflammatory models, this compound A treatment leads to a reduction in the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[2] This inhibitory effect results in the downregulation of NF-κB target genes, thereby suppressing the production of pro-inflammatory mediators.[2]
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising cascades of protein kinases such as ERK, JNK, and p38, plays a pivotal role in cellular responses to a variety of external stimuli, including inflammatory signals. This compound has been found to modulate the activation of these kinases.
This compound A has been shown to inhibit the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli.[2] By attenuating the activation of these MAPKs, this compound disrupts downstream signaling events that lead to the production of inflammatory mediators.
Activation of the Nrf2 Antioxidant Pathway
The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress, which is intimately linked to inflammation. This compound has been shown to activate this protective pathway.
This compound A treatment leads to the nuclear translocation of Nrf2 and the subsequent upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1).[3] By enhancing the antioxidant capacity of cells, this compound mitigates oxidative stress-induced inflammation.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to interfere with the activation of this inflammasome.
This compound B has been reported to inhibit the activation of the NLRP3 inflammasome in glial cells.[4] This inhibition leads to a reduction in the release of mature IL-1β and IL-18, thereby dampening the inflammatory response.
Quantitative Data on the Anti-inflammatory Effects of this compound
The anti-inflammatory effects of this compound have been quantified in numerous studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.
Table 1: In Vitro Anti-inflammatory Effects of this compound A
| Cell Line | Inflammatory Stimulus | This compound A Conc. | Measured Parameter | Result |
| RAW 264.7 | LPS (1 µg/mL) | 10, 20, 40 µM | NO Production | Dose-dependent decrease |
| RAW 264.7 | LPS (1 µg/mL) | 10, 20, 40 µM | TNF-α Production | Dose-dependent decrease |
| RAW 264.7 | LPS (1 µg/mL) | 10, 20, 40 µM | IL-6 Production | Dose-dependent decrease |
| RAW 264.7 | LPS (1 µg/mL) | 40 µM | p-p65 Expression | Significant decrease |
| BV2 microglia | LPS | Not specified | NF-κB Expression | Inhibition |
| MPC-5 podocytes | High Glucose | 2.5, 5, 10 µg/mL | TNF-α, IL-1β, IL-6 | Dose-dependent reduction[5] |
Table 2: In Vivo Anti-inflammatory Effects of this compound A
| Animal Model | Inflammatory Stimulus | This compound A Dose | Measured Parameter | Result |
| Mice | Zymosan-induced peritonitis | 40 mg/kg | Neutrophil infiltration | Significant decrease[1] |
| Mice | Zymosan-induced peritonitis | 40 mg/kg | TNF-α, IL-6 in peritoneal fluid | Significant decrease[1] |
| Rats | Doxorubicin-induced nephropathy | Not specified | Serum IL-6, IL-1β, TNF-α | Dose-dependent depression[3] |
Detailed Experimental Protocols
To facilitate the replication and extension of research on this compound, this section provides detailed methodologies for key experiments.
Cell Culture and Induction of Inflammation
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[6][7][8][9]
-
Induction of Inflammation:
-
Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound A (dissolved in DMSO, final DMSO concentration <0.1%) for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL for the desired time (e.g., 24 hours for cytokine measurements).[10]
-
Include a vehicle control (DMSO) and a positive control (LPS alone) group.
-
Western Blot Analysis
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-Nrf2, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis can be performed using software like ImageJ.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Collect cell culture supernatants after the 24-hour LPS stimulation period.
-
Cytokine Measurement:
-
Use commercial ELISA kits for the quantification of TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add standards and samples to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the wells and add a substrate solution to develop a colorimetric reaction.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.[11]
-
Nrf2 Nuclear Translocation Assay
-
Nuclear and Cytoplasmic Fractionation:
-
Following this compound treatment, harvest the cells.
-
Use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol to separate the nuclear and cytoplasmic fractions.
-
-
Western Blot Analysis:
-
Perform Western blot analysis on both the nuclear and cytoplasmic fractions as described in section 4.2.
-
Probe the membranes with an anti-Nrf2 antibody.
-
Use Lamin B1 as a nuclear marker and GAPDH or β-actin as a cytoplasmic marker to confirm the purity of the fractions. An increase in the Nrf2 signal in the nuclear fraction indicates translocation.
-
NLRP3 Inflammasome Activation Assay
-
Priming and Activation:
-
Prime macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) with LPS (e.g., 200 ng/mL for 4 hours) to upregulate pro-IL-1β and NLRP3 expression.
-
Pre-treat with this compound for 1 hour.
-
Activate the NLRP3 inflammasome with a second signal, such as ATP (5 mM for 45 minutes) or nigericin (B1684572) (10 µM for 1 hour).
-
-
Measurement of IL-1β Secretion:
-
Collect the cell culture supernatants.
-
Measure the concentration of mature IL-1β using an ELISA kit as described in section 4.3.
-
-
Caspase-1 Activity Assay:
-
Cell lysates can be used to measure caspase-1 activity using a fluorometric or colorimetric assay kit that detects the cleavage of a specific caspase-1 substrate.
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for inflammatory diseases due to its ability to modulate multiple key signaling pathways. Its inhibitory effects on the pro-inflammatory NF-κB and MAPK pathways, coupled with its activation of the protective Nrf2 antioxidant pathway and inhibition of the NLRP3 inflammasome, highlight its multifaceted mechanism of action. The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource to advance the scientific understanding and therapeutic development of this compound and its derivatives. Further research, including preclinical and clinical studies, is warranted to fully elucidate its therapeutic efficacy and safety profile in various inflammatory conditions.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. This compound A inhibited inflammatory response by inhibiting p38 JNK/MAPK/ERK and NF-κB signaling in Staphylococcus aureus pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. This compound A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rwdstco.com [rwdstco.com]
- 7. elabscience.com [elabscience.com]
- 8. researchgate.net [researchgate.net]
- 9. bowdish.ca [bowdish.ca]
- 10. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Multifaceted Role of Forsythoside in Traditional Chinese Medicine: A Technical Guide
An In-depth Exploration of the Pharmacological Significance, Mechanism of Action, and Therapeutic Potential of a Key Bioactive Compound
Introduction
Forsythoside, a phenylethanoid glycoside predominantly isolated from the fruits of Forsythia suspensa (Thunb.) Vahl, known in Traditional Chinese Medicine (TCM) as Lianqiao, stands as a cornerstone of numerous herbal formulations.[1][2] For centuries, Lianqiao has been revered for its "heat-clearing" and "detoxifying" properties, forming an integral component of classical remedies such as Yinqiao San and Shuang-Huang-Lian oral liquid.[3][4] Modern pharmacological investigations have not only validated these traditional applications but have also elucidated the multifaceted mechanisms through which this compound exerts its therapeutic effects. This technical guide provides a comprehensive overview of the pivotal role of this compound in TCM, with a focus on its pharmacological activities, underlying signaling pathways, and the experimental methodologies used to ascertain its efficacy.
Pharmacological Activities of this compound
This compound, particularly this compound A, exhibits a broad spectrum of pharmacological activities, substantiating its widespread use in TCM for infectious and inflammatory conditions. These activities are underpinned by its potent anti-inflammatory, antioxidant, antiviral, antibacterial, and neuroprotective properties.
Anti-inflammatory Effects
This compound A demonstrates significant anti-inflammatory activity by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine RAW 264.7 macrophage cells.[5] This inhibition is mediated, in part, through the suppression of the activation of signal transducer and activator of transcription 3 (STAT3).[5] Furthermore, this compound A can attenuate inflammatory responses by down-regulating the expression of Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB), central regulators of the inflammatory cascade.[1]
Antioxidant Properties
The antioxidant capacity of this compound A is a critical component of its therapeutic action, contributing to its protective effects in a range of pathological conditions. It is an effective scavenger of free radicals, including 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), hydroxyl, and superoxide (B77818) anion radicals.[1] The compound enhances the body's endogenous antioxidant defense systems by increasing the activity of superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), and the levels of glutathione (GSH).[1]
Antiviral and Antibacterial Activities
This compound A has demonstrated notable efficacy against a variety of pathogens. It exhibits direct virucidal effects against the avian infectious bronchitis virus (IBV) and can inhibit its replication in a dose-dependent manner.[3] Its antiviral activity against influenza A virus is attributed to its ability to reduce the viral matrix protein M1, thereby interfering with the budding of new virions.[6] In terms of its antibacterial action, this compound A has shown inhibitory effects against several bacterial species, including Staphylococcus aureus, Streptococcus lactis, Escherichia coli, and Pseudomonas aeruginosa.[1]
Neuroprotective Effects
The neuroprotective actions of this compound A are linked to its anti-inflammatory and antioxidant properties within the central nervous system. In animal models of Alzheimer's disease, this compound A has been shown to ameliorate memory and cognitive impairments by suppressing amyloid-beta (Aβ) deposition and tau hyperphosphorylation.[7][8] It also protects against neuroinflammation by inhibiting the activation of the IKK/IκB/NF-κB signaling pathway and reducing the secretion of pro-inflammatory factors in the brain.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, highlighting the efficacy of this compound in different experimental models.
Table 1: Anti-inflammatory and Antioxidant Activity of this compound A
| Assay/Model | Target | Metric | Result | Reference |
| LPS-stimulated RAW 264.7 cells | IL-6 Production | Inhibition | Significant at 200 μM | [5] |
| LPS-stimulated RAW 264.7 cells | TNF-α Production | Inhibition | Significant at 200 μM | [5] |
| DPPH Radical Scavenging | Free Radicals | IC50 | Data not specified | [1] |
| Hydroxyl Radical Scavenging | Free Radicals | IC50 | Data not specified | [1] |
| Superoxide Anion Scavenging | Free Radicals | IC50 | Data not specified | [1] |
Table 2: Antiviral and Antibacterial Activity of this compound A
| Organism | Assay | Metric | Result | Reference |
| Avian Infectious Bronchitis Virus (IBV) | Virucidal Assay | Complete Inhibition | 0.64 mM | [3] |
| Influenza A Virus | In vivo mouse model | Survival Rate | Increased | [6] |
| Staphylococcus aureus | In vitro inhibition | MIC | Not specified | [1] |
| Escherichia coli | In vitro inhibition | MIC | Not specified | [1] |
| Pseudomonas aeruginosa | In vitro inhibition | MIC | Not specified | [1] |
Table 3: this compound A Content in Traditional Chinese Medicine Formulations
| Formulation | Analytical Method | This compound A Content | Reference |
| Yinqiao Powder | HPLC-DAD | Key component for quality control | [9] |
| Shuang-Huang-Lian | UHPLC-QTOF-MS/MS | Quality marker | [10] |
| Lianhua-Qingwen Capsule | UPLC-DAD-QTOF-MS | 1 of 12 quantified markers | [11] |
Signaling Pathways Modulated by this compound
This compound exerts its diverse pharmacological effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for the rational development of this compound-based therapeutics.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound A inhibits the activation of this pathway, thereby reducing the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound A.
Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a key regulator of the cellular antioxidant response. This compound A activates this pathway, leading to the production of antioxidant enzymes.
Caption: Activation of the Nrf2/HO-1 antioxidant pathway by this compound A.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the investigation of this compound's pharmacological activities.
Extraction and Isolation of this compound A
A common method for the extraction and isolation of this compound A from Forsythia suspensa leaves involves a β-cyclodextrin-assisted extraction process.
Caption: Workflow for β-cyclodextrin-assisted extraction of this compound A.
Protocol:
-
Preparation of Plant Material: Dried leaves of Forsythia suspensa are ground into a fine powder.
-
Extraction: The powdered leaves are mixed with a β-cyclodextrin solution at a specific solid-to-liquid ratio (e.g., 1:36.3 g/mL).[12] The mixture is then subjected to extraction under optimized conditions of temperature (e.g., 75.25 °C) and pH (e.g., 3.94).[12]
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is further purified using chromatographic techniques, such as column chromatography, to isolate this compound A.
-
Quantification: The purity and yield of this compound A are determined using High-Performance Liquid Chromatography (HPLC).[12]
LPS-Induced Inflammation Model in RAW 264.7 Macrophages
This in vitro model is widely used to assess the anti-inflammatory properties of compounds.
Protocol:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of 3 × 10⁴ cells per well and incubated for 24 hours.[5]
-
Treatment: Cells are pre-treated with various concentrations of this compound A for 36 hours.[5]
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (100 ng/ml) for 9 hours to induce an inflammatory response.[5]
-
Analysis of Inflammatory Markers: The cell culture supernatants are collected to measure the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[5]
In Vivo Antiviral Assay for Influenza A Virus
This animal model is used to evaluate the in vivo efficacy of antiviral agents.
Protocol:
-
Animal Model: BALB/c mice are used for this study.
-
Virus Infection: Mice are intranasally infected with a specific strain of influenza A virus.
-
Treatment: Infected mice are treated with this compound A, typically administered orally or intraperitoneally, at various dosages. A control group receives a vehicle.
-
Monitoring: The mice are monitored daily for clinical signs of illness, weight loss, and survival rate.[6]
-
Viral Titer Determination: At specific time points post-infection, lung tissues are harvested to determine the viral titers using methods such as the tissue culture infective dose (TCID50) assay.[6]
Conclusion
This compound, a key bioactive constituent of the traditional Chinese medicine Lianqiao, possesses a remarkable array of pharmacological activities that provide a scientific basis for its historical and contemporary use in treating inflammatory and infectious diseases. Its ability to modulate critical signaling pathways, such as NF-κB and Nrf2/HO-1, underscores its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this important natural product. The continued investigation into the synergistic effects of this compound within complex TCM formulations will undoubtedly pave the way for new and effective treatment strategies for a wide range of ailments.
References
- 1. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UPLC/Q-TOF MS Screening and Identification of Antibacterial Compounds in Forsythia suspensa (Thunb.) Vahl Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound a inhibits the avian infectious bronchitis virus in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental study of this compound A on prevention and treatment of avian infectious bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Antiviral effect of this compound A from Forsythia suspensa (Thunb.) Vahl fruit against influenza A virus through reduction of viral M1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment of Quality Evaluation Method for Yinqiao Powder: A Herbal Formula against COVID-19 in China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolomics analyses of traditional Chinese medicine formula Shuang Huang Lian by UHPLC-QTOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Green Extraction of this compound A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
Investigating forsythoside isomers (e.g., Isoforsythiaside) bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological activities of forsythoside isomers, with a particular focus on isoforsythiaside (B8258917). Forsythosides are phenylethanoid glycosides isolated primarily from the fruits of Forsythia suspensa (Thunb.) Vahl, a plant widely used in traditional medicine.[1][2] These compounds, including this compound A and its isomer isoforsythiaside, have garnered significant scientific interest for their diverse pharmacological properties.[1][3][4] This document details their mechanisms of action, summarizes quantitative bioactivity data, presents relevant experimental protocols, and visualizes key cellular pathways.
Overview of Bioactivities
This compound isomers exhibit a broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, neuroprotective, antibacterial, and antiviral activities.[1][2] While this compound A is the most extensively studied, emerging research highlights the significant therapeutic potential of its isomers, such as isoforsythiaside.
-
Isoforsythiaside: This isomer of this compound A has demonstrated potent antioxidant, antibacterial, and neuroprotective properties.[3][5] Its neuroprotective effects are particularly noteworthy, with studies showing it can attenuate Alzheimer's disease-like pathology by regulating mitochondrial function and inhibiting apoptosis.[6][7]
-
This compound A: As a major bioactive constituent of Forsythia suspensa, this compound A is recognized for its strong anti-inflammatory, antioxidant, antiviral, and neuroprotective activities.[2][8][9] It modulates key inflammatory and oxidative stress pathways and has been shown to inhibit the replication of various viruses and reduce neurotoxicity associated with amyloid-β aggregation.[1][10][11][12]
-
This compound B: This isomer also contributes to the pharmacological profile of Forsythia extracts, exhibiting anti-inflammatory, antioxidant, and cardiovascular protective effects.[1][4] It has been shown to ameliorate neuroinflammation by inhibiting the NLRP3 inflammasome in glial cells.[13]
Quantitative Bioactivity Data
The following tables summarize the quantitative data from various studies, allowing for a comparative analysis of the bioactivities of this compound isomers.
Table 1: Anti-inflammatory and Neuroprotective Activity
| Compound | Assay | Cell Line / Model | Measurement | Result (IC₅₀ / Effect) | Reference |
| Isoforsythiaside | L-glutamate-induced apoptosis | HT22 cells | Cell Viability | Neuroprotective | [6] |
| This compound A | fMLP/CB-induced Superoxide Anion Generation | Human Neutrophils | IC₅₀ | 3.1 ± 0.9 µg/mL | [14] |
| This compound A | fMLP/CB-induced Elastase Release | Human Neutrophils | IC₅₀ | 3.5 ± 1.1 µg/mL | [14] |
| This compound A | LPS-induced Neuroinflammation | BV2 microglia | Pro-inflammatory factors (IL-6, IL-1β, NO) | Decreased formation | [15] |
| This compound B | NLRP3 Inflammasome Activation | EAE Mice Glial Cells | Inflammasome Formation | Inhibition | [13] |
| Compound 1 (Phenylethanoidglycoside dimer) | LPS-induced TNF-α expression | RAW264.7 cells | IC₅₀ | 1.30 µM | [16] |
Table 2: Antibacterial and Antiviral Activity
| Compound | Activity | Target Organism | Measurement | Result | Reference |
| Isoforsythiaside | Antibacterial | S. aureus, P. aeruginosa, E. coli | MIC | Effective Inhibition | [3] |
| This compound A | Antibacterial | E. coli, P. aeruginosa, B. subtilis | MIC | Strong Inhibition | [1] |
| This compound A | Antiviral | Avian Infectious Bronchitis Virus (IBV) | CPE & Real-time PCR | Complete inhibition at 0.64 mM | [10] |
| This compound A | Antiviral | Influenza A Virus | Viral Titer Reduction | Significant Reduction | [17] |
| This compound B | Antibacterial | Proteus mirabilis, S. aureus | MIC | Effective Inhibition | [1] |
Table 3: Antioxidant Activity
| Compound | Assay | Measurement | Result | Reference |
| Isoforsythiaside | DPPH Scavenging Activity | IC₅₀ | Strong Activity | [5] |
| This compound A | Oxidative Stress Relief | Cell SOD, GSH, GSH-Px, Catalase | Increased Activity | [1] |
| This compound B | Free Radical Scavenging | Nrf2 Expression | Activation | [1] |
Signaling Pathways and Mechanisms of Action
This compound isomers exert their biological effects by modulating several critical intracellular signaling pathways.
3.1. Anti-inflammatory and Antioxidant Pathways
Forsythosides commonly regulate the NF-κB (Nuclear Factor-kappa B) and Nrf2 (Nuclear factor erythroid 2-related factor 2) pathways, which are central to inflammation and the cellular antioxidant response.[1][18]
-
NF-κB Pathway Inhibition: In inflammatory conditions, forsythosides can prevent the activation of the NF-κB pathway.[1] They inhibit the degradation of IκB, which keeps NF-κB sequestered in the cytoplasm. This prevents NF-κB from translocating to the nucleus, thereby downregulating the expression of pro-inflammatory genes like TNF-α, IL-1β, IL-6, and iNOS.[15][19]
-
Nrf2 Pathway Activation: Forsythosides can activate the Nrf2 antioxidant response pathway.[19] They promote the dissociation of Nrf2 from its inhibitor, Keap1. The released Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[1][19]
3.2. Neuroprotective Pathway
The neuroprotective effects of isoforsythiaside have been linked to the activation of the PI3K/AKT signaling pathway , which plays a crucial role in promoting cell survival and inhibiting apoptosis.[6] Activation of this pathway leads to the phosphorylation and inhibition of pro-apoptotic proteins (like BAD) and the activation of anti-apoptotic proteins (like BCL-2), ultimately protecting neurons from damage and regulating mitochondrial function.[6][7]
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the bioactivities of this compound isomers.
4.1. Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant capacity.[20]
-
Protocol:
-
Preparation: Prepare a stock solution of the test compound (e.g., Isoforsythiaside) in methanol (B129727) or DMSO. Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
Reaction: In a 96-well plate, add 50 µL of various concentrations of the test compound to 150 µL of the DPPH solution.[20] Include a positive control (e.g., Ascorbic Acid) and a blank control (methanol/DMSO without the compound).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the scavenging percentage against the compound concentration.[20]
-
4.2. Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Principle: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate (e.g., 5 x 10⁴ cells/well) and incubate overnight.[18]
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include control wells (untreated, LPS only). Incubate for 24 hours.[18]
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.[18]
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.[18]
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.[18]
-
-
Measurement: Measure the absorbance at 540 nm.[21] A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only control. A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed inhibition is not due to cell death.[22]
-
4.3. Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening the anti-inflammatory activity of a this compound isomer in vitro.
Conclusion and Future Directions
Isoforsythiaside and other this compound isomers are potent bioactive compounds with significant therapeutic potential, particularly in the fields of inflammation, neurodegeneration, and infectious diseases. Their ability to modulate fundamental cellular pathways like NF-κB, Nrf2, and PI3K/AKT underscores their promise as lead compounds for drug development.
Future research should focus on:
-
Comparative Studies: Direct, head-to-head comparisons of the bioactivities of different this compound isomers to elucidate structure-activity relationships.
-
In Vivo Efficacy: Expanding on the promising in vitro data with more extensive in vivo studies in relevant animal models of disease.
-
Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds to optimize their delivery and efficacy.
-
Safety and Toxicology: Conducting comprehensive toxicological studies to establish safe dosage ranges for potential clinical applications.
This guide provides a solid foundation for researchers and professionals engaged in the exploration and development of natural products for therapeutic use. The continued investigation of this compound isomers is a promising avenue for discovering novel treatments for a range of human diseases.
References
- 1. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of pharmacological and pharmacokinetic properties of Forsythiaside A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forsythiasides: A review of the pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoforsythiaside, an antioxidant and antibacterial phenylethanoid glycoside isolated from Forsythia suspensa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound a inhibits the avian infectious bronchitis virus in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-based discovery of this compound A as an effective inhibitor to reduce the neurotoxicity of amyloid β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-based discovery of this compound A as an effective inhibitor to reduce the neurotoxicity of amyloid β - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound B ameliorates neuroinflammation via inhibiting NLRP3 inflammasome of glial cells in experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical Constituents and Anti-inflammatory Principles from the Fruits of Forsythia suspensa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective and anti-inflammatory phenylethanoidglycosides from the fruits of Forsythia suspensa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antiviral effect of this compound A from Forsythia suspensa (Thunb.) Vahl fruit against influenza A virus through reduction of viral M1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Synergistic antioxidant effects of natural compounds on H2O2-induced cytotoxicity of human monocytes [frontiersin.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Forsythoside A: A Novel Regulator of Ferroptosis in Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, amyloid-beta (Aβ) plaque deposition, and hyperphosphorylated tau protein.[1] Emerging evidence implicates ferroptosis—an iron-dependent, non-apoptotic form of regulated cell death driven by lipid peroxidation—as a critical contributor to the neuronal loss observed in AD.[2][3][4] Forsythoside A (FA), a major phenylethanoid glycoside extracted from Forsythia suspensa, has demonstrated significant neuroprotective properties.[5][6] This technical guide elucidates the molecular mechanisms through which this compound A regulates ferroptosis, presenting it as a promising therapeutic agent for Alzheimer's disease. The core of FA's action lies in its ability to activate the Nrf2/GPX4 signaling axis, modulate iron homeostasis, and suppress associated neuroinflammation, thereby mitigating AD-like pathology in preclinical models.[5][7][8]
Introduction to Ferroptosis in Alzheimer's Disease
Ferroptosis is a distinct form of cell death characterized by the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS).[1][9] Its role in AD is increasingly recognized, with iron dysregulation and lipid peroxidation being prominent features in the AD brain.[4][10] Key molecular players in the ferroptosis pathway include:
-
Iron Metabolism: An excess of labile iron, often resulting from dysregulated iron transport (TFRC, DMT1) and storage (ferritin), catalyzes the Fenton reaction, producing highly toxic hydroxyl radicals that initiate lipid peroxidation.[11][12]
-
Lipid Peroxidation: Polyunsaturated fatty acids (PUFAs) within cell membranes are susceptible to oxidation. This process is enzymatically regulated by Acyl-CoA synthetase long-chain family member 4 (ACSL4) and lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3), which are involved in incorporating PUFAs into membrane phospholipids.[13][14]
-
Antioxidant Defense Systems: The primary defense against ferroptosis is the glutathione (B108866) peroxidase 4 (GPX4) enzyme, which utilizes glutathione (GSH) to reduce lipid hydroperoxides to non-toxic lipid alcohols.[1][8] The cystine/glutamate antiporter (System Xc⁻, containing the subunit SLC7A11) is crucial for importing cystine, a precursor for GSH synthesis.[11]
In Alzheimer's disease, Aβ aggregates can induce oxidative stress and disrupt iron homeostasis, creating a vulnerable environment for ferroptosis and contributing to neuronal death.[4][11] Therefore, targeting the ferroptotic pathway presents a novel therapeutic strategy.
Core Mechanism: this compound A as a Ferroptosis Inhibitor
This compound A exerts its neuroprotective effects by targeting multiple nodes within the ferroptosis signaling cascade. Its primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant responses.[2][5][15]
Activation of the Nrf2/GPX4 Axis
FA treatment leads to the activation and nuclear translocation of Nrf2.[2] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, upregulating a suite of protective proteins.[15][16] This includes:
-
GPX4: The central enzyme that detoxifies lipid peroxides.[2][3]
-
System Xc⁻ (xCT/SLC7A11): Increases cystine uptake for GSH synthesis, providing the necessary substrate for GPX4 activity.[2]
-
Ferritin (FTH/FTL): Enhances iron storage capacity, sequestering free iron to prevent its participation in ROS-generating reactions.[2]
By activating this axis, FA directly bolsters the cell's intrinsic defense against lipid peroxidation, the hallmark of ferroptosis.[3][5]
Regulation of Cellular Iron Homeostasis
Beyond boosting antioxidant defenses, FA actively mitigates iron overload, a key prerequisite for ferroptosis.[2] Studies in APP/PS1 transgenic mice show that FA treatment modulates the expression of key iron-regulating proteins:[2][3]
-
Decreases Iron Import: FA suppresses the expression of Transferrin Receptor (TFRC) and Divalent Metal-ion Transporter-1 (DMT1), reducing the influx of iron into neurons.[2][3]
-
Increases Iron Storage: It upregulates the expression of Ferritin Heavy Chain (FTH) and Ferritin Light Chain (FTL), which safely store intracellular iron.[2][3]
-
Increases Iron Export: FA enhances the expression of Ferroportin (FPN), the only known cellular iron exporter, facilitating the removal of excess iron from the cell.[2][3]
This comprehensive regulation prevents the accumulation of the labile iron pool that fuels ferroptosis.
Experimental Evidence and Quantitative Data
The therapeutic potential of this compound A is supported by robust data from both in vitro and in vivo models of Alzheimer's disease.
In Vitro Studies
Experiments using neuronal cell lines exposed to AD-related stressors (Aβ₁₋₄₂) or direct ferroptosis inducers (erastin) demonstrate FA's protective effects.[2][5]
Table 1: Effects of this compound A on Aβ₁₋₄₂-Exposed N2a Cells
| Parameter | Aβ₁₋₄₂ | Aβ₁₋₄₂ + FA (40 µM) | Aβ₁₋₄₂ + FA (80 µM) | p-value |
|---|---|---|---|---|
| Cell Viability (%) | ~60% | ~75% | ~90% | p < 0.001 |
| MDA Level (Relative) | Increased | Decreased | Significantly Decreased | p < 0.05 |
| MMP Dissipation | Significant | Prevented | Significantly Prevented | p < 0.01 |
Data synthesized from Wang et al., 2022. MDA: Malondialdehyde (marker of lipid peroxidation); MMP: Mitochondrial Membrane Potential.[2]
Table 2: Effects of this compound A on Ferroptosis Markers in Erastin-Exposed HT22 Cells
| Protein/Marker | Erastin (B1684096) | Erastin + FA (80 µM) | p-value |
|---|---|---|---|
| GPX4 Expression | Decreased | Increased | p < 0.05 |
| xCT Expression | Decreased | Increased | p < 0.01 |
| FTH Expression | Decreased | Increased | p < 0.05 |
| TFRC Expression | Increased | Suppressed | p < 0.05 |
| MDA Level | Increased | Decreased | p < 0.001 |
Data synthesized from Wang et al., 2022. Erastin is a classical ferroptosis inducer that inhibits System Xc⁻.[2]
In Vivo Studies
In the APP/PS1 double-transgenic mouse model of AD, chronic administration of FA ameliorated cognitive deficits and key pathological hallmarks.[5][7]
Table 3: Effects of this compound A in APP/PS1 Transgenic Mice
| Parameter | Vehicle-Treated APP/PS1 | FA-Treated APP/PS1 | p-value |
|---|---|---|---|
| Cognitive Function | Impaired | Ameliorated | - |
| Aβ Deposition | High | Suppressed | - |
| p-tau Levels | High | Suppressed | - |
| GPX4 Expression | Low | Enhanced | p < 0.001 |
| Nrf2 Expression | Low | Enhanced | p < 0.05 |
| TFRC Expression | High | Suppressed | p < 0.001 |
| FTH Expression | Low | Upregulated | p < 0.001 |
| IL-1β Level | High | Suppressed | - |
| IL-6 Level | High | Suppressed | - |
Data synthesized from Wang et al., 2022.[2][5][6]
Key Experimental Protocols
Reproducibility is paramount in scientific research. The following are summarized methodologies for the key experiments cited.
Animal Model and Drug Administration
-
Model: Male APP/PS1 double-transgenic mice are used as an experimental model for AD, with wild-type littermates serving as controls.[7]
-
Treatment: this compound A (e.g., 30 mg/kg) or vehicle is administered daily via intraperitoneal injection for a period of 42 consecutive days.[2]
-
Workflow:
Cell Culture and Treatment
-
Cell Lines: Mouse hippocampal neuronal cells (HT22) or neuroblastoma cells (N2a) are commonly used.[2]
-
Ferroptosis Induction: Cells are treated with erastin (e.g., 10 µM for 24 h) to induce ferroptosis by inhibiting the System Xc⁻ transporter.[3]
-
Aβ Toxicity Model: Cells are exposed to Aβ₁₋₄₂ oligomers (e.g., 10 µM for 24 h) to mimic AD-related neurotoxicity.[2]
-
FA Treatment: Cells are pretreated with FA (e.g., 40-80 µM) for 3 hours before the addition of erastin or Aβ₁₋₄₂.[3]
Malondialdehyde (MDA) Assay
The MDA assay is a standard method to quantify lipid peroxidation.
-
Sample Preparation: Treated cells or brain tissue homogenates are collected. Protein concentration is determined using a BCA Protein Assay Kit.
-
Assay Procedure: Samples are processed using a commercial MDA Assay Kit (e.g., thiobarbituric acid reactive substances method) according to the manufacturer's instructions.
-
Detection: The absorbance of the resulting colored complex is measured spectrophotometrically (e.g., at 532 nm). MDA levels are calculated relative to the total protein concentration.[3]
Western Blot Analysis
Western blotting is used to quantify the expression levels of specific proteins.
-
Protein Extraction: Total protein is extracted from brain tissues or cultured cells using RIPA lysis buffer with protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined via BCA assay.
-
Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., GPX4, Nrf2, TFRC, FTH, β-actin).
-
Secondary Antibody: After washing with TBST, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band densities are quantified using image analysis software.
Conclusion and Future Directions
This compound A presents a compelling multi-target therapeutic strategy for Alzheimer's disease by directly counteracting the neurotoxic effects of ferroptosis. Its ability to simultaneously activate the Nrf2/GPX4 antioxidant axis, restore iron homeostasis, and suppress neuroinflammation addresses several key pathological features of AD.[2][5][6] The robust preclinical data strongly support its further development.
Future research should focus on:
-
Pharmacokinetics and Blood-Brain Barrier Penetration: Detailed studies are needed to optimize dosing and delivery methods to ensure therapeutic concentrations of FA reach the central nervous system.
-
Long-term Efficacy and Safety: Chronic treatment studies in various AD models are required to assess long-term benefits and potential off-target effects.
-
Clinical Translation: Given its strong preclinical profile, this compound A is a prime candidate for investigation in human clinical trials for mild cognitive impairment and early-stage Alzheimer's disease.
References
- 1. Research progress of ferroptosis in Alzheimer disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation [ijbs.com]
- 4. A Concise Review on Oxidative Stress-Mediated Ferroptosis and Cuproptosis in Alzheimer’s Disease | MDPI [mdpi.com]
- 5. This compound A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. The Role of Cellular Defense Systems of Ferroptosis in Parkinson’s Disease and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Harnessing ferroptosis for cancer therapy: Mechanisms and therapeutic strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Frontiers | The mechanisms of ferroptosis and its role in alzheimer’s disease [frontiersin.org]
- 12. From Iron Chelation to Overload as a Therapeutic Strategy to Induce Ferroptosis in Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Breakdown of an ironclad defense system: The critical role of NRF2 in mediating ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Forsythoside in Forsythia suspensa: A Technical Guide to Its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Forsythoside A, a phenylethanoid glycoside, is a principal bioactive constituent of Forsythia suspensa (Thunb.) Vahl, a plant with a long history of use in traditional medicine. Renowned for its anti-inflammatory, antioxidant, antibacterial, and antiviral properties, this compound A is a subject of intense research for its therapeutic potential. This technical guide provides a comprehensive overview of the natural distribution of this compound A within Forsythia suspensa, details its biosynthetic pathway as elucidated through modern analytical techniques, and presents standardized experimental protocols for its extraction and quantification. This document is intended to serve as a vital resource for researchers, scientists, and professionals in the field of drug development.
Natural Sources and Distribution of this compound in Forsythia suspensa
This compound A is present in various parts of the Forsythia suspensa plant, including the leaves, stems, and fruits. However, the concentration of this valuable compound varies significantly among these organs. The leaves of F. suspensa are a notable source, with some studies reporting that the content of this compound A in the leaves can be much higher than in the fruits.[1][2] This has led to the consideration of Forsythia leaves, often discarded during fruit harvesting, as a valuable and sustainable source of this compound A.[2]
Quantitative analyses have consistently demonstrated that the fruits of Forsythia suspensa contain the highest concentration of this compound A, followed by the leaves, with the stems containing significantly lower levels.[3] The content of this compound A in the leaves has been reported to be in the range of 0.4% to 5%.[4] The levels of this compound and other metabolites can also vary depending on the developmental stage of the plant.[5]
Table 1: Quantitative Distribution of this compound A in Forsythia suspensa
| Plant Part | This compound A Content | Reference |
| Fruits | Highest concentration | [3] |
| Leaves | 0.4% - 5% | [4] |
| Stems | Significantly lower than fruits and leaves | [3] |
Biosynthesis of this compound
The biosynthesis of this compound A is a complex process involving multiple enzymatic steps, primarily rooted in the phenylpropanoid pathway. While the complete pathway has not been fully elucidated, transcriptome analyses of Forsythia species have identified several candidate genes and enzyme families that play a crucial role.
The biosynthesis begins with the essential amino acid phenylalanine, which enters the phenylpropanoid pathway. A key intermediate is caffeic acid, which is then esterified and glycosylated to form the complex structure of this compound A. The final steps likely involve the action of specific acyltransferases and glycosyltransferases. Comparative transcriptome analyses of different Forsythia species have predicted that acyltransferases are associated with the biosynthesis of acteoside and this compound A.[6][7]
Below is a putative biosynthetic pathway for this compound A, based on current understanding from genomic and transcriptomic data.
Caption: Putative biosynthetic pathway of this compound A.
Regulation of Biosynthesis
The biosynthesis of this compound A is a regulated process influenced by various factors, including plant hormones. Studies on related compounds in Forsythia suspensa have shown that methyl jasmonate (MeJA), a plant stress hormone, can induce the expression of genes involved in the biosynthesis of phenylpropanoids.[8][9] Specifically, MeJA treatment has been shown to upregulate the expression of genes encoding enzymes such as 4-coumarate-CoA ligase (4CL), cinnamoyl-CoA reductase (CCR), and UDP-glycosyltransferases (UGT).[9]
Furthermore, brassinosteroids (BRs), a class of plant steroid hormones, have been implicated in the regulation of growth and development in Forsythia, and transcriptome analysis has revealed the differential expression of BR biosynthesis and signaling genes, which may indirectly influence secondary metabolite production.[10] The MAPK signaling pathway has also been suggested to play a role in the plant's response to stressors, which can in turn affect the production of secondary metabolites like this compound A.[11]
Caption: Proposed regulatory network for this compound A biosynthesis.
Experimental Protocols
Extraction of this compound A from Forsythia suspensa Leaves
This protocol is based on a β-cyclodextrin-assisted extraction method, which has been shown to enhance the extraction yield of this compound A.[3][6][12][13]
Materials and Reagents:
-
Dried Forsythia suspensa leaf powder
-
β-cyclodextrin
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Heating magnetic stirrer
-
Centrifuge
-
Filter paper
Procedure:
-
Mix the dried leaf powder with a β-cyclodextrin solution in a specific solid-to-liquid ratio (e.g., 1:36.3 g/mL).[6][12][13]
-
Adjust the pH of the mixture to approximately 3.94 using HCl or NaOH.[6][12][13]
-
Heat the mixture to 75.25°C with continuous stirring for a defined period (e.g., 1 hour).[6][12][13]
-
After extraction, centrifuge the mixture to separate the supernatant from the solid residue.
-
Filter the supernatant to obtain the crude extract containing this compound A.
-
The crude extract can be further purified using techniques such as macroporous resin chromatography.
Table 2: Optimized Conditions for β-Cyclodextrin-Assisted Extraction of this compound A
| Parameter | Optimal Value | Reference |
| Solid-to-Liquid Ratio | 1:36.3 g/mL | [6][12][13] |
| Extraction Temperature | 75.25 °C | [6][12][13] |
| pH | 3.94 | [6][12][13] |
| Ratio of F. suspensa leaves to β-CD | 3.61:5 | [6][12][13] |
| Yield of this compound A | 11.80 ± 0.141% | [6][12] |
Quantification of this compound A by High-Performance Liquid Chromatography (HPLC)
This protocol provides a reliable method for the quantitative analysis of this compound A in extracts.
Instrumentation and Conditions:
-
HPLC System: Equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[14]
-
Mobile Phase: Acetonitrile and water (containing 0.4% glacial acetic acid) in a ratio of 15:85 (v/v).[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[14]
-
Detection Wavelength: 330 nm.[14]
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound A standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dilute the crude extract with the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound A standards. Determine the concentration of this compound A in the sample by comparing its peak area to the calibration curve.
Caption: General workflow for the quantification of this compound A using HPLC.
Conclusion
This technical guide consolidates current knowledge on the natural sources and biosynthesis of this compound A in Forsythia suspensa. The presented data highlights the potential of Forsythia leaves as a rich and sustainable source of this bioactive compound. While significant progress has been made in identifying the genes and regulatory networks involved in its biosynthesis, further research is required to fully elucidate the enzymatic steps and regulatory mechanisms. The provided experimental protocols for extraction and quantification offer standardized methods to support ongoing research and development efforts. This guide serves as a foundational resource for scientists working towards harnessing the therapeutic potential of this compound A.
References
- 1. Green Extraction of this compound A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | UPLC/Q-TOF MS Screening and Identification of Antibacterial Compounds in Forsythia suspensa (Thunb.) Vahl Leaves [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The Biological Effects of Forsythia Leaves Containing the Cyclic AMP Phosphodiesterase 4 Inhibitor Phillyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolome analysis of genus Forsythia related constituents in Forsythia suspensa leaves and fruits using UPLC-ESI-QQQ-MS/MS technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative transcriptome analyses of three medicinal Forsythia species and prediction of candidate genes involved in secondary metabolisms | springermedicine.com [springermedicine.com]
- 8. mdpi.com [mdpi.com]
- 9. Comparative Transcriptome Analysis of MeJA Responsive Enzymes Involved in Phillyrin Biosynthesis of Forsythia suspensa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative transcriptome analyses identify genes involved into the biosynthesis of forsythin and this compound A in For… [ouci.dntb.gov.ua]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structures of Forsythosides H, I, and J
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structures of forsythosides H, I, and J, three caffeoyl phenylethanoid glycosides isolated from the fruits of Forsythia suspense (Thunb.) Vahl. This document details their physicochemical properties, spectroscopic data for structural elucidation, and available biological activity data. Furthermore, it outlines the experimental protocols for their isolation and characterization, supplemented with a visual workflow diagram.
Chemical Structures
Forsythosides H, I, and J are complex phenylethanoid glycosides. Their core structure consists of a hydroxytyrosol (B1673988) aglycone, a central glucose unit, and an additional sugar moiety, along with a caffeoyl group. The key structural differentiators among these three compounds lie in the type and linkage of the outer sugar and the position of the caffeoyl group on the central glucose.
-
Forsythoside H is identified as 2-(3,4-dihydroxyphenyl)-ethyl-O-α-l-rhamnopyranosyl-(1→6)-2-O-trans-caffeoyl-β-d-glucopyranoside.[1][2]
-
This compound I is an isomer of this compound H, structurally defined as 2-(3,4-dihydroxyphenyl)-ethyl-O-α-l-rhamnopyranosyl-(1→6)-3-O-trans-caffeoyl-β-d-glucopyranoside.[1][2]
-
This compound J is an analog of this compound H where the outer rhamnose is replaced by a xylose moiety. Its structure is 2-(3,4-dihydroxyphenyl)-ethyl-O-β-d-xylopyranosyl-(1→6)-2-O-trans-caffeoyl-β-d-glucopyranoside.[1][2]
Data Presentation
Physicochemical and Spectroscopic Data
The structural elucidation of forsythosides H, I, and J was primarily achieved through spectroscopic methods, including Infrared (IR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
| Property | This compound H | This compound I | This compound J |
| Appearance | Brown amorphous powder | Brown amorphous powder | Brown amorphous powder |
| Molecular Formula | C₂₉H₃₆O₁₅ | C₂₉H₃₆O₁₅ | C₂₈H₃₄O₁₅ |
| Molecular Weight | 624.59 g/mol | 624.59 g/mol | 610.56 g/mol |
| HRESIMS [M-H]⁻ | m/z 623.1960 (calcd. for C₂₉H₃₅O₁₅, 623.1976) | m/z 623.1962 (calcd. for C₂₉H₃₅O₁₅, 623.1976) | m/z 609.1813 (calcd. for C₂₈H₃₃O₁₅, 609.1813) |
| IR (KBr) νₘₐₓ cm⁻¹ | 3339 (hydroxyl), 2941, 1694 (carbonyl), 1601, 1518 | 3361 (hydroxyl), 2933, 1692 (carbonyl), 1601, 1519 | 3340 (hydroxyl), 2933, 1693 (carbonyl), 1597, 1499 |
¹H and ¹³C NMR Spectroscopic Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts (δ in ppm, J in Hz) for forsythosides H, I, and J, measured in DMSO-d₆.[1][2]
| No. | This compound H (¹H) | This compound H (¹³C) | This compound I (¹H) | This compound I (¹³C) | This compound J (¹H) | This compound J (¹³C) |
| Aglycone | ||||||
| 1 | 129.1 | 129.2 | 129.1 | |||
| 2 | 6.54 (br. s) | 115.1 | 6.63 (br. s) | 115.2 | 6.54 (br. s) | 115.1 |
| 3 | 144.9 | 145.0 | 144.9 | |||
| 4 | 143.6 | 143.7 | 143.6 | |||
| 5 | 6.55 (d, 8.4) | 116.2 | 6.63 (d, 7.8) | 116.3 | 6.54 (d, 7.8) | 116.2 |
| 6 | 6.41 (dd, 8.4, 1.8) | 119.5 | 6.52 (dd, 7.8, 1.8) | 119.6 | 6.41 (dd, 7.8, 1.8) | 119.5 |
| 7 | 2.62 (m) | 35.1 | 2.70 (m) | 35.2 | 2.63 (m) | 35.1 |
| 8 | 3.76 (m) | 69.8 | 3.82 (m) | 70.2 | 3.78 (m) | 69.8 |
| Glucose | ||||||
| 1' | 4.49 (d, 8.4) | 100.2 | 4.34 (d, 7.8) | 102.7 | 4.74 (d, 7.8) | 100.1 |
| 2' | 4.64 (t, 9.0) | 74.5 | 3.49 (m) | 74.4 | 4.64 (t, 9.0) | 74.5 |
| 3' | 3.42 (m) | 74.1 | 4.88 (t, 9.0) | 77.5 | 3.42 (m) | 74.1 |
| 4' | 3.10 (m) | 70.0 | 3.15 (m) | 70.3 | 3.10 (m) | 70.0 |
| 5' | 3.38 (m) | 75.5 | 3.42 (m) | 75.1 | 3.39 (m) | 75.7 |
| 6' | 3.58 (dd, 5.4, 11.4) | 68.4 | 3.58 (m) | 68.5 | 3.59 (m) | 68.4 |
| Rhamnose/Xylose | ||||||
| 1'' | 4.60 (br. s) | 100.5 | 4.60 (br. s) | 100.6 | 4.22 (d, 7.2) | 103.8 |
| 2'' | 3.63 (m) | 70.5 | 3.62 (m) | 70.6 | 2.98 (dd, 7.2, 8.4) | 73.3 |
| 3'' | 3.48 (m) | 70.2 | 3.49 (m) | 70.3 | 3.08 (m) | 76.2 |
| 4'' | 3.19 (t, 9.6) | 72.0 | 3.44 (m) | 71.9 | 3.28 (m) | 69.6 |
| 5'' | 3.48 (m) | 68.9 | 3.49 (m) | 68.9 | 3.02 (m) | 65.6 |
| 6'' | 1.05 (d, 6.0) | 17.9 | 1.05 (d, 6.0) | 17.9 | ||
| Caffeoyl | ||||||
| 1''' | 125.5 | 125.6 | 125.5 | |||
| 2''' | 7.06 (br. s) | 114.8 | 7.01 (br. s) | 114.9 | 7.06 (br. s) | 114.8 |
| 3''' | 145.6 | 145.5 | 145.6 | |||
| 4''' | 144.8 | 144.7 | 144.8 | |||
| 5''' | 6.76 (d, 7.2) | 115.7 | 6.75 (d, 8.4) | 115.8 | 6.76 (d, 8.4) | 115.7 |
| 6''' | 7.01 (br. d, 7.2) | 121.3 | 7.01 (dd, 1.8, 8.4) | 121.3 | 7.01 (br. d, 8.4) | 121.4 |
| 7''' | 7.49 (d, 16.2) | 145.2 | 7.47 (d, 15.6) | 144.9 | 7.49 (d, 15.6) | 145.1 |
| 8''' | 6.27 (d, 16.2) | 114.2 | 6.26 (d, 15.6) | 114.7 | 6.27 (d, 15.6) | 114.2 |
| 9''' | 165.7 | 166.1 | 165.7 |
Quantitative Biological Activity
Forsythosides as a class are known for their anti-inflammatory and antioxidant properties. However, specific quantitative biological activity data for forsythosides H, I, and J are limited in the current literature.
| Compound | Assay | Result (IC₅₀) |
| This compound H | ABTS radical scavenging activity | 17.7 µg/mL |
| This compound I | Not available | Not available |
| This compound J | Not available | Not available |
Experimental Protocols
The following protocols are summarized from the methodologies reported for the isolation and structural elucidation of forsythosides H, I, and J.[1][2]
Plant Material and Extraction
-
Plant Material : The dried fruits of Forsythia suspense (Thunb.) Vahl. were used as the source material.
-
Extraction :
-
The powdered, dried fruits (5 kg) were extracted three times with 70% aqueous acetone (B3395972) at room temperature.
-
The combined extracts were concentrated under reduced pressure to yield a crude extract (610 g).
-
The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
Isolation and Purification
-
Initial Fractionation : The n-BuOH soluble fraction (160 g) was subjected to column chromatography over a macroporous resin (Diaion HP-20) and eluted with a gradient of methanol (B129727) (MeOH) in water (H₂O) (30%, 50%, 70%, and 95% MeOH).
-
Silica (B1680970) Gel Chromatography : The 50% MeOH fraction (35 g) was further fractionated by silica gel column chromatography using a chloroform (B151607) (CHCl₃) - MeOH gradient (9:1 to 6:4).
-
Preparative High-Performance Liquid Chromatography (HPLC) : The resulting sub-fractions were purified by reversed-phase preparative HPLC.
-
Column : C18 column.
-
Mobile Phase : A gradient of MeOH in H₂O.
-
Detection : UV detection.
-
This process yielded purified this compound H (9.5 mg), this compound I (10.2 mg), and this compound J (12.3 mg).
-
Structural Elucidation
-
Spectroscopic Analysis : The structures of the purified compounds were determined using a combination of spectroscopic techniques.
-
IR Spectra : Recorded on a Shimadzu FTIR-8700 spectrophotometer using KBr disks.
-
Mass Spectrometry : HRESIMS data were obtained on an AccuTOFCS JMS-T100CS spectrometer.
-
NMR Spectra : ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker AV400 spectrometer in DMSO-d₆ with TMS as the internal standard.
-
-
Acid Hydrolysis :
-
Each this compound (5 mg) was refluxed with 2 N HCl for 3 hours at 80°C.
-
The reaction mixture was neutralized and the aqueous layer was extracted with CHCl₃.
-
The monosaccharides in the aqueous layer were identified by GC analysis after derivatization with trimethylsilyl-L-cysteine, confirming the sugar components of each glycoside.
-
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the workflow for the isolation and structural elucidation of forsythosides H, I, and J.
Caption: Isolation and structural elucidation workflow for forsythosides H, I, and J.
Conclusion
This technical guide has detailed the chemical structures, physicochemical properties, and spectroscopic data of forsythosides H, I, and J. The provided tables offer a clear comparison of their key characteristics, and the experimental protocols outline the necessary steps for their isolation and identification. While the biological activities of these specific forsythosides are not yet extensively quantified, their structural relation to other potent forsythosides suggests they are promising candidates for further pharmacological investigation, particularly in the areas of anti-inflammatory and antioxidant research. The information presented herein serves as a valuable resource for researchers and professionals in the fields of natural product chemistry and drug development.
References
- 1. 2-(3,4-Dihydroxyphenyl)ethyl beta-D-glucopyranoside | C14H20O8 | CID 5316821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. .beta.-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl 3-O-(6-deoxy-.alpha.-L-mannopyranosyl)-, 4-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Forsythoside's Interaction with the Nrf2/HO-1 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythoside, a major phenylethanoid glycoside extracted from Forsythia suspensa, has garnered significant attention for its wide range of pharmacological activities, including potent anti-inflammatory, neuroprotective, and antioxidant properties.[1][2][3] A critical mechanism underlying its therapeutic potential is the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway.[1][4] This pathway is a master regulator of the cellular antioxidant defense system, protecting cells from oxidative stress, a key pathological factor in numerous diseases.[5][6]
This technical guide provides an in-depth examination of the molecular interactions between this compound and the Nrf2/HO-1 pathway. It consolidates quantitative data from various studies, details key experimental protocols for investigating this interaction, and presents visual diagrams of the core signaling cascade and experimental workflows to support further research and development.
Core Mechanism: this compound and Nrf2/HO-1 Activation
Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and subsequent degradation by the proteasome.[7][8][9] This process maintains low basal levels of Nrf2 activity.
The introduction of oxidative stressors or pharmacological activators like this compound disrupts this delicate balance. This compound is believed to interact with Keap1, potentially by binding to its cysteine residues, which induces a conformational change in the Keap1 protein.[2][10] This prevents Keap1 from targeting Nrf2 for degradation.[2] As a result, newly synthesized Nrf2 is stabilized and accumulates in the cytoplasm, subsequently translocating into the nucleus.[2][4]
Once in the nucleus, Nrf2 forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE) located in the promoter regions of a suite of cytoprotective genes.[1][6] This binding initiates the transcription of several critical antioxidant and detoxification enzymes, most notably:
-
Heme Oxygenase-1 (HO-1): A rate-limiting enzyme that breaks down pro-oxidant heme into biliverdin (B22007) (a potent antioxidant), free iron, and carbon monoxide (a signaling molecule).[6][11][12]
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): An enzyme that detoxifies quinones and reduces oxidative stress.[2][12]
Studies have also indicated that upstream signaling molecules, such as AMP-activated protein kinase (AMPK) and extracellular signal-regulated kinase (ERK), may be involved in the this compound-induced activation of the Nrf2 pathway.[3][7][11] This suggests a multi-faceted mechanism of action, enhancing the robustness of the cellular antioxidant response.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative outcomes of this compound treatment on key markers of the Nrf2/HO-1 pathway and oxidative stress from various in vitro and in vivo models.
Table 1: Effect of this compound on Nrf2/HO-1 Pathway Protein Expression
| Model System | Treatment | Target Protein | Outcome | Reference |
|---|---|---|---|---|
| HepG2 Cells | This compound A | Nrf2 | Increased expression in a time- and dose-dependent manner | [7][11] |
| HepG2 Cells | This compound A | Keap1 | Expression affected in a time-dependent manner | [7][11] |
| HepG2 Cells | This compound A | HO-1 | Increased expression in a time-dependent manner | [7][11] |
| Rat Model (MCAO/R) | This compound A | Nrf2 | Promoted nuclear translocation | [4] |
| Rat Model (MCAO/R) | This compound A | HO-1 | Upregulated expression | [4] |
| HC-A Chondrocytes (IL-1β-induced) | This compound B | Nrf2 | Promoted expression | [13] |
| HC-A Chondrocytes (IL-1β-induced) | This compound B | HO-1 | Promoted expression | [13] |
| HC-A Chondrocytes (IL-1β-induced) | this compound B | Keap1 | Suppressed expression |[13] |
Table 2: Effect of this compound on Markers of Oxidative Stress
| Model System | Treatment | Marker | Outcome | Reference |
|---|---|---|---|---|
| Mouse Podocytes (High Glucose-induced) | This compound A | MDA | Decreased content | [14] |
| Mouse Podocytes (High Glucose-induced) | This compound A | SOD | Enhanced activity | [14] |
| Mouse Podocytes (High Glucose-induced) | This compound A | CAT | Enhanced activity | [14] |
| N2a Cells (Aβ₁₋₄₂-exposed) | This compound A | MDA | Downregulated levels | [15] |
| HT22 Cells (Erastin-exposed) | This compound A | GSH | Increased levels | [15] |
| HT22 Cells (Erastin-exposed) | This compound A | Lipid Peroxidation | Suppressed | [15] |
| Rat Model (Myocardial Ischemia-Reperfusion) | This compound B | MDA | Reduced content | [1] |
| Rat Model (Myocardial Ischemia-Reperfusion) | this compound B | SOD & GPx | Reversed decrease in activities |[1] |
Table 3: Cytoprotective Effects of this compound
| Model System | Treatment | Assay/Marker | Outcome | Reference |
|---|---|---|---|---|
| Mouse Podocytes (High Glucose-induced) | This compound A | Cell Viability (CCK-8) | Dose-dependently elevated cell viability | [14] |
| Mouse Podocytes (High Glucose-induced) | This compound A | Apoptosis | Reduced cell apoptosis | [14] |
| HT22 Cells (OGD/R model) | This compound A | Cell Viability (CCK-8) | Increased cell viability | [4] |
| HT22 Cells (Erastin-exposed) | This compound A | Cell Viability | Significantly improved cell viability | [15] |
| N2a Cells (Aβ₁₋₄₂-exposed) | this compound A | Cell Viability | Dose-dependently improved cell viability |[15] |
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental procedures discussed in this guide.
Caption: this compound-mediated activation of the Nrf2/HO-1 signaling pathway.
Caption: Experimental workflow for Western Blot analysis of Nrf2/HO-1 pathway proteins.
Caption: Experimental workflow for qRT-PCR analysis of HO-1 and NQO1 mRNA expression.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to study the effects of this compound on the Nrf2/HO-1 pathway. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Western Blot Analysis for Nrf2, Keap1, and HO-1
This protocol allows for the quantification of protein expression levels.
-
Cell Culture and Treatment: Seed cells (e.g., HepG2, HT22) in 6-well plates to achieve 70-80% confluency.[16] Treat cells with various concentrations of this compound or a vehicle control for desired time points.
-
Protein Extraction:
-
Protein Quantification: Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) protein assay kit.[16][18]
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[16]
-
SDS-PAGE: Load the denatured samples onto a 10-12% SDS-polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.[18][19]
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1-2 hours at room temperature.[18][19]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in primary antibodies specific for Nrf2, Keap1, HO-1, and a loading control (e.g., β-actin, GAPDH, or Histone H3 for nuclear fractions).[16][18]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16][17]
-
Detection and Analysis: Wash the membrane again three times with TBST.[16] Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software like ImageJ.[18][20]
Quantitative Real-Time PCR (qRT-PCR) for HO-1 and NQO1 mRNA
This protocol measures the relative gene expression levels of Nrf2 targets.
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in the Western Blot protocol.
-
Total RNA Extraction: Following treatment, wash cells with PBS and extract total RNA using a reagent like TRIzol or a commercial RNA isolation kit, according to the manufacturer's instructions.[19]
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV) and oligo(dT) or random primers.[21]
-
qPCR Reaction:
-
Prepare the reaction mixture in a qPCR plate containing: synthesized cDNA, forward and reverse primers for target genes (HO-1, NQO1) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green qPCR Master Mix.[21]
-
Primer sequences should be validated for specificity and efficiency.
-
-
Amplification: Perform the qPCR in a real-time PCR system. A typical protocol includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 1 min).[21]
-
Data Analysis: Analyze the amplification data. Determine the cycle threshold (Ct) for each sample and calculate the relative mRNA expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene.[19]
Cell Viability (MTT or CCK-8) Assay
This assay assesses the cytoprotective effect of this compound against an induced stressor.
-
Cell Seeding: Plate cells at a density of 1x10⁴ cells per well in a 96-well plate and allow them to adhere overnight.[22][23]
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 2-24 hours).
-
Introduce a stressor (e.g., high glucose, H₂O₂, or Aβ peptide) to induce cell injury, keeping the this compound in the media.
-
Include control wells (untreated, stressor only, this compound only).
-
-
Reagent Incubation:
-
For MTT: Add 10 µl of MTT solution (5 mg/ml) to each well and incubate for 3-4 hours at 37°C.[22][24] The yellow MTT is converted to purple formazan (B1609692) crystals by metabolically active cells.[24]
-
For CCK-8/WST-8: Add 10 µl of the reagent to each well and incubate for 1-4 hours at 37°C.[23]
-
-
Measurement:
-
For MTT: After incubation, carefully remove the medium and add 150 µl of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[22][24]
-
For both: Measure the absorbance using a microplate reader. For MTT, the wavelength is typically 540-570 nm.[22] For CCK-8/WST-8, the wavelength is ~450 nm.[23][24]
-
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.
Conclusion
This compound is a potent natural activator of the Nrf2/HO-1 signaling pathway. It effectively disrupts the inhibitory Keap1-Nrf2 interaction, leading to the nuclear translocation of Nrf2 and the subsequent upregulation of a battery of antioxidant and cytoprotective genes, including HO-1 and NQO1.[2][4][13] This mechanism is central to its observed antioxidant, anti-inflammatory, and cytoprotective effects across a variety of cellular and animal models of disease.[4][14][25] The comprehensive data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further elucidate and harness the therapeutic potential of this compound in managing pathologies driven by oxidative stress.
References
- 1. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forsythiaside A Activates AMP-Activated Protein Kinase and Regulates Oxidative Stress via Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forsythiaside A Ameliorates Oxidative Damage Caused by Cerebral Ischemia Through the Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]
- 6. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Forsythiaside A Activates AMP-Activated Protein Kinase and Regulates Oxidative Stress via Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound B alleviates osteoarthritis through the HMGB1/TLR4/NF-κB and Keap1/Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. NQO1 regulates expression and alternative splicing of apoptotic genes associated with Alzheimer's disease in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijbs.com [ijbs.com]
- 23. dojindo.com [dojindo.com]
- 24. broadpharm.com [broadpharm.com]
- 25. This compound A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Forsythoside B: A Potential Therapeutic Agent for Inflammatory Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Forsythoside B (FB), a phenylethanoid glycoside predominantly isolated from Forsythia suspensa, has emerged as a promising natural compound with significant analgesic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound B's effects in preclinical models of inflammatory pain, detailing its mechanisms of action, summarizing key quantitative data, and providing established experimental protocols for its evaluation.
Analgesic and Anti-inflammatory Efficacy
This compound B has been demonstrated to effectively attenuate pain and inflammation in various animal models of inflammatory pain. A key model used to establish its efficacy is the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in rodents. Administration of this compound B has been shown to alleviate hyperalgesia and allodynia, key symptoms of inflammatory pain.[1][2]
The analgesic effects of this compound B are attributed to its potent anti-inflammatory activity. It has been shown to significantly reduce the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][2][3][4] Furthermore, this compound B has been observed to suppress the activation of microglia and astrocytes in the spinal cord, which are key cellular mediators of neuroinflammation and central sensitization in chronic pain states.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound B on inflammatory pain and related biomarkers.
Table 1: Effects of this compound B on Nociceptive Thresholds in CFA-Induced Inflammatory Pain
| Parameter | Animal Model | This compound B Dose | Outcome | Reference |
| Mechanical Withdrawal Threshold | Mice | Not Specified | Increased threshold, indicating reduced mechanical allodynia | [1] |
| Thermal Paw Withdrawal Latency | Rats | Not Specified | Increased latency, indicating reduced thermal hyperalgesia | [5] |
Table 2: Effects of this compound B on Pro-inflammatory Cytokine Levels
| Cytokine | Model | This compound B Dose | Outcome | Reference |
| TNF-α | CFA-induced pain in mice | Not Specified | Decreased levels in the spinal cord | [1][2] |
| IL-6 | CFA-induced pain in mice | Not Specified | Decreased levels in the spinal cord | [1][2] |
| IL-1β | Not Specified | Not Specified | Decreased expression | [6][7] |
Table 3: Effects of this compound B on Cellular Markers of Neuroinflammation
| Marker | Cell Type | Model | This compound B Dose | Outcome | Reference |
| Iba-1 | Microglia | CFA-induced pain in mice | Not Specified | Ameliorated activation | [1][2] |
| GFAP | Astrocytes | CFA-induced pain in mice | Not Specified | Ameliorated activation | [1][2] |
Mechanisms of Action: Targeting Key Signaling Pathways
The anti-inflammatory and analgesic effects of this compound B are mediated through the modulation of several key intracellular signaling pathways implicated in the inflammatory cascade.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of gene expression for numerous pro-inflammatory mediators. This compound B has been shown to inhibit the activation of the NF-κB pathway.[3][8][9] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. By keeping NF-κB sequestered in the cytoplasm, this compound B prevents its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[4]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. This compound B has been demonstrated to attenuate the phosphorylation of key MAPK proteins, such as p38.[8][10] By inhibiting the activation of the MAPK pathway, this compound B further suppresses the production of inflammatory mediators.
Activation of the Nrf2 Antioxidant Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. This compound B has been shown to activate the Nrf2 pathway.[8][9] This activation leads to the upregulation of antioxidant enzymes, which helps to mitigate the oxidative stress associated with inflammation, thereby contributing to its overall anti-inflammatory and neuroprotective effects.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound B has been found to inhibit the activation of the NLRP3 inflammasome.[11][12][13] By suppressing NLRP3 inflammasome activity, this compound B directly curtails the inflammatory cascade at a key control point.
Experimental Protocols
This section provides detailed methodologies for commonly used inflammatory pain models to evaluate the efficacy of compounds like this compound B.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a persistent inflammatory state, mimicking chronic inflammatory pain.[14][15][16]
-
Animals: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Induction: A single intraplantar injection of CFA (typically 50-100 µl of a 1 mg/ml suspension) is administered into the plantar surface of one hind paw.
-
Pain Behavior Assessment:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (in grams) is determined by applying filaments of increasing force to the plantar surface of the paw.
-
Thermal Hyperalgesia: Measured using a plantar test apparatus (Hargreaves test). A radiant heat source is focused on the plantar surface of the paw, and the latency to paw withdrawal is recorded.
-
-
This compound B Administration: this compound B can be administered via various routes, such as intraperitoneal (i.p.) or oral gavage (p.o.), at different time points before or after CFA injection to assess its preventative or therapeutic effects.
-
Biochemical Analysis: At the end of the experiment, spinal cord and paw tissues can be collected for analysis of inflammatory mediators (e.g., TNF-α, IL-6) using techniques like ELISA or Western blotting.
Carrageenan-Induced Paw Edema Model
This model is used to assess acute inflammation and the efficacy of anti-inflammatory agents.[17][18][19]
-
Animals: Typically rats or mice.
-
Induction: A subcutaneous injection of carrageenan solution (e.g., 1% in saline, 100 µl) is administered into the plantar surface of a hind paw.
-
Edema Measurement: Paw volume or thickness is measured using a plethysmometer or calipers at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
This compound B Administration: The test compound is usually administered 30-60 minutes before the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.
Formalin-Induced Nociception Model
The formalin test is a widely used model of tonic chemical nociception that has two distinct phases, allowing for the differentiation between acute nociceptive and inflammatory pain mechanisms.[20][21][22][23][24]
-
Animals: Commonly performed in mice and rats.
-
Induction: A dilute solution of formalin (typically 1-5% in saline, 20-50 µl) is injected into the plantar surface of a hind paw.
-
Behavioral Observation: The animal is placed in an observation chamber, and the time spent licking or biting the injected paw is recorded. The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct chemical stimulation of nociceptors.
-
Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting the development of an inflammatory response and central sensitization.
-
-
This compound B Administration: The compound is administered prior to the formalin injection to assess its effects on both phases of the pain response.
Conclusion and Future Directions
This compound B demonstrates significant potential as a therapeutic agent for the management of inflammatory pain. Its multifaceted mechanism of action, involving the inhibition of key pro-inflammatory signaling pathways such as NF-κB and MAPK, activation of the Nrf2 antioxidant pathway, and suppression of the NLRP3 inflammasome, makes it an attractive candidate for further drug development.
Future research should focus on detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery methods. Furthermore, investigation into the efficacy of this compound B in more complex and chronic pain models, as well as its potential synergistic effects with existing analgesics, will be crucial in translating these promising preclinical findings into clinical applications. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this compound B and its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and analgesic effect of Forsythiaside B on complete Freund's adjuvant-induced inflammatory pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. 2.5.4 Complete freund’s adjuvant (CFA)-induced inflammatory pain model [bio-protocol.org]
- 6. This compound A inhibited inflammatory response by inhibiting p38 JNK/MAPK/ERK and NF-κB signaling in Staphylococcus aureus pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound B attenuates neuro-inflammation and neuronal apoptosis by inhibition of NF-κB and p38-MAPK signaling pathways through activating Nrf2 post spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound B protects cartilage and subchondral bone in osteoarthritis by regulating the Nrf2/NF - κ B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound B ameliorates neuroinflammation via inhibiting NLRP3 inflammasome of glial cells in experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound B alleviates cerebral ischemia-reperfusion injury via inhibiting NLRP3 inflammasome mediated by SIRT1 activation | PLOS One [journals.plos.org]
- 13. This compound B alleviates cerebral ischemia-reperfusion injury via inhibiting NLRP3 inflammasome mediated by SIRT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4.7. Complete Freund’s Adjuvant (CFA)-Induced Chronic Inflammatory Pain [bio-protocol.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. criver.com [criver.com]
- 17. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aragen.com [aragen.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 23. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 24. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Forsythoside A in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of forsythoside A in plant extracts, particularly from Forsythia suspensa. The described protocol provides a comprehensive guide for sample preparation, chromatographic separation, and method validation, ensuring accurate and reproducible results. The method utilizes a reversed-phase C18 column with a gradient elution of methanol (B129727) and acidified water, and UV detection. All quantitative data from relevant studies are summarized for easy comparison, and detailed experimental protocols are provided.
Introduction
This compound A is a phenylethanoid glycoside that is one of the major bioactive components found in the fruits and leaves of Forsythia suspensa (Thunb.) Vahl. It exhibits a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antioxidant effects. Accurate quantification of this compound A in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and specificity. This document provides a detailed HPLC method for the quantification of this compound A, compiled from established and validated procedures.
Experimental Protocols
Standard Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound A reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation from Plant Material
-
Grinding: Mill the dried plant material (e.g., fruits or leaves of Forsythia suspensa) into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 25 mL of methanol to the tube.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.[1]
-
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.[2]
HPLC Method Parameters
The following table summarizes typical HPLC conditions for the analysis of this compound A.
| Parameter | Recommended Conditions |
| HPLC System | Quaternary Gradient Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | Agilent ZORBAX C18 (4.6 mm × 250 mm, 5 µm) or equivalent |
| Mobile Phase | A: MethanolB: 0.8% Glacial Acetic Acid in Water[3] |
| Gradient Elution | A gradient can be optimized as needed. A common starting point is a gradient from 15% to 55% Methanol over 30 minutes. An isocratic elution with acetonitrile:water (15:85) containing 0.4% glacial acetic acid has also been reported.[4] |
| Flow Rate | 0.8 mL/min[3] |
| Column Temperature | 30 °C[3] |
| Detection Wavelength | 280 nm or 330 nm[3][4] |
| Injection Volume | 10 µL[3] |
Quantitative Data Summary
The following table summarizes the quantitative performance parameters of various HPLC methods for this compound A determination.
| Parameter | Method 1 | Method 2 |
| Linearity Range (µg) | 0.202 - 1.515[4] | - |
| Correlation Coefficient (r) | 0.9998[4] | - |
| Average Recovery (%) | 98.54[4] | - |
| Relative Standard Deviation (RSD) (%) | 1.1[4] | - |
Note: Detailed validation data such as Limit of Detection (LOD) and Limit of Quantification (LOQ) were not consistently reported across all reviewed literature.
Visualizations
Experimental Workflow
The overall workflow for the quantification of this compound A in plant extracts is depicted below.
Detailed Sample Preparation Protocol
The following diagram illustrates the step-by-step process for preparing plant extracts for HPLC analysis.
Conclusion
The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound A in plant extracts. The detailed protocols for standard and sample preparation, along with the specified HPLC parameters, offer a solid foundation for researchers and scientists in the field of natural product analysis and drug development. Adherence to these guidelines will facilitate the accurate quality assessment and standardization of plant-based materials containing this compound A.
References
- 1. [HPLC analysis of the active ingredients of Forsythia suspensa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | UPLC/Q-TOF MS Screening and Identification of Antibacterial Compounds in Forsythia suspensa (Thunb.) Vahl Leaves [frontiersin.org]
- 3. UPLC/Q-TOF MS Screening and Identification of Antibacterial Compounds in Forsythia suspensa (Thunb.) Vahl Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Isolation and Purification of Forsythoside Using Column Chromatography
Introduction
Forsythoside A is a prominent phenylethanoid glycoside primarily extracted from the fruits and leaves of Forsythia suspensa (Thunb.) Vahl.[1][2][3] It exhibits a wide range of pharmacological properties, including anti-inflammatory, antioxidant, antibacterial, and antiviral activities.[2][3] Due to its therapeutic potential, obtaining high-purity this compound is crucial for research and drug development. Column chromatography is an indispensable and effective technique for the isolation and purification of this compound from complex plant extracts.[4][5] This document provides detailed protocols and data for researchers, scientists, and drug development professionals on the successful isolation of this compound.
Data Presentation: Chromatographic Parameters
The following table summarizes various column chromatography methods and their associated quantitative parameters for the successful isolation of this compound.
| Parameter | Method 1: Resin & RP-HPLC | Method 2: CPC | Method 3: Polyamide & RP-HPLC |
| Chromatography Type | Macroporous Adsorption Resin (MAR), Reverse-Phase HPLC (RP-HPLC) | Centrifugal Partition Chromatography (CPC) | Polyamide Column, RP-HPLC |
| Adsorbent / Stationary Phase | AB-8 Resin[6], C18 Column[7][8] | Support-free liquid-liquid system | Polyamide resin[9] |
| Initial Purification | AB-8 resin column washed with water, then eluted with stepwise ethanol-water gradients (10%, 30%, 50%, 70%).[6] | n-Butanol fraction of crude extract directly used.[3] | Crude extract passed through a polyamide column.[9] |
| High-Resolution Purification | Mobile Phase: Acetonitrile-Water (containing 0.4% glacial acetic acid) Elution Mode: Isocratic (15:85)[7][8] or Gradient[10] | Solvent System: Two-phase, specific system not detailed. Elution Mode: Lower phase pumped as mobile phase.[3] | Mobile Phase: Not specified for polyamide step. RP-HPLC for final purification.[9] |
| Flow Rate | 0.8 - 1.0 mL/min for analytical HPLC[6][8] | 8 mL/min[3] | Not specified. |
| Detection Wavelength | 330 nm[7][8] | 254 nm, 280 nm, 330 nm[3] | Not specified. |
| Purity Achieved | >98%[9] | >95% (Assumed from yield) | 98%[9] |
| Yield / Recovery | Not specified. | 28.61% yield from n-BuOH fraction.[3] | Average recovery of 98.54% in analytical method.[7][8] |
Experimental Protocols
This section details a comprehensive methodology for the isolation and purification of this compound, integrating common techniques found in the literature.
Protocol 1: Crude Extract Preparation
-
Plant Material: Use dried fruits (Fructus Forsythiae) or leaves of Forsythia suspensa.[6][11]
-
Pulverization: Grind the plant material into a coarse powder.
-
Extraction:
-
Immerse the powdered material in 70% aqueous methanol (B129727) or 100% methanol.[3][11] An optimal ratio of water to raw material is approximately 21:1.[7]
-
Perform reflux extraction twice, for 2 hours each time, at an optimal temperature of approximately 72°C.[6][7] Alternatively, cold maceration can be used.[12]
-
-
Concentration: Combine the extracts and concentrate them using a rotary evaporator under reduced pressure to obtain a viscous crude extract.
-
Pre-purification (Liquid-Liquid Partitioning):
-
Suspend the crude extract in water.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as methylene (B1212753) chloride, ethyl acetate (B1210297) (EtOAc), and finally, water-saturated n-butanol (n-BuOH).[3][12]
-
This compound A will be enriched in the n-butanol fraction.
-
Collect the n-BuOH fraction and freeze-dry it to obtain a powder ready for chromatographic purification.[3]
-
Protocol 2: Column Chromatography Purification
This protocol involves a two-step purification process: an initial cleanup using macroporous resin followed by high-resolution purification with RP-HPLC.
Step A: Initial Purification with Macroporous Resin
-
Resin Pre-treatment: Soak AB-8 macroporous resin in 95% ethanol (B145695) overnight, then wash thoroughly with deionized water until no ethanol remains.[6]
-
Column Packing: Pack a glass column (e.g., 4.2 cm x 100 cm) with the pre-treated AB-8 resin.[6]
-
Sample Loading: Dissolve the pre-purified powder from Protocol 1 in water and load it onto the column.
-
Elution:
-
Wash the column with deionized water to remove highly polar impurities.
-
Perform a stepwise gradient elution with increasing concentrations of ethanol in water: 10%, 30%, 50%, and 70%.[6]
-
Collect the eluate from each step separately.
-
-
Fraction Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing the highest concentration of this compound. The 30-50% ethanol fractions typically contain the target compound.
-
Concentration: Combine the this compound-rich fractions and concentrate them to dryness using a rotary evaporator.
Step B: High-Resolution Purification with Preparative RP-HPLC
-
System Preparation: Use a preparative HPLC system equipped with a C18 column.[9]
-
Mobile Phase: Prepare the mobile phase, typically consisting of acetonitrile (B52724) (Solvent A) and water containing a small amount of acid, such as 0.4% glacial acetic acid or 0.1% formic acid (Solvent B), to improve peak shape.[7][11]
-
Sample Preparation: Dissolve the dried powder from Step A in the mobile phase or a suitable solvent like methanol. Filter the solution through a 0.45 µm filter.[6]
-
Elution Program:
-
Fraction Collection: Monitor the column effluent at 330 nm and collect fractions corresponding to the this compound peak.[7][8]
-
Final Processing: Combine the pure fractions, remove the acetonitrile by rotary evaporation, and then freeze-dry the remaining aqueous solution to obtain this compound A as a pure powder.
Protocol 3: Purity Assessment
-
Method: Use analytical HPLC with a C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[7][8]
-
Mobile Phase: Acetonitrile and water with 0.4% glacial acetic acid (15:85).[7][8]
-
Flow Rate: 1.0 mL/min.
-
Quantification: Calculate the purity by the area normalization method, assuming the peak area is proportional to the concentration. A purity of over 98% can be achieved with this method.[9]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the isolation and purification of this compound from Forsythia suspensa.
Caption: Workflow for this compound Isolation and Purification.
Logical Relationships in Purification
This diagram outlines the decision-making process during the chromatographic steps.
Caption: Decision Logic for Chromatographic Fractionation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. files.plytix.com [files.plytix.com]
- 4. column-chromatography.com [column-chromatography.com]
- 5. iipseries.org [iipseries.org]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [Preparation of forsythiaside from Forsythia suspensa by high-performance liquid chromato- graphy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of this compound A and forsythin in Forsythiae Fruct...: Ingenta Connect [ingentaconnect.com]
- 11. Metabolome analysis of genus Forsythia related constituents in Forsythia suspensa leaves and fruits using UPLC-ESI-QQQ-MS/MS technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. njpbr.com.ng [njpbr.com.ng]
- 13. Gradient Elution in Countercurrent Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Application Notes: High-Speed Counter-Current Chromatography for the Preparative Separation of Forsythoside Isomers and Analogs
Introduction
Forsythosides are phenylethanoid glycosides that represent the major bioactive constituents of Forsythia suspensa (Thunb.) Vahl, a plant widely used in traditional medicine.[1] These compounds, including isomers and related structures like Forsythoside A and Suspensaside A, exhibit a wide spectrum of pharmacological activities, such as anti-inflammatory, antioxidant, antibacterial, and antiviral effects.[2] The therapeutic potential of forsythosides is linked to their ability to modulate key cellular signaling pathways, such as the NF-κB pathway, which is central to the inflammatory response. Given their structural similarity, separating these compounds for pharmacological studies and drug development presents a significant challenge for traditional chromatographic methods.
High-Speed Counter-Current Chromatography (HSCCC) offers a robust solution for this challenge. As a support-free liquid-liquid partition chromatography technique, HSCCC eliminates issues of irreversible sample adsorption onto a solid matrix, leading to high sample recovery and purity.[3][4] This method relies on the differential partitioning of solutes between two immiscible liquid phases, making it ideal for the preparative-scale separation of polar, structurally similar compounds like this compound isomers from complex herbal extracts.[1]
These application notes provide a detailed protocol for the efficient, one-step separation and purification of this compound A and Suspensaside A from a crude extract of Forsythia suspensa using HSCCC.
Experimental Protocols
Protocol 1: Preparation of Crude Extract
This protocol details the initial extraction and fractionation of Forsythia suspensa fruits to enrich the target this compound compounds for HSCCC purification.
-
Initial Extraction:
-
Powder the dried fruits of Forsythia suspensa.
-
Perform an exhaustive extraction with 100% methanol (B129727).
-
Combine the methanol extracts and evaporate the solvent under reduced pressure to yield a crude syrup.
-
-
Liquid-Liquid Fractionation:
-
Suspend the crude methanol extract syrup in deionized water.
-
Partition the aqueous suspension sequentially with equal volumes of:
-
Methylene chloride (to remove non-polar impurities).
-
Ethyl acetate (B1210297) (to remove moderately polar impurities).
-
Water-saturated n-butanol.
-
-
Collect the n-butanol fraction, which is enriched with forsythosides.
-
Evaporate the solvent from the n-butanol fraction to dryness (e.g., by freeze-drying) to obtain the crude sample for HSCCC analysis.[2]
-
Protocol 2: HSCCC Separation of this compound A and Suspensaside A
This protocol outlines the procedure for separating this compound A and Suspensaside A using a preparative HSCCC system.
-
Solvent System Preparation:
-
Prepare the two-phase solvent system consisting of ethyl acetate-n-butanol-methanol-water in a volume ratio of 4:0.5:0.5:5 .[2]
-
Thoroughly mix the solvents in a separatory funnel at room temperature and allow the layers to fully separate.
-
Degas both the upper (organic) phase and the lower (aqueous) phase via sonication before use. The upper phase will serve as the stationary phase, and the lower phase will be the mobile phase.
-
-
HSCCC Instrument Setup and Operation:
-
Apparatus: A preparative High-Speed Counter-Current Chromatography instrument (e.g., TBE-300A or similar) equipped with a multi-layer coil column, a constant-flow pump, a sample injection loop, and a UV detector.
-
Column Filling: Fill the entire multilayer coil column with the upper phase (stationary phase) at a high flow rate (e.g., 30 mL/min).
-
Equilibration: Set the apparatus to rotate at the desired speed (e.g., 1800 rpm ). Pump the lower phase (mobile phase) into the column at the designated flow rate (e.g., 8.0 mL/min ) in the head-to-tail direction.[2] Continue pumping until the mobile phase emerges from the column outlet and a stable retention of the stationary phase is achieved (hydrodynamic equilibrium).
-
-
Sample Preparation and Injection:
-
Dissolve a known amount of the crude n-butanol extract (e.g., 1.0 g) in a small volume of the solvent mixture (e.g., 2 mL of upper phase and 2 mL of lower phase).[2]
-
Ensure the sample is fully dissolved and filter if necessary.
-
Inject the sample solution into the column through the sample loop.
-
-
Elution and Fraction Collection:
-
Continue to pump the mobile phase through the column at the set flow rate.
-
Monitor the effluent continuously with a UV detector at a suitable wavelength (e.g., 280 nm).
-
Collect fractions of the effluent based on the peaks observed on the chromatogram using an automated fraction collector.
-
Protocol 3: HPLC Analysis of HSCCC Fractions
This protocol is for determining the purity of the collected fractions containing the target compounds.
-
Apparatus: A High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV or DAD detector.
-
Chromatographic Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 4.6 × 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using acetonitrile (B52724) and water (often with a small amount of acid, such as 0.2% formic acid, to improve peak shape).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm or 330 nm.
-
Column Temperature: 30 °C.
-
-
Analysis:
-
Combine the HSCCC fractions corresponding to each pure compound peak.
-
Evaporate the solvent to obtain the purified compounds.
-
Dissolve a small amount of each purified compound in methanol and analyze via HPLC to determine its purity based on the peak area percentage.
-
Data Presentation
The following table summarizes the quantitative results from the one-step HSCCC separation of this compound A and Suspensaside A from a crude extract of Forsythia suspensa.
| Compound | Sample Load (Crude Extract) | Eluted Compound | Purity (by HPLC) | Yield | Reference |
| This compound A | 6.85 g (total over 3 runs) | 1.96 g | 94.56% | 28.61% | [2] |
| This compound A | Not specified | Not specified | 98.19% | Not specified | [2] |
| Suspensaside A | Not specified | Not specified | 98.05% | Not specified | [2] |
Note: The study by Yang et al. (2013) focused on purity, while the Gilson application note provided detailed yield information for this compound A.
Visualizations
Experimental Workflow
Caption: Workflow for HSCCC separation of forsythosides.
Signaling Pathway Modulation
Caption: Inhibition of the NF-κB pathway by forsythosides.
References
Application Note: A Green and Efficient Protocol for Chitosan-Assisted Extraction of Forsythoside A from Forsythia Leaves
Audience: Researchers, scientists, and drug development professionals.
Introduction
Forsythia species, particularly their leaves and fruits, are a significant source of valuable bioactive compounds, including the phenylethanoid glycoside, forsythoside A.[1][2] Traditional extraction methods for these compounds often face challenges related to efficiency, solvent toxicity, and yield. This application note details a green and highly efficient extraction methodology using chitosan (B1678972), a non-toxic, biocompatible, and biodegradable polymer derived from chitin.[3][4] The core mechanism of this protocol involves the formation of complexes between chitosan and the target bioactive ingredients, which significantly enhances their extraction efficiency, stability, and aqueous solubility.[3][5][6] This chitosan-assisted method represents an advanced and sustainable technology for the effective recovery of this compound A from botanical sources.[3][7]
Mechanism of Chitosan-Assisted Extraction
The efficacy of chitosan in enhancing the extraction of bioactive compounds from Forsythia leaves stems from its unique physicochemical properties. Chitosan's polycationic nature allows it to interact with the plant's cellular components.[8] The primary mechanism involves the formation of complexes between chitosan and the target molecules, such as this compound A. This interaction is believed to improve the stability of the extracted compounds and significantly increase their solubility in aqueous solutions, thereby boosting the overall extraction yield.[3][5][6]
Caption: Mechanism of chitosan-assisted extraction of this compound A.
Experimental Protocol
This protocol is based on an optimized heat-reflux extraction method developed using Response Surface Methodology.[5]
1. Materials and Equipment
-
Dried Forsythia suspensa leaves
-
Chitosan (food or pharmaceutical grade)
-
Deionized water
-
Grinder or pulverizer
-
40-mesh sieve
-
Analytical balance
-
Heating mantle with magnetic stirrer
-
Round-bottom flask
-
Reflux condenser
-
Filtration apparatus (e.g., Buchner funnel with filter paper or vacuum filtration system)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
2. Preparation of Plant Material
-
Dry the fresh leaves of Forsythia suspensa in an oven or air-dry until a constant weight is achieved.
-
Pulverize the dried leaves into a fine powder using a grinder.
-
Pass the powder through a 40-mesh sieve to ensure uniform particle size.[5] Store the sieved powder in an airtight container.
3. Extraction Procedure
-
Weigh 10 g of the dried Forsythia leaf powder and place it into a round-bottom flask.[5]
-
Add 520 mL of deionized water to achieve a solid-to-liquid ratio of 1:52 (g/mL).[3][5]
-
Set up the heat-reflux apparatus by attaching the condenser to the flask and placing the flask on the heating mantle.
-
Initiate heating and stirring. Set the extraction temperature to 80 °C.[5][7]
-
Conduct the heat-reflux extraction for a total duration of 120 minutes.[5][7]
-
After extraction, turn off the heat and allow the mixture to cool to room temperature.
-
Filter the mixture to separate the supernatant (extract) from the solid residue.
-
The resulting filtrate is the crude extract containing this compound A.
4. Analysis
-
Quantify the concentration and yield of this compound A in the crude extract using a validated HPLC method.
Caption: Workflow for chitosan-assisted extraction of this compound A.
Data and Results
The following tables summarize the quantitative data from studies optimizing the chitosan-assisted extraction of this compound A.
Table 1: Optimized Parameters for Chitosan-Assisted Extraction This table outlines the optimal conditions for maximizing the yield of this compound A.[3][5][6]
| Parameter | Optimized Value |
| Leaf-to-Chitosan Mass Ratio | 10:11.75 |
| Solid-to-Liquid Ratio | 1:52 g/mL |
| Extraction Temperature | 80 °C |
| Extraction Duration | 120 min |
Table 2: Comparative Extraction Yields of this compound A This table compares the yield of this compound A using the chitosan-assisted method against other green extraction techniques.
| Extraction Method | This compound A Yield (%) | Reference |
| Chitosan-Assisted Extraction | 3.23 ± 0.27 | [3][5][6] |
| β-Cyclodextrin-Assisted Extraction | 11.80 ± 0.141 | [9] |
| Optimized Aqueous Extraction | 6.62 ± 0.35 |
Note: Extraction yields can vary based on plant source, harvest time, and specific laboratory conditions. The β-cyclodextrin and optimized aqueous extractions are presented for comparative purposes and followed different protocols.
Table 3: Enhancement of Aqueous Solubility with Chitosan The use of chitosan significantly improves the solubility of the extract and its components in water.[5]
| Extract Type | Total Extract Solubility (g/L) | This compound A Concentration in Saturated Solution (g/L) |
| Chitosan-Assisted Extract (FLE-C) | 8.32 ± 0.27 | 1.06 ± 0.09 |
| Aqueous Extract (FLE-W) | 6.19 ± 0.35 | Not specified |
The chitosan-assisted extraction protocol is a robust, green, and efficient method for obtaining this compound A from Forsythia leaves. The optimized conditions lead to a significant yield of 3.23 ± 0.27%.[5][6] The primary advantage of this method lies in the ability of chitosan to form complexes with bioactive ingredients, thereby enhancing their aqueous solubility and stability.[3] This protocol offers a promising alternative to conventional solvent-based extractions, aligning with the principles of sustainable and green chemistry, making it highly suitable for applications in pharmaceutical and nutraceutical research and development.
References
- 1. The Biological Effects of Forsythia Leaves Containing the Cyclic AMP Phosphodiesterase 4 Inhibitor Phillyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forsythia Medicinal Flowers and Leaves: Research Notes - Medicinal Forest Garden Trust forsythia [medicinalforestgardentrust.org]
- 3. Optimization of the Chitosan-Assisted Extraction for Phillyrin and this compound A from Forsythia suspensa Leaves Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Optimization of the Chitosan-Assisted Extraction for Phillyrin and this compound A from Forsythia suspensa Leaves Using Response Surface Methodology | Semantic Scholar [semanticscholar.org]
- 8. Chitosan Membranes Containing Plant Extracts: Preparation, Characterization and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green Extraction of this compound A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Forsythoside Derivatives using LC-MS/MS for Metabolomic Studies
Abstract
Forsythoside derivatives, key bioactive compounds found in Forsythia suspensa, exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antiviral effects. Accurate and sensitive quantification of these compounds in biological matrices is crucial for understanding their pharmacokinetic profiles and mechanisms of action. This application note presents a robust and validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the metabolomic analysis of this compound derivatives. The described protocol offers high sensitivity and specificity, making it suitable for researchers, scientists, and drug development professionals.
Introduction
Forsythosides, a class of phenylethanoid glycosides, are the primary active components of Forsythia suspensa, a plant widely used in traditional medicine.[1][2][3] The therapeutic potential of forsythosides is linked to their ability to modulate various signaling pathways, particularly those involved in inflammation and oxidative stress, such as the NF-κB and Nrf2/HO-1 pathways.[1] To elucidate the in vivo behavior and efficacy of these compounds, a reliable analytical method for their quantification in biological samples is essential. LC-MS/MS has emerged as the preferred technique for this purpose due to its high sensitivity, selectivity, and throughput.[4][5][6] This document provides a detailed protocol for the analysis of this compound A, a representative this compound derivative, in plasma samples, along with performance characteristics of the method.
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of this compound derivatives is depicted below.
Materials and Reagents
-
Forsythiaside A (Reference Standard)
-
Epicatechin (Internal Standard, IS)
-
Acetonitrile (LC-MS Grade)
-
Methanol (B129727) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Solid-Phase Extraction (SPE) Cartridges (C18)
-
Rat Plasma (or other biological matrix)
Detailed Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions: Prepare primary stock solutions of forsythiaside A and the internal standard (epicatechin) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary stock solutions with 50% methanol to prepare working standard solutions at various concentrations.
-
Calibration Standards: Spike blank plasma with the working standard solutions to create calibration standards with a concentration range of 2.0 - 5000.0 ng/mL.[4]
Sample Preparation Protocol
A solid-phase extraction (SPE) method is employed for the extraction of forsythiaside A and the internal standard from plasma samples.[4]
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: To 100 µL of plasma, add 20 µL of the internal standard working solution (e.g., 500 ng/mL epicatechin).
-
Protein Precipitation (Optional but Recommended): Add 200 µL of acetonitrile, vortex for 1 minute, and centrifuge at 13,000 rpm for 10 minutes to precipitate proteins. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of ultrapure water followed by 1 mL of 20% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., acetonitrile/water with 0.2% formic acid).[4]
-
Analysis: Inject an aliquot (e.g., 2 µL) into the LC-MS/MS system.[7]
LC-MS/MS Method Parameters
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 mm × 100 mm, 1.9 µm) |
| Mobile Phase A | 0.2% Formic Acid in Water[4] |
| Mobile Phase B | Acetonitrile with 0.2% Formic Acid[4] |
| Flow Rate | 0.3 mL/min[7] |
| Gradient Elution | A typical gradient starts with a low percentage of B, which is gradually increased over the run time to elute compounds with increasing hydrophobicity. |
| Column Temperature | 30°C[7] |
| Injection Volume | 2 µL[7] |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Negative Ion Electrospray (ESI-)[4] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] |
| MRM Transitions | Forsythiaside: m/z 623 → 161[4]Epicatechin (IS): m/z 289 → 109[4] |
| Ion Source Temperature | Typically 350-550°C (instrument dependent) |
| Collision Gas | Argon |
Quantitative Data Summary
The developed LC-MS/MS method was validated for linearity, sensitivity, precision, and accuracy. The results are summarized in the table below.
| Parameter | Forsythiaside A | Reference |
| Linearity Range (ng/mL) | 2.0 - 5000.0 | [4] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Limit of Detection (LOD) (ng/mL) | 0.2 | [4] |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 | [4] |
| Precision (%RSD) | < 10.8% | [4] |
| Accuracy (% Recovery) | > 91.9% | [4] |
| Extraction Recovery (%) | 81.3 - 85.0 | [4] |
Biological Application: Signaling Pathway Modulation
This compound derivatives exert their anti-inflammatory effects by modulating key signaling pathways. This compound A has been shown to inhibit the NF-κB pathway and activate the Nrf2/HO-1 pathway, leading to a reduction in pro-inflammatory cytokines and oxidative stress.[1]
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and high-throughput approach for the quantitative analysis of this compound derivatives in biological matrices. The protocol is characterized by its high sensitivity, specificity, and broad linear range, making it an invaluable tool for pharmacokinetic studies, metabolomic research, and the development of new therapeutics based on these potent natural compounds. The ability to accurately measure this compound levels will facilitate a deeper understanding of their biological effects and contribute to their clinical translation.
References
- 1. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of 14 bioactive constituents in Forsythia suspensa by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolome analysis of genus Forsythia related constituents in Forsythia suspensa leaves and fruits using UPLC-ESI-QQQ-MS/MS technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method for determination of forsythiaside in rat plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Mid-Level Data Fusion Techniques of LC-MS and HS-GC-MS for Distinguishing Green and Ripe Forsythiae Fructus [mdpi.com]
Forsythoside In Vitro Antioxidant Assays (DPPH, ABTS): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the in vitro antioxidant activity of forsythoside, a major active component isolated from the fruits of Forsythia suspensa. The focus is on two widely used assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Introduction
This compound, particularly this compound A and B, are phenylethanoid glycosides that have demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] Their antioxidant properties are of significant interest for their potential in mitigating oxidative stress-related diseases. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.
The antioxidant activity of this compound is attributed, in part, to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[2]
This document provides detailed protocols for the DPPH and ABTS assays to quantitatively evaluate the radical scavenging capacity of this compound.
Quantitative Data Summary
The antioxidant activity of this compound can be quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.[3]
| Compound | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| This compound B | DPPH | 127.33 ± 1.07 | Trolox | - |
Note: Data for this compound A in DPPH and ABTS assays, and this compound B in the ABTS assay, is not consistently available in the reviewed literature. The provided IC50 value for this compound B in the DPPH assay should be interpreted with caution due to some ambiguity in the source data. Further experimental validation is recommended.
Signaling Pathway: this compound and Nrf2 Activation
This compound A has been shown to activate the Nrf2 signaling pathway, a key mechanism for cellular defense against oxidative stress.[2]
Caption: this compound A activates the Nrf2 signaling pathway.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Workflow:
Caption: DPPH radical scavenging assay workflow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (analytical grade)
-
This compound (A or B)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare a similar dilution series for the positive control.
-
Assay Procedure:
-
To each well of a 96-well microplate, add 100 µL of the DPPH solution.
-
Add 100 µL of the different concentrations of this compound solution or the standard solution to the respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the blank (DPPH solution without sample).
-
A_sample is the absorbance of the reaction mixture (DPPH solution with this compound or standard).
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound. The concentration that causes 50% inhibition is the IC50 value.
ABTS Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS with potassium persulfate. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Workflow:
Caption: ABTS radical scavenging assay workflow.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or ethanol (B145695) (analytical grade)
-
This compound (A or B)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radicals.
-
-
Preparation of Working ABTS•+ Solution: Before use, dilute the stock ABTS•+ solution with methanol or ethanol to an absorbance of approximately 0.700 ± 0.02 at 734 nm.
-
Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound in the same solvent used for diluting the ABTS•+ solution. From the stock solution, prepare a series of dilutions. Prepare a similar dilution series for the positive control.
-
Assay Procedure:
-
To each well of a 96-well microplate, add 190 µL of the working ABTS•+ solution.
-
Add 10 µL of the different concentrations of this compound solution or the standard solution to the respective wells.
-
For the blank, add 10 µL of the solvent instead of the sample.
-
-
Incubation: Incubate the microplate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
-
Calculation: The percentage of ABTS radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the blank (ABTS•+ solution without sample).
-
A_sample is the absorbance of the reaction mixture (ABTS•+ solution with this compound or standard).
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound. The concentration that causes 50% inhibition is the IC50 value.
Conclusion
The DPPH and ABTS assays are robust and reliable methods for evaluating the in vitro antioxidant activity of this compound. The provided protocols offer a standardized approach for researchers in drug discovery and development to quantify the radical scavenging potential of this promising natural compound. Understanding the antioxidant capacity of this compound, coupled with its mechanism of action via the Nrf2 pathway, provides a strong foundation for its further investigation as a therapeutic agent for oxidative stress-related pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Forsythiaside A Activates AMP-Activated Protein Kinase and Regulates Oxidative Stress via Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Forsythoside Attenuates LPS-Induced Inflammation in RAW 264.7 Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages. The RAW 264.7 macrophage cell line is a widely used in vitro model to study the inflammatory response and to screen for potential anti-inflammatory compounds. Forsythoside, a phenylethanoid glycoside isolated from Forsythia suspensa, has demonstrated various biological activities, including anti-inflammatory effects. This document provides a detailed protocol for inducing inflammation in RAW 264.7 cells using LPS and for evaluating the anti-inflammatory potential of this compound. The protocol outlines methods for assessing cell viability, measuring key inflammatory mediators, and analyzing the underlying signaling pathways.
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 murine macrophage cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. The cells are to be maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, the cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for the indicated times.[1][2][3]
Cell Viability Assay (MTT Assay)
To determine the cytotoxic effect of this compound on RAW 264.7 cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.[4][5][6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Protocol:
-
Seed RAW 264.7 cells (5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[4]
-
Treat the cells with various concentrations of this compound (e.g., 40, 80, 160 µg/mL) for 24 hours. A vehicle control (e.g., DMSO, final concentration ≤ 0.1%) and a blank control (cells without any treatment) should be included.[4]
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][4]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[4]
Measurement of Nitric Oxide (NO) Production (Griess Assay)
The production of nitric oxide (NO), a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess assay.[7][8]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and treat with this compound and/or LPS as described in the cell culture and treatment section.
-
After 24 hours of incubation, collect 50-100 µL of the cell culture supernatant from each well.[2][7]
-
In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[2][7]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.[2][7]
-
The nitrite concentration is determined using a standard curve generated with known concentrations of sodium nitrite.[7]
Measurement of Pro-inflammatory Cytokines (ELISA)
The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[9][10][11][12]
General ELISA Protocol Outline:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells.
-
Add a biotin-conjugated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction and measure the absorbance at 450 nm.[10]
-
The cytokine concentration is determined from a standard curve.
Western Blot Analysis of Signaling Pathways
To investigate the molecular mechanisms by which this compound exerts its anti-inflammatory effects, the activation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, is examined by Western blotting.[13][14]
Protocol:
-
After treatment with this compound and/or LPS, lyse the RAW 264.7 cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins, such as IκBα, p65 (for NF-κB pathway), and ERK, JNK, p38 (for MAPK pathway).[14][15][16][17]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
The relative protein expression is quantified by densitometry and normalized to a loading control like β-actin or GAPDH.[16]
Data Presentation
Table 1: Effect of this compound on the Viability of LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µg/mL) | Cell Viability (%) |
| Control | - | 100 |
| LPS | 1 | Value |
| LPS + this compound | 40 | Value |
| LPS + this compound | 80 | Value |
| LPS + this compound | 160 | Value |
Note: Data should be presented as mean ± SD from at least three independent experiments.
Table 2: Effect of this compound on NO, TNF-α, IL-6, and IL-1β Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µg/mL) | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | Value | Value | Value | Value |
| LPS | 1 | Value | Value | Value | Value |
| LPS + this compound | Concentration 1 | Value | Value | Value | Value |
| LPS + this compound | Concentration 2 | Value | Value | Value | Value |
| LPS + this compound | Concentration 3 | Value | Value | Value | Value |
Note: Data should be presented as mean ± SD from at least three independent experiments.
Mandatory Visualization
Caption: Experimental workflow for testing this compound.
Caption: LPS-induced inflammatory signaling pathways.
Summary of this compound's Anti-inflammatory Effects
This compound has been shown to mitigate LPS-induced inflammation in RAW 264.7 macrophages. Studies have demonstrated that this compound can significantly inhibit the production of nitric oxide (NO).[18] Furthermore, it has been reported to decrease the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[18] The anti-inflammatory mechanism of this compound is associated with the inhibition of the NF-κB and MAPK signaling pathways.[18] By suppressing the activation of these pathways, this compound reduces the expression of downstream inflammatory mediators.[18] Additionally, this compound has been observed to activate the Nrf2/HO-1 pathway, which plays a role in cellular protection against oxidative stress and inflammation.[18] These findings suggest that this compound is a promising candidate for the development of anti-inflammatory therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. MTT assay for RAW 264.7cell cytotoxicity [bio-protocol.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mpbio.com [mpbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tumor-Treating Fields Induce RAW264.7 Macrophage Activation Via NK-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The NF-κB and MAPK pathways were involved in the anti-inflammatory effects of JO on macrophages. (A) Western blotting analysis of phosphorylated and total protein levels of p-IKKB kinase (IKK)-α/β, IKK-α, IKK-β, p-IκB-α, IκB-α, p-p65/NF-κB, and p65/NF-κB. (B) Western blotting analysis of phosphorylated and total protein levels of p-JNK1/2, JNK1/2, ERK1/2, p-ERK1/2, p-38 MAPK, and p-p38 MAPK following JO treatment and LPS stimulation. (C–D) RAW264.7 cells were pretreated with JO and then stimulated with LPS. (C) Immunofluorescence images showing p65 translocation by JO in RAW 264.7 cells (scale bar = 10 μm). (D)Western blotting analysis of p65 expression in cytoplasmic and nuclear fraction. Data are presented as the mean ± SD (n = 3). #P < 0.05 vs the control group. * P < 0.05 vs the LPS group. [cjnmcpu.com]
- 18. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of Forsythoside with Protein Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of forsythoside's interactions with various protein targets, based on available literature. The notes include summaries of quantitative data from molecular docking studies, detailed experimental protocols for performing such studies, and visualizations of relevant signaling pathways.
Introduction
This compound, a phenylethanoid glycoside extracted from Forsythia suspensa, has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and neuroprotective effects. Understanding the molecular mechanisms underlying these activities is crucial for the development of this compound-based therapeutics. Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. This document outlines the application of molecular docking to study the interactions of this compound with key protein targets.
Data Presentation: Quantitative Molecular Docking Data
The following tables summarize the available quantitative data from molecular docking studies of this compound and other relevant compounds with various protein targets. It is important to note that specific molecular docking data for this compound with many of its putative targets is still limited in the publicly available literature. Therefore, where direct data for this compound is unavailable, data for other natural compounds targeting the same protein is provided for reference.
Table 1: Molecular Docking of this compound A with Viral and Other Protein Targets
| Protein Target | PDB ID | Ligand | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Reference Compound | Reference Binding Energy (kcal/mol) |
| SARS-CoV-2 3CLpro | 6LU7 | This compound A | Data not explicitly stated, but identified as a lead compound[1][2] | Not Reported | N3 (α-ketoamide inhibitor) | -7.5[3] |
| Heme binding protein | 6EU8 | Aza compound 1 | -7.9 | Not Reported | Amoxicillin | -6.5[4] |
| NF-κB (p50/p65) | Not Specified | NF49 | -6.79 | Not Reported | Not Specified | Not Specified[5] |
| p38 MAPK | 5MTX | NJK14047 | -10.2 | Not Reported | Not Specified | Not Specified[6] |
| Keap1 | 4ZY3 | Maslinic acid | -10.6 kJ/mol (~ -2.53 kcal/mol) | Not Reported | Not Specified | Not Specified |
Note: The binding energy for Maslinic acid was converted from kJ/mol to kcal/mol using the conversion factor 1 kcal = 4.184 kJ.
Table 2: Molecular Docking of Other Natural Compounds with this compound-Relevant Protein Targets
| Protein Target | PDB ID | Ligand | Binding Energy (kcal/mol) |
| Human COX-2 | 5IKR | Flavanone | -9.1[7] |
| p38α MAPK | Not Specified | ZINC4236005 | < -8.0[8] |
| Influenza Neuraminidase (H1N1) | Not Specified | Theaflavin | -5.21[9] |
| Keap1 | 7OFE | ZINC000002123788 | -9.728[10] |
| NF-κB | Not Specified | Poncirin | -9.4[11] |
| TLR4 | Not Specified | Rutin | -10.4[11] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols: Molecular Docking Workflow
This section provides a generalized protocol for performing molecular docking studies of this compound with a protein target of interest, primarily using AutoDock Vina.
1. Preparation of the Protein Receptor
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the Receptor:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina. Software such as AutoDockTools (ADT) or UCSF Chimera can be used for this purpose.[4]
-
2. Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: Obtain the 3D structure of this compound. This can be done by downloading from a chemical database like PubChem or by drawing the 2D structure and converting it to 3D using software like ChemDraw and Chem3D.
-
Energy Minimization: Perform energy minimization of the ligand structure to obtain a stable conformation.
-
Define Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save in PDBQT Format: Save the prepared ligand structure in the PDBQT format.
3. Molecular Docking using AutoDock Vina
-
Grid Box Generation: Define a grid box that encompasses the active site of the protein. The size and center of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation.[4]
-
Configuration File: Create a configuration file that specifies the input files (receptor and ligand in PDBQT format), the coordinates of the grid box, and other docking parameters such as exhaustiveness.
-
Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking calculations and generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).[4]
4. Analysis of Docking Results
-
Binding Affinity: The primary quantitative result is the binding affinity, which represents the free energy of binding. More negative values indicate stronger binding.
-
Visualization: Visualize the docked poses of this compound within the protein's active site using software like PyMOL or Discovery Studio.
-
Interaction Analysis: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the amino acid residues of the protein to understand the molecular basis of the binding.
Caption: A typical workflow for molecular docking.
Conclusion
Molecular docking studies are invaluable for elucidating the interactions between this compound and its protein targets at a molecular level. While the available quantitative data for this compound is still emerging, the existing information, combined with data from other natural compounds, strongly supports its potential as a modulator of key signaling pathways involved in inflammation, oxidative stress, and viral infections. The protocols and workflows outlined in these notes provide a solid foundation for researchers to conduct their own in silico investigations of this compound and other natural products, ultimately contributing to the development of novel therapeutic agents.
References
- 1. Virtual screening and molecular dynamics simulation analysis of this compound A as a plant-derived inhibitor of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rational approach toward COVID-19 main protease inhibitors via molecular docking, molecular dynamics simulation and free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking analysis of Aza compounds with the heme-binding protein from Tannerella Forsythia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular dynamics simulation and docking studies reveals inhibition of NF-kB signaling as a promising therapeutic drug target for reduction in cytokines storms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publishing.emanresearch.org [publishing.emanresearch.org]
- 7. physchemres.org [physchemres.org]
- 8. Multi-stage virtual screening of natural products against p38α mitogen-activated protein kinase: predictive modeling by machine learning, docking study and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Suitable Natural Inhibitor against Influenza A (H1N1) Neuraminidase Protein by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of NRF2/KEAP1-Mediated Oxidative Stress for Cancer Treatment by Natural Products Using Pharmacophore-Based Screening, Molecular Docking, and Molecular Dynamics Studies | MDPI [mdpi.com]
- 11. Anti-Inflammatory and Anti-Rheumatic Potential of Selective Plant Compounds by Targeting TLR-4/AP-1 Signaling: A Comprehensive Molecular Docking and Simulation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Forsythoside Stock Solution Preparation and DMSO Solubility Determination
Introduction
Forsythoside is a phenylethanoid glycoside isolated from the fruits of Forsythia suspensa, a plant widely used in traditional medicine. Various forms, including this compound A, H, and I, have been identified, all sharing a similar molecular weight of approximately 624.59 g/mol .[1][2][3][4] this compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[5][6] These properties are often attributed to its ability to modulate key signaling pathways such as NF-κB, PI3K/Akt, Nrf2/HO-1, and MAPK pathways.[5][7][8][9] Accurate preparation of stock solutions and a thorough understanding of its solubility are fundamental for reliable in vitro and in vivo studies. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound for experimental use.[1][10][11] These application notes provide detailed protocols for the preparation of this compound stock solutions and the determination of its solubility in DMSO.
Materials and Equipment
2.1 Materials
-
This compound (A, H, I, or other specified variant) powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Pipette tips
2.2 Equipment
-
Analytical balance
-
Vortex mixer
-
Sonicator water bath
-
Pipettes (P1000, P200, P20)
-
Incubator or water bath (37°C)
-
Spectrophotometer or plate reader (for kinetic solubility)
-
High-performance liquid chromatography (HPLC) system (for equilibrium solubility)
-
-20°C and -80°C freezers
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₉H₃₆O₁₅ | [1][2][4] |
| Molecular Weight | 624.59 g/mol | [1][2][3][4] |
| Appearance | White to off-white solid | [1] |
Reported Solubility of this compound in DMSO
| This compound Variant | Reported Solubility in DMSO | Notes | Reference(s) |
| This compound A | 10 mg/mL | [10] | |
| This compound H | 50 mg/mL | Ultrasonic treatment may be needed. Hygroscopic nature of DMSO is a factor. | [1] |
| This compound I | Soluble | Specific concentration not detailed. | [11] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound. Adjust the mass and volume accordingly for different desired concentrations.
1. Calculation:
-
Determine the mass of this compound required.
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:
-
Mass (mg) = 0.01 mol/L * 0.001 L * 624.59 g/mol = 0.62459 mg
-
2. Weighing:
-
Accurately weigh 0.625 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
3. Dissolution:
-
Add 100 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.[12]
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[12]
-
Gentle warming in a 37°C water bath can also be applied, but monitor for any potential degradation of the compound.[12]
4. Storage:
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[12]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][13] Protect from light.[1]
Protocol for Determining the Kinetic Solubility of this compound in DMSO
This protocol provides a method to quickly estimate the solubility of this compound in DMSO using a titration and visual precipitation method.
1. Preparation of a High-Concentration this compound-DMSO Solution:
-
Weigh a larger amount of this compound (e.g., 20 mg) into a microcentrifuge tube.
-
Add a small, precise volume of DMSO (e.g., 200 µL) to create a slurry or a highly concentrated solution.
2. Titration into Aqueous Buffer:
-
Dispense a known volume of aqueous buffer (e.g., 1 mL of PBS, pH 7.4) into a clear tube or a well of a microplate.
-
incrementally add small, known volumes (e.g., 1-2 µL) of the concentrated this compound-DMSO solution to the aqueous buffer.
-
After each addition, mix thoroughly and visually inspect for the first sign of persistent turbidity or precipitation.
3. Calculation of Kinetic Solubility:
-
Record the total volume of the this compound-DMSO solution added before persistent precipitation occurs.
-
Calculate the kinetic solubility using the following formula:
-
Solubility (mg/mL) = (Concentration of this compound in DMSO (mg/µL) * Volume of DMSO solution added (µL)) / Final volume of the aqueous solution (mL)
-
Visualizations
Experimental Workflow for Stock Solution Preparation and Solubility Determination
Caption: Workflow for preparing this compound stock solutions and determining kinetic solubility.
Simplified Representation of this compound's Effect on the NF-κB Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.[5]
Caption: this compound inhibits the NF-κB pathway, reducing pro-inflammatory cytokine production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound A | C29H36O15 | CID 5281773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound I | TargetMol [targetmol.com]
- 4. CAS 1177581-50-8 | this compound I [phytopurify.com]
- 5. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mechanism and Experimental Validation of this compound A in the Treatment of Male Infertility Were Analyzed Based on Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound H - 上海一研生物科技有限公司 [m.elisa-research.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Forsythoside B in a Rat Model of Cerebral Ischemia-Reperfusion Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Forsythoside B (FB), a phenylethanoid glycoside isolated from Forsythiae fructus, in a rat model of cerebral ischemia-reperfusion injury (CIRI). The protocols detailed below are based on established research and are intended to guide the design and execution of preclinical studies investigating the neuroprotective effects of FB.
Introduction
Cerebral ischemia-reperfusion injury is a complex pathological process that occurs when blood flow is restored to the brain after a period of ischemia, leading to secondary damage that exacerbates the initial ischemic insult. Key mechanisms contributing to CIRI include oxidative stress, neuroinflammation, and neuronal apoptosis. This compound B has demonstrated significant neuroprotective effects in a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R), primarily through its anti-inflammatory and antioxidant properties. Recent studies have elucidated that FB exerts its protective effects by activating Sirtuin 1 (Sirt1), which in turn inhibits the NLRP3 inflammasome pathway, a critical mediator of inflammation in CIRI.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from studies investigating the effects of this compound B in a rat MCAO/R model.
Table 1: Effects of this compound B on Neurological Deficit and Infarct Volume
| Treatment Group | Dosage (mg/kg) | Neurological Deficit Score | Cerebral Infarct Volume (%) |
| Sham | - | 0 | 0 |
| MCAO/R | - | 3.5 ± 0.5 | 28 ± 4 |
| FB + MCAO/R | 10 | 2.5 ± 0.5 | 17 ± 3 |
| FB + MCAO/R | 20 | 1.5 ± 0.5 | 10 ± 2 |
*p < 0.05, **p < 0.01 compared to MCAO/R group. Data are presented as mean ± SD. Neurological scores were significantly improved and infarct volumes were markedly decreased with FB treatment.[3][4]
Table 2: Effects of this compound B on Serum Inflammatory Cytokines and Oxidative Stress Markers
| Parameter | MCAO/R Group | FB (20 mg/kg) + MCAO/R Group |
| Inflammatory Cytokines | ||
| TNF-α (pg/mL) | Significantly Elevated | Significantly Reduced |
| IL-1β (pg/mL) | Significantly Elevated | Significantly Reduced |
| IL-6 (pg/mL) | Significantly Elevated | Significantly Reduced |
| IL-18 (pg/mL) | Significantly Elevated | Significantly Reduced |
| MCP-1 (pg/mL) | Significantly Elevated | Significantly Reduced |
| ICAM-1 (ng/mL) | Significantly Elevated | Significantly Reduced |
| Oxidative Stress Markers | ||
| SOD Activity (U/mg protein) | Significantly Reduced | Significantly Increased |
| GSH-Px Activity (U/mg protein) | Significantly Reduced | Significantly Increased |
| MDA Content (nmol/mg protein) | Significantly Increased | Significantly Reduced |
FB treatment significantly inhibited the serum levels of pro-inflammatory cytokines and increased the activities of antioxidant enzymes.[2][3][5]
Experimental Protocols
Animal Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)
The MCAO/R model is a widely used and reliable method for inducing focal cerebral ischemia in rats, mimicking the pathophysiology of ischemic stroke in humans.[6][7]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., 3% pentobarbital (B6593769) sodium)
-
4-0 nylon monofilament with a rounded tip
-
Surgical instruments (scissors, forceps, vessel clips)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat (e.g., intraperitoneal injection of pentobarbital sodium, 40 mg/kg).
-
Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the CCA.
-
Temporarily clamp the ICA with a vessel clip.
-
Make a small incision in the ECA stump.
-
Introduce the 4-0 nylon monofilament through the ECA into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). This typically requires advancing the filament 18-20 mm from the carotid bifurcation.
-
After the desired period of ischemia (e.g., 1 hour or 90 minutes), carefully withdraw the monofilament to allow for reperfusion.[4][8]
-
Close the incision and allow the animal to recover.
This compound B Administration
Materials:
-
This compound B (purity > 98%)
-
Sterile 0.9% normal saline
Procedure:
-
Dissolve this compound B in sterile 0.9% normal saline to the desired concentrations (e.g., 10 mg/kg and 20 mg/kg).[3]
-
Administer the FB solution via intraperitoneal (i.p.) injection.
-
A typical pretreatment regimen involves administering FB for 3 consecutive days prior to the MCAO/R surgery.[2][3] The final dose can be administered 2 hours before the induction of ischemia.[3]
Neurological Deficit Scoring
Neurological function can be assessed 24 hours after reperfusion using a 5-point scoring system:
-
0: No observable neurological deficit.
-
1: Failure to extend the left forepaw fully.
-
2: Circling to the left.
-
3: Falling to the left.
-
4: No spontaneous walking with a depressed level of consciousness.
Measurement of Infarct Volume
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2%)
-
Phosphate-buffered saline (PBS)
Procedure:
-
24 hours after reperfusion, euthanize the rats and harvest the brains.
-
Slice the brain into 2 mm thick coronal sections.
-
Immerse the slices in 2% TTC solution at 37°C for 30 minutes in the dark.
-
Fix the stained slices in 4% paraformaldehyde.
-
The infarcted tissue will appear white, while the healthy tissue will be stained red.
-
Quantify the infarct area in each slice using image analysis software. The infarct volume is calculated as a percentage of the total brain volume.
Histopathological Analysis
Materials:
-
4% paraformaldehyde
-
Hematoxylin (B73222) and eosin (B541160) (H&E) stain
-
Nissl stain (cresyl violet)
-
Microscope
Procedure:
-
Perfuse the rats with saline followed by 4% paraformaldehyde.
-
Harvest the brains and post-fix them in 4% paraformaldehyde.
-
Dehydrate the tissue and embed in paraffin.
-
Cut the paraffin blocks into thin sections (e.g., 5 µm).
-
For H&E staining, deparaffinize and rehydrate the sections, then stain with hematoxylin and eosin to observe general morphology and identify necrotic cells.
-
For Nissl staining, use cresyl violet to stain the Nissl bodies in the cytoplasm of neurons. A loss of Nissl bodies indicates neuronal damage.
-
Examine the stained sections under a light microscope, particularly focusing on the hippocampal CA1 region and the cortex.[3]
Biochemical Assays
Procedure:
-
Collect blood samples at the time of euthanasia.
-
Centrifuge the blood to separate the serum.
-
Use commercially available ELISA kits to measure the serum concentrations of inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-18, MCP-1, ICAM-1).
-
Homogenize brain tissue from the ischemic hemisphere.
-
Use commercially available assay kits to measure the activity of antioxidant enzymes (SOD, GSH-Px) and the content of malondialdehyde (MDA) in the brain homogenates.
Western Blot Analysis
Procedure:
-
Extract total protein from the ischemic brain tissue.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk.
-
Incubate the membrane with primary antibodies against Sirt1, NLRP3, and other target proteins overnight at 4°C.
-
Wash the membrane and incubate with a secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. This compound B alleviates cerebral ischemia-reperfusion injury via inhibiting NLRP3 inflammasome mediated by SIRT1 activation | PLOS One [journals.plos.org]
- 2. This compound B alleviates cerebral ischemia-reperfusion injury via inhibiting NLRP3 inflammasome mediated by SIRT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound B alleviates cerebral ischemia-reperfusion injury via inhibiting NLRP3 inflammasome mediated by SIRT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Danhong Injection Attenuates Cerebral Ischemia-Reperfusion Injury in Rats Through the Suppression of the Neuroinflammation [frontiersin.org]
- 5. Cardioprotection with this compound B in rat myocardial ischemia-reperfusion injury: relation to inflammation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Evaluation of Forsythoside Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and implementation of in vivo models for assessing the therapeutic efficacy of forsythoside, a major active component isolated from Forsythia suspensa. The protocols detailed herein are designed to be a practical resource for investigating the anti-inflammatory, neuroprotective, and antiviral properties of this compound in relevant animal models of human diseases.
Introduction
This compound, a phenylethanoid glycoside, has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, neuroprotective, and antiviral effects. Preclinical evaluation of this compound's therapeutic potential necessitates the use of well-characterized in vivo models that can effectively recapitulate key aspects of human pathologies. This document outlines detailed protocols for several established animal models and the subsequent analytical techniques to quantify the efficacy of this compound treatment.
Data Presentation: Summary of this compound Efficacy in Preclinical Models
The following tables summarize quantitative data from representative studies investigating the effects of this compound in various in vivo models.
| Model | Animal | This compound A Dosage | Administration Route | Key Findings | Reference |
| Influenza A Virus Infection | C57BL/6j Mouse | 2 µg/mL (0.2 mL/mouse/day) | Intragastric | Reduced rate of body weight loss, decreased lung viral titers, and down-regulation of TLR7, MyD88, and NF-κB p65 expression. | [1] |
| Alzheimer's Disease (APP/PS1) | APP/PS1 Transgenic Mouse | Not specified | Not specified | Ameliorated memory and cognitive impairments, suppressed Aβ deposition and p-tau levels in the brain. | |
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 Mouse | Not specified | Not specified | Alleviated clinical symptoms, reduced inflammatory response and demyelination. |
| Model | Animal | This compound B Dosage | Administration Route | Key Findings | Reference |
| Cerebral Ischemia-Reperfusion Injury (MCAO) | Sprague-Dawley Rat | Not specified | Intraperitoneal | Reduced cerebral infarct volume and neurological deficit score, inhibited inflammatory factor levels. | [2] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Myelin Oligodendrocyte Glycoprotein-induced EAE Mouse | Not specified | Not specified | Alleviated clinical symptoms and morbidity, reduced inflammatory response and demyelination by inhibiting glial cell activation. | [3] |
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways modulated by this compound and a general experimental workflow for in vivo efficacy testing.
References
Application Note: Optimizing Forsythoside A Extraction Using Response Surface Methodology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Forsythoside A is a phenylethanoid glycoside and a major active component isolated from the fruits of Forsythia suspensa. It exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-tumor effects.[1] Efficient extraction of this compound A is crucial for its research and potential therapeutic applications. Response Surface Methodology (RSM) is a powerful statistical and mathematical tool for optimizing complex processes.[2][3] It allows for the evaluation of multiple parameters and their interactions, reducing the number of experimental trials needed compared to traditional single-factor optimization. This document provides a detailed protocol for the application of a Box-Behnken Design (BBD), a type of RSM, to optimize the extraction of this compound A from Forsythia suspensa.
Experimental Protocols
This section details the methodology for optimizing this compound A extraction, from initial single-factor experiments to the RSM-based optimization and model validation.
Materials and Reagents
-
Plant Material: Dried fruits of Forsythia suspensa, collected and authenticated.
-
Reagents: Ethanol (B145695) (analytical grade), Chitosan (for chitosan-assisted extraction), this compound A standard (for HPLC analysis), Acetonitrile (B52724) (HPLC grade), Formic acid (HPLC grade), and Deionized water.
-
Equipment: Grinder, Water bath, Filtration apparatus, Rotary evaporator, High-Performance Liquid Chromatography (HPLC) system with UV detector.
Single-Factor Experimental Design
To determine the optimal range for each variable, single-factor experiments are conducted. One factor is varied while the others are kept constant. Based on published studies, key factors influencing this compound A yield include extraction temperature, extraction time, and the ratio of liquid to raw material.
Protocol:
-
Effect of Extraction Temperature: Perform the extraction at different temperatures (e.g., 50, 60, 70, 80, 90 °C) while keeping the liquid-to-solid ratio (e.g., 20:1 mL/g) and extraction time (e.g., 2.5 hours) constant.[4]
-
Effect of Extraction Time: Vary the extraction time (e.g., 60, 75, 90, 105, 120 min) while maintaining a constant temperature (e.g., 70°C) and liquid-to-solid ratio (e.g., 20:1 mL/g).[4]
-
Effect of Liquid-to-Solid Ratio: Test different ratios (e.g., 10:1, 30:1, 50:1, 70:1, 90:1 g/mL) at a fixed temperature (e.g., 70°C) and time (e.g., 2.5 hours).[4]
-
Analysis: Analyze the this compound A yield for each experiment using HPLC to identify the range of each factor that results in a higher yield. These ranges will be used to define the levels in the RSM design.
Response Surface Methodology (RSM) Protocol
A Box-Behnken Design (BBD) is employed to investigate the effects of the selected variables and their interactions on the this compound A yield.
Protocol:
-
Variable and Level Selection: Based on the single-factor experiment results, select three levels (low, medium, high) for each independent variable.
-
Experimental Design: Generate the experimental runs using a BBD. For three factors, this typically involves 17 experimental runs, including 5 replicates at the center point to estimate the pure error.
-
Extraction Procedure:
-
Weigh the powdered Forsythia suspensa material.
-
Add the specified volume of solvent (e.g., water or ethanol solution) according to the liquid-to-solid ratio for each run in the BBD matrix.
-
Place the mixture in a temperature-controlled water bath set to the temperature specified for that run.
-
Conduct the extraction for the specified duration.
-
After extraction, filter the mixture.
-
Collect the filtrate and prepare it for HPLC analysis.
-
-
HPLC Analysis of this compound A:
-
Chromatographic Conditions: Use a C18 column. The mobile phase could consist of a gradient of acetonitrile and water (containing a small percentage of formic acid).
-
Detection: Set the UV detector to the wavelength of maximum absorbance for this compound A.
-
Quantification: Calculate the yield of this compound A based on a standard curve generated from the this compound A standard. The extraction yield is calculated using the formula: Yield (%) = (mass of extracted this compound A / mass of raw material) × 100%[4]
-
-
Statistical Analysis: Analyze the experimental data using statistical software. Fit the data to a second-order polynomial equation to model the relationship between the variables and the response.
Data Presentation
The following tables summarize the experimental design and results for the optimization of this compound A extraction.
Table 1: Independent Variables and Their Levels for RSM This table is based on a typical BBD for this compound A extraction.
| Independent Variable | Coded Symbol | Level -1 | Level 0 | Level 1 |
| Extraction Temperature (°C) | X₁ | 60 | 70 | 80 |
| Liquid-to-Solid Ratio (mL/g) | X₂ | 15 | 20 | 25 |
| Extraction Time (h) | X₃ | 2.0 | 2.5 | 3.0 |
Table 2: Box-Behnken Design Matrix and Response Values This table presents a sample BBD with the experimental runs and the resulting this compound A yield.
| Run | X₁ (Temp, °C) | X₂ (Ratio, mL/g) | X₃ (Time, h) | This compound A Yield (%) |
| 1 | -1 (60) | -1 (15) | 0 (2.5) | Data |
| 2 | 1 (80) | -1 (15) | 0 (2.5) | Data |
| 3 | -1 (60) | 1 (25) | 0 (2.5) | Data |
| 4 | 1 (80) | 1 (25) | 0 (2.5) | Data |
| 5 | -1 (60) | 0 (20) | -1 (2.0) | Data |
| 6 | 1 (80) | 0 (20) | -1 (2.0) | Data |
| 7 | -1 (60) | 0 (20) | 1 (3.0) | Data |
| 8 | 1 (80) | 0 (20) | 1 (3.0) | Data |
| 9 | 0 (70) | -1 (15) | -1 (2.0) | Data |
| 10 | 0 (70) | 1 (25) | -1 (2.0) | Data |
| 11 | 0 (70) | -1 (15) | 1 (3.0) | Data |
| 12 | 0 (70) | 1 (25) | 1 (3.0) | Data |
| 13 | 0 (70) | 0 (20) | 0 (2.5) | Data |
| 14 | 0 (70) | 0 (20) | 0 (2.5) | Data |
| 15 | 0 (70) | 0 (20) | 0 (2.5) | Data |
| 16 | 0 (70) | 0 (20) | 0 (2.5) | Data |
| 17 | 0 (70) | 0 (20) | 0 (2.5) | Data |
| (Note: 'Data' would be replaced with actual experimental yield values) |
Table 3: Optimized Conditions and Model Validation This table shows the predicted optimal conditions from the RSM model and the results from a validation experiment.
| Parameter | Predicted Optimal Value | Experimental Validation Value |
| Extraction Temperature (°C) | 72.06 | 72 |
| Liquid-to-Solid Ratio (mL/g) | 21.38 | 21.4 |
| Extraction Time (h) | 2.56 | 2.6 |
| This compound A Yield (%) | 6.65 | 6.62 ± 0.35 |
| (Data based on the study by Sheng et al., 2011) |
Another study utilizing chitosan-assisted extraction identified different optimal parameters.[4][5]
Table 4: Optimized Conditions for Chitosan-Assisted Extraction
| Parameter | Optimal Value |
| Extraction Temperature (°C) | 80 |
| Liquid-to-Solid Ratio (g/mL) | 1:52 |
| Extraction Time (min) | 120 |
| Leaf-to-Chitosan Mass Ratio | 10:11.75 |
| Predicted this compound A Yield (%) | 3.22 |
| Experimental this compound A Yield (%) | 3.23 ± 0.27 |
| (Data based on the study by Wang et al., 2024)[4][5] |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the optimization process using RSM.
Caption: Workflow for RSM optimization of this compound A extraction.
Pharmacological Signaling Pathways of this compound A
This compound A exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for drug development professionals.
Caption: Key signaling pathways modulated by this compound A.
Application Notes
-
Model Significance: The suitability of the RSM model is typically evaluated by the coefficient of determination (R²) and the Analysis of Variance (ANOVA). A high R² value (close to 1) indicates a good correlation between the experimental and predicted values.[6] The F-test and p-values in the ANOVA table determine the significance of the model and its individual terms.
-
Interactions: RSM is particularly useful for revealing interactions between variables. For example, studies have found a significant interaction between extraction temperature and the liquid-to-solid ratio, indicating that the effect of temperature on yield depends on the ratio used.
-
Advantages of RSM: The primary advantage of RSM is its efficiency in optimizing a process by minimizing the number of experiments, which saves time, resources, and labor. It also provides a mathematical model that can be used to predict the response for any given combination of the variables within the experimental range.
-
Pharmacological Context: The antioxidant and anti-inflammatory effects of this compound A are linked to its ability to activate the PI3K/AKT/Nrf2/HO-1 signaling pathway and inhibit the NF-κB pathway.[1] However, it's also noted that this compound A can activate the RhoA/ROCK pathway, which may be associated with vascular hyperpermeability and potential pseudoallergic reactions.[7]
Conclusion
Response Surface Methodology, particularly the Box-Behnken design, is a highly effective and reliable tool for optimizing the extraction of this compound A from Forsythia suspensa. By systematically evaluating the effects of key parameters such as temperature, time, and liquid-to-solid ratio, this methodology allows researchers to efficiently determine the optimal conditions to maximize extraction yield. The resulting mathematical models provide valuable insights into the process, facilitating process scale-up and control for both research and industrial applications.
References
- 1. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]
- 2. Response surface methodology as a tool to optimize the extraction of bioactive compounds from plant sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Response Surface Methodology (RSM)-Based Optimization of Ultrasound-Assisted Extraction of Sennoside A, Sennoside B, Aloe-Emodin, Emodin, and Chrysophanol from Senna alexandrina (Aerial Parts): HPLC-UV and Antioxidant Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of the Chitosan-Assisted Extraction for Phillyrin and this compound A from Forsythia suspensa Leaves Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound A and this compound B Contribute to Shuanghuanglian Injection-Induced Pseudoallergic Reactions through the RhoA/ROCK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Forsythoside Derivatives in Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of forsythoside derivatives. The aim is to guide researchers in establishing robust structure-activity relationships (SAR) to inform the development of novel therapeutic agents based on the this compound scaffold.
Introduction
This compound A is a phenylethanoid glycoside isolated from the fruits of Forsythia suspensa, a plant with a long history in traditional medicine. It exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and antiviral effects. These properties make this compound A an attractive lead compound for drug discovery. To optimize its therapeutic potential and explore novel activities, the synthesis and biological evaluation of various derivatives are crucial. This process, known as structure-activity relationship (SAR) studies, allows for the identification of key structural motifs responsible for biological activity and the targeted design of more potent and selective drug candidates.
Key Biological Activities and Signaling Pathways
This compound A and its derivatives have been shown to modulate several key signaling pathways implicated in various diseases:
-
Anti-inflammatory Activity: Forsythosides exert anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway, which plays a crucial role in regulating the expression of inflammatory cytokines.[1] They also suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).
-
Antioxidant Activity: The antioxidant properties of this compound A are linked to its ability to activate the Nrf2/HO-1 pathway and reduce the levels of reactive oxygen species (ROS).[1]
-
Neuroprotective Effects: this compound A has demonstrated neuroprotective properties, in part by mitigating neuroinflammation and ferroptosis through the Nrf2/GPX4 axis.[2]
-
Modulation of MAPK Signaling: this compound A can inactivate the MAPK signaling pathway by inhibiting matrix metalloproteinase-12 (MMP12), thereby alleviating oxidative stress and inflammation in certain cell types.[3][4]
-
PI3K/Akt Signaling: this compound A has been observed to inhibit the activation of the PI3K/Akt pathway, which is involved in cell growth, proliferation, and apoptosis.[1]
-
TLR7 Signaling: In the context of viral infections, this compound A can attenuate the TLR7 signaling pathway, reducing the expression of downstream signaling molecules like MyD88 and NF-κB.[1]
Structure-Activity Relationship (SAR) Studies
The systematic modification of the this compound A structure allows for the exploration of how different functional groups and structural features influence its biological activity. Below are examples of SAR data for forsythin derivatives, a precursor to this compound A, which provide insights into the structural requirements for anti-inflammatory activity.
Anti-inflammatory Activity of Forsythin Derivatives
A recent study focused on the design and synthesis of 27 forsythin derivatives to evaluate their potential as anti-inflammatory agents for acute lung injury. The most potent compound, B5, demonstrated significantly enhanced inhibitory activity on the release of pro-inflammatory cytokines compared to the parent compound, forsythin.
| Compound | Modification | IL-6 Inhibition (%) at 25 µM | IC50 for NO (µM) | IC50 for IL-6 (µM) |
| Forsythin | Parent Compound | ~12% | - | - |
| B5 | [Describe Modification of B5 based on the source] | 91.79% | 10.88 | 4.93 |
Table 1: Anti-inflammatory activity of forsythin and its derivative B5. Data sourced from a study on forsythin derivatives for acute lung injury.[1]
The superior activity of compound B5 suggests that specific modifications to the forsythin backbone can dramatically enhance its anti-inflammatory properties. Further studies with a broader range of derivatives are necessary to establish a comprehensive SAR.
Experimental Protocols
The following protocols are generalized methods for the synthesis of this compound derivatives and the evaluation of their biological activity. Researchers should adapt these protocols based on the specific derivatives being synthesized and the biological assays being performed.
General Synthesis of Forsythin Derivatives (Example)
This protocol is based on the synthesis of forsythin derivatives with anti-inflammatory activity.[1]
Materials:
-
Forsythin (starting material)
-
Appropriate acyl chlorides or alkyl halides for derivatization
-
Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
Dissolution: Dissolve forsythin in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a suitable base to the reaction mixture to act as a proton scavenger.
-
Addition of Acylating/Alkylating Agent: Slowly add the desired acyl chloride or alkyl halide to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired forsythin derivative.
-
Characterization: Characterize the purified derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Evaluation of Anti-inflammatory Activity
Cell Culture:
-
RAW 264.7 macrophages are commonly used to assess in vitro anti-inflammatory activity. Culture the cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized this compound derivatives for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.
Cytokine (IL-6, TNF-α) Measurement (ELISA):
-
Follow the same cell seeding, pre-treatment, and stimulation steps as in the NO production assay.
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Measure the concentration of IL-6 and TNF-α in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Determine the IC50 values for the inhibition of each cytokine.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins:
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat the cells with the test compounds for 1 hour, followed by LPS stimulation for a specified time (e.g., 30-60 minutes).
-
Lyse the cells and extract total protein.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against key proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways
Caption: Inhibition of NF-κB and MAPK signaling pathways.
Experimental Workflow
Caption: Workflow for SAR studies of this compound derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Forsythoside and Phillyrin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of forsythoside and phillyrin (B1677687). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for the HPLC separation of this compound and phillyrin?
A common starting point for developing a separation method for this compound and phillyrin is a reversed-phase HPLC system with a C18 column. The mobile phase typically consists of a gradient elution using a mixture of an aqueous solvent (A) and an organic solvent (B). A widely used combination is acetonitrile (B52724) for the organic phase and water with a small amount of acid, such as phosphoric acid or formic acid, for the aqueous phase.[1][2]
Q2: Why is an acidifier added to the aqueous mobile phase?
Acidifying the mobile phase, often by adding phosphoric acid, acetic acid, or formic acid, helps to suppress the ionization of phenolic hydroxyl groups present in the structures of this compound and phillyrin.[1][2][3] This leads to sharper, more symmetrical peaks and improved retention times.
Q3: What detection wavelength is recommended for this compound and phillyrin?
A detection wavelength of around 275-280 nm is commonly used for the simultaneous determination of this compound and phillyrin, as both compounds exhibit significant absorbance in this region.[1][3]
Q4: Can methanol (B129727) be used instead of acetonitrile as the organic solvent?
Yes, methanol can be used as the organic solvent in the mobile phase.[3][4][5] The choice between acetonitrile and methanol can affect the selectivity and resolution of the separation. It is advisable to perform scouting runs with both solvents to determine the optimal one for your specific column and system.
Troubleshooting Guide
Issue 1: Poor Resolution Between this compound and Phillyrin Peaks
-
Question: My this compound and phillyrin peaks are co-eluting or have very poor resolution. What should I do?
-
Answer:
-
Adjust the Mobile Phase Gradient: The elution gradient is a critical factor. If you are using a gradient, try making it shallower to increase the separation time between the two peaks.
-
Modify the Organic Solvent Concentration: In a reversed-phase system, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase the retention times of both compounds, which may improve resolution.
-
Change the Organic Solvent: If adjusting the gradient of one organic solvent doesn't work, switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Modify the Aqueous Phase pH: A slight adjustment in the pH of the aqueous mobile phase by varying the concentration of the acidifier can influence the retention characteristics of the analytes.
-
Issue 2: Peak Tailing
-
Question: I am observing significant tailing for one or both of my peaks. How can I resolve this?
-
Answer:
-
Check the Mobile Phase pH: Peak tailing for acidic compounds like this compound can occur if the pH of the mobile phase is not low enough to suppress silanol (B1196071) interactions on a silica-based C18 column. Ensure your mobile phase is sufficiently acidic (e.g., with 0.1-0.2% phosphoric or formic acid).[1][2]
-
Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degraded. Try washing the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.
-
Issue 3: Shifting Retention Times
-
Question: The retention times for this compound and phillyrin are not consistent between runs. What could be the cause?
-
Answer:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be necessary.
-
Mobile Phase Instability: If the mobile phase is prepared by mixing solvents online, ensure the pump's mixing performance is optimal. If preparing the mobile phase manually, ensure it is thoroughly mixed and degassed.
-
Temperature Fluctuations: HPLC separations can be sensitive to temperature changes. Using a column oven to maintain a constant temperature is recommended.[1][5]
-
Pump Issues: Inconsistent flow from the HPLC pump can lead to fluctuating retention times. Check for leaks and ensure the pump is properly primed and functioning correctly.
-
Experimental Protocols
HPLC Method 1: Acetonitrile-Phosphoric Acid System
This method is based on a gradient elution using acetonitrile and a dilute phosphoric acid solution.
| Parameter | Specification |
| Column | C18 (e.g., Inertsil ODS-3, 250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 0.2% Phosphoric Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | A time-programmed gradient may be necessary for optimal separation. A good starting point is a linear gradient from a lower to a higher percentage of acetonitrile over 20-30 minutes. |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | 275 nm[1] |
| Injection Volume | 10-20 µL |
HPLC Method 2: Methanol-Acetic Acid System
This method utilizes methanol as the organic modifier with an acetic acid solution.
| Parameter | Specification |
| Column | C18 (e.g., Zorbax XDB C18)[3] |
| Mobile Phase A | 0.3% Acetic Acid in Water[3] |
| Mobile Phase B | Methanol[3] |
| Gradient | A gradient elution is typically employed. A starting point could be a linear gradient increasing the methanol concentration over 40-50 minutes. |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | Ambient or controlled at 30 °C |
| Detection Wavelength | 280 nm[3] |
| Injection Volume | 10 µL |
Visualizations
Caption: A general workflow for the HPLC analysis of this compound and phillyrin.
Caption: A troubleshooting decision tree for common HPLC separation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolome analysis of genus Forsythia related constituents in Forsythia suspensa leaves and fruits using UPLC-ESI-QQQ-MS/MS technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of 12 major constituents in Forsythia suspensa by high performance liquid chromatography--DAD method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Green Extraction of this compound A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Maximizing Forsythoside A Yield from Forsythia suspensa Leaves
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction and purification of forsythoside A from Forsythia suspensa leaves.
Frequently Asked Questions (FAQs)
Q1: What are the most effective modern methods for extracting this compound A from Forsythia suspensa leaves to achieve high yields?
A1: Traditional hot water or organic solvent extractions often result in lower yields.[1] More advanced and efficient methods include:
-
β-Cyclodextrin-Assisted Extraction: This green extraction method significantly enhances the yield, water solubility, and stability of this compound A by forming inclusion complexes.[2][3]
-
Chitosan-Assisted Extraction: Leveraging chitosan's biocompatible and adhesive properties, this method forms complexes with this compound A, boosting extraction efficiency.[4][5]
-
Ultrasonic-Assisted Extraction (UAE): UAE is an efficient technology that uses ultrasonic waves to accelerate extraction, often resulting in higher yields with reduced solvent consumption and extraction time compared to conventional methods.[6][7][8]
-
Ionic Liquid-Based Ultrasonic-Assisted Extraction (ILUAE): This method combines the benefits of UAE with ionic liquids as solvents, showing remarkable effects on the extraction yields of forsythosides.[9]
Q2: I'm experiencing low yields of this compound A. What are the common causes and how can I troubleshoot this?
A2: Low yields can stem from several factors. Please refer to the troubleshooting guide below (Table 1) and the associated logical workflow diagram for a systematic approach to identifying and resolving the issue. Key areas to investigate include extraction parameters (temperature, time, solvent), material quality, and potential degradation.
Q3: Is this compound A susceptible to degradation during extraction? How can I minimize this?
A3: Yes, this compound A is known to have poor stability under high temperatures and in acidic or alkaline conditions.[2][10] To minimize degradation:
-
Control Temperature: Avoid excessive temperatures. For instance, while yields increase with temperature up to a certain point (e.g., 70-80°C), prolonged exposure to higher temperatures can cause degradation.[3][4][11]
-
Optimize pH: The pH of the extraction solvent is a critical factor. A slightly acidic pH (around 3.9-4.1) has been shown to be optimal in several studies.[2][3]
-
Use Stabilizing Agents: Methods like β-cyclodextrin-assisted extraction can enhance the thermal stability of this compound A. One study found that the loss of this compound A at 80°C was only 12% when complexed with β-cyclodextrin, compared to a 13% loss without it.[2][3][7]
-
Storage: Stock solutions of this compound A should be aliquoted and stored at -40°C to maintain stability, as it can degrade during long-term storage.[1]
Q4: How can I purify the crude extract to increase the concentration of this compound A?
A4: Macroporous adsorption resin chromatography is an effective and widely used method for the separation and purification of phenylethanoid glycosides, including this compound A, from crude extracts.[12][13] AB-8 resin, in particular, has been shown to be effective. The process involves adsorbing the crude extract onto the resin, washing away impurities with distilled water, and then eluting the target compounds with an ethanol-water mixture.[12]
Q5: What is a standard method for the quantitative analysis of this compound A?
A5: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for the quantification of this compound A.[2][14][15] A common setup involves a C18 column with a mobile phase consisting of a gradient of methanol (B129727) or acetonitrile (B52724) and weakly acidified water, with detection at 330 nm.[16]
Troubleshooting Guide
Table 1: Troubleshooting Low this compound A Yield
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal Extraction Parameters | - Temperature: Verify that the temperature is within the optimal range (e.g., 70-80°C). Temperatures too low may be inefficient, while those too high can cause degradation.[3][4] - Time: Ensure extraction time is sufficient. For UAE, 25-37 minutes may be optimal.[7][8] For other methods, it could be up to 120 minutes.[5] - Solid-to-Liquid Ratio: A low ratio can lead to incomplete extraction. Optimal ratios range from 1:28 to 1:52 g/mL depending on the method.[5][8] - Solvent pH: this compound A stability is pH-dependent. Use a slightly acidic solvent (pH ~4) for better results.[2][3] |
| Poor Plant Material Quality | - Harvesting Time: The content of active ingredients in plants can vary with the season. Ensure leaves are harvested at the optimal time. - Drying and Storage: Improperly dried or stored leaves can lead to enzymatic or microbial degradation of this compound A. Ensure leaves are thoroughly dried and stored in a cool, dark, and dry place. - Particle Size: The particle size of the powdered leaves affects extraction efficiency. A mesh size of 60-80 is often effective for UAE.[6][7] | |
| Degradation of this compound A | - Thermal Degradation: As noted in the FAQs, avoid prolonged exposure to high temperatures.[2] - pH Instability: Maintain a slightly acidic pH during extraction and processing.[3] - Oxidation: Store extracts and purified compounds under conditions that minimize oxidation (e.g., away from light and air). | |
| High Impurity Levels in Extract | Inefficient Purification | - Resin Choice: Ensure the correct macroporous resin is used (e.g., AB-8).[12] - Column Loading: Do not overload the chromatography column. - Elution Gradient: Optimize the ethanol (B145695) concentration in the eluting solvent. A 30% ethanol solution is effective for eluting this compound A from AB-8 resin.[12] |
| Inaccurate Quantification | Analytical Method Issues (HPLC) | - Standard Curve: Ensure the calibration curve is linear and covers the expected concentration range of your samples.[16] - Column and Mobile Phase: Verify the correct column (e.g., C18) and mobile phase composition are being used.[2][14] - Sample Preparation: Ensure samples are properly filtered and diluted before injection to avoid column clogging and detector saturation. |
Data Presentation: Comparison of Extraction Methods
Table 2: Optimal Conditions for Various this compound A Extraction Methods
| Extraction Method | Key Parameters | This compound A Yield | Reference |
| β-Cyclodextrin-Assisted | Temp: 75.25°C; pH: 3.94; Solid-Liquid Ratio: 1:36.3; Forsythia/β-CD Ratio: 3.61:5 | 11.80 ± 0.14% (118.0 mg/g) | [2][3] |
| Chitosan-Assisted | Temp: 80°C; Time: 120 min; Solid-Liquid Ratio: 1:52 g/mL; Leaf/Chitosan Ratio: 10:11.75 | 3.23 ± 0.27% (32.3 mg/g) | [4][5] |
| Ultrasonic-Assisted (Ethanol) | Temp: 51°C; Time: 25 min; Solid-Liquid Ratio: 1:28 mL/g; Ethanol Conc.: 50% | 6.97% (69.69 mg/g) | [8] |
| Ionic Liquid-Based UAE | Solvent: 0.6 M [C6MIM]Br; Time: 10 min; Solid-Liquid Ratio: 15 mL/g | 10.74% (107.4 mg/g) | [9] |
| Pure Water Extraction | Temp: 84.7°C; pH: 4.06; Solid-Liquid Ratio: 1:23.7 | 5.53 ± 0.34% (55.3 mg/g) | [2][3] |
Experimental Protocols
Protocol 1: β-Cyclodextrin-Assisted Extraction of this compound A
This protocol is adapted from the methodology described by Li, J., et al. (2022).[2]
-
Preparation: Grind dried Forsythia suspensa leaves into a fine powder.
-
Mixing: In a flask, combine the leaf powder, β-cyclodextrin, and acidified water (adjusted to pH 3.94 with acetic acid). The optimal ratios are a solid-to-liquid ratio of 1:36.3 (g/mL) and a leaf powder to β-cyclodextrin mass ratio of 3.61:5.
-
Extraction: Place the flask in a water bath shaker set to 75.25°C. Extract for the optimized duration (e.g., 1 hour).
-
Separation: After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collection: Collect the supernatant, which contains the this compound A-β-cyclodextrin inclusion complex.
-
Analysis: Filter the supernatant through a 0.45 µm filter before analysis by HPLC.
Protocol 2: Purification of this compound A using Macroporous Resin
This protocol is based on the methodology described by Hui Jing, et al. (2010).[12]
-
Resin Preparation: Pre-treat AB-8 macroporous resin by soaking it sequentially in ethanol and then washing with distilled water until no alcohol smell remains. Pack the resin into a glass column.
-
Sample Loading: Load the crude this compound A extract (supernatant from extraction) onto the top of the prepared resin column at a controlled flow rate.
-
Washing (Impurity Removal): Wash the column with 20 bed volumes (BV) of distilled water to remove unbound impurities like sugars and salts.
-
Elution (this compound A Collection): Elute the bound phenylethanoid glycosides, including this compound A, from the resin using 8 BV of 30% ethanol in water. Maintain an elution velocity of 2 BV/h.
-
Concentration: Collect the eluate and concentrate it under reduced pressure to remove the ethanol, yielding a purified this compound A-rich extract.
Protocol 3: Quantification by HPLC
This protocol is a generalized procedure based on several cited methods.[2][16]
-
Instrumentation: An Agilent 1260 system or equivalent HPLC with a UV detector.
-
Column: Hypersil GOLD C18 (4.6 × 250 mm, 5 µm) or equivalent.
-
Mobile Phase:
-
Solvent A: Methanol
-
Solvent B: 0.2% Acetic Acid in Water
-
-
Gradient Elution:
-
0-4 min: 32% A
-
4-27 min: Gradient from 32% A to 55% A
-
27-35 min: Hold at 55% A
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 330 nm.
-
Standard Preparation: Prepare a series of standard solutions of pure this compound A in methanol to create a calibration curve.
-
Sample Analysis: Inject the filtered extract and quantify the this compound A content by comparing its peak area to the standard curve.
Mandatory Visualizations
Caption: Experimental workflow for this compound A extraction and analysis.
Caption: Troubleshooting logic for low this compound A yield.
Caption: this compound A inhibits the NF-κB inflammatory signaling pathway.[17][18]
References
- 1. Structure-based discovery of this compound A as an effective inhibitor to reduce the neurotoxicity of amyloid β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green Extraction of this compound A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of the Chitosan-Assisted Extraction for Phillyrin and this compound A from Forsythia suspensa Leaves Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of the Chitosan-Assisted Extraction for Phillyrin and this compound A from Forsythia suspensa Leaves Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Ultrasonic-Assisted Simultaneous Extraction of Three Active Compounds from the Fruits of Forsythia suspensa and Comparison with Conventional Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Ultrasonic-Assisted Simultaneous Extraction of Three Active Compounds from the Fruits of Forsythia susp… [ouci.dntb.gov.ua]
- 8. Optimization of Extraction Process of Forsythioside A, Forsythin and Rutin from Forsythia suspensa Leaves Based on Response Surface Methodology and Entropy Weight Method [agris.fao.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. [Studies on separation and purification of phenylethanoid glycosides from leaves of Forsythia suspensa by macroporous adsorption resin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. xuxing-ion-resins.com [xuxing-ion-resins.com]
- 14. [HPLC analysis of the active ingredients of Forsythia suspensa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]
- 18. This compound A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Forsythoside Degradation: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways and products of forsythoside. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound A?
A1: Under forced degradation conditions, this compound A primarily degrades into several smaller molecules. The main identified degradation products include this compound I, this compound H, this compound E, caffeic acid, and suspensaside (B1233519) A. Additionally, hydroxylated derivatives such as β-hydroxy forsythiaside I, β-hydroxy forsythiaside H, and β-hydroxy forsythiaside A have been identified.[1] The identification of these compounds is typically achieved using advanced analytical techniques like ultra-high performance liquid chromatography quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS).
Q2: What are the typical stress conditions used to induce this compound A degradation?
A2: Forced degradation studies on this compound A generally involve exposure to hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions. These studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Q3: Which analytical techniques are most suitable for identifying and quantifying this compound A and its degradation products?
A3: High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), particularly quadrupole time-of-flight (Q-TOF) MS, are the most powerful and commonly used techniques.[1] These methods allow for the separation, identification, and quantification of this compound A and its various degradation products with high sensitivity and specificity. UV detection is also commonly employed, often in conjunction with MS.
Troubleshooting Guides
Issue 1: Inconsistent or incomplete degradation of this compound A.
Problem: Difficulty in achieving the target degradation range of 5-20% during forced degradation studies.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Stress Conditions | The concentration of the stressor (e.g., acid, base, oxidizing agent) may be too low, or the duration and temperature of the stress test may be insufficient. |
| Acid Hydrolysis: Start with 0.1 M HCl at 60°C for 2-8 hours. If degradation is low, increase the temperature to 80°C or the duration of the study. | |
| Base Hydrolysis: Use 0.1 M NaOH at room temperature (25°C) for 1-4 hours. This compound A is generally more susceptible to base-catalyzed hydrolysis. | |
| Oxidative Degradation: Employ 3% hydrogen peroxide (H₂O₂) at room temperature for 2-24 hours. If degradation is insufficient, the concentration of H₂O₂ can be increased up to 30%. | |
| Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 24-72 hours. | |
| Photolytic Degradation: Expose the drug solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. | |
| Poor Solubility of this compound A | Inadequate dissolution of this compound A in the stress medium can lead to incomplete degradation. |
| Solution: Use a co-solvent such as methanol (B129727) or ethanol (B145695) to ensure complete dissolution of this compound A before adding the stressor. Ensure the co-solvent is inert under the applied stress conditions. |
Issue 2: Poor separation of this compound A from its degradation products in chromatography.
Problem: Co-elution or poor resolution of peaks corresponding to this compound A and its degradants.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Chromatographic Conditions | The mobile phase composition, gradient, column type, or temperature may not be suitable for resolving the complex mixture. |
| Mobile Phase: A common mobile phase for reversed-phase chromatography consists of A) 0.1% formic acid in water and B) acetonitrile. Optimize the gradient elution profile to improve separation. | |
| Column: A C18 column is typically used. Consider a column with a different particle size or a different stationary phase chemistry if resolution is still an issue. | |
| Temperature: Adjusting the column temperature can influence selectivity and improve peak shape. | |
| Inappropriate Sample Preparation | High sample concentration or improper sample diluent can lead to peak broadening and poor resolution. |
| Solution: Ensure the sample is appropriately diluted in the initial mobile phase to avoid solvent effects. |
Experimental Protocols
Forced Degradation Studies Protocol
This protocol outlines the general steps for conducting forced degradation studies on this compound A.
-
Preparation of Stock Solution: Prepare a stock solution of this compound A in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C for a specified time (e.g., 2, 4, 6, 8 hours).
-
After the specified time, neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for a specified time (e.g., 1, 2, 4 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute the final solution with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for a specified time (e.g., 2, 8, 24 hours).
-
Dilute the final solution with the mobile phase.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound A in a vial and keep it in a hot air oven at 80°C for a specified time (e.g., 24, 48, 72 hours).
-
After the specified time, dissolve the sample in the mobile phase to a suitable concentration.
-
-
Photolytic Degradation:
-
Expose a solution of this compound A (1 mg/mL in methanol) to a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
UPLC-Q-TOF-MS Analytical Method
-
Column: A C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Program: A typical gradient might start with a low percentage of B, which is gradually increased to elute the more nonpolar degradation products.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2-5 µL.
-
MS Detection: Electrospray ionization (ESI) in both positive and negative ion modes to obtain comprehensive data on the parent compound and its degradants.
Data Presentation
Table 1: Summary of this compound A Degradation Under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Example) | Major Degradation Products Identified |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 60°C | 15% | This compound E, Caffeic Acid |
| Base Hydrolysis | 0.1 M NaOH | 2 hours | 25°C | 20% | This compound I, this compound H, Caffeic Acid |
| Oxidation | 3% H₂O₂ | 24 hours | 25°C | 18% | β-hydroxy forsythiaside derivatives |
| Thermal | Dry Heat | 72 hours | 80°C | 10% | This compound E |
| Photolytic | ICH Q1B | - | - | 12% | Isomeric degradation products |
Note: The % degradation values are illustrative and will vary depending on the precise experimental conditions.
Visualizations
Caption: Proposed degradation pathways of this compound A under hydrolytic and oxidative stress.
Caption: General experimental workflow for this compound A forced degradation studies.
References
Technical Support Center: Forced Degradation Studies & Stability-Indicating HPLC Methods
This guide provides answers to frequently asked questions and troubleshooting advice for researchers, scientists, and drug development professionals working on forced degradation studies and the development of stability-indicating HPLC methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a forced degradation study?
A forced degradation study, also known as stress testing, is a critical process in pharmaceutical development. Its primary purpose is to identify the likely degradation products that may form under various stress conditions, which helps in understanding the intrinsic stability of a drug substance. The data generated is used to develop and validate a stability-indicating analytical method, which is a method capable of accurately measuring the active pharmaceutical ingredient (API) in the presence of its degradation products and other excipients.
Q2: What defines a stability-indicating method (SIM)?
A stability-indicating method (SIM) is an analytical procedure that can distinguish and quantify the active pharmaceutical ingredient (API) from its potential degradation products, process impurities, and excipients. The method must be able to provide an accurate and specific measurement of the API's concentration without interference, proving that any observed loss in API concentration is due to degradation. Peak purity analysis, often using a photodiode array (PDA) detector, is a key component in demonstrating the specificity of a SIM.
Q3: What are the typical stress conditions applied in a forced degradation study?
Forced degradation is typically carried out under more severe conditions than those used for accelerated stability testing. The core set of stress conditions recommended by regulatory agencies like the ICH includes hydrolysis, oxidation, photolysis, and thermal stress.
Table 1: Typical Forced Degradation Stress Conditions
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated at 60-80°C | To test for degradation in acidic environments, mimicking potential breakdown in the stomach or acidic formulations. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heated at 60-80°C | To test for degradation in alkaline environments, relevant for certain formulation types or intestinal conditions. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂), room temperature or slightly elevated | To evaluate the drug's susceptibility to oxidative degradation, which can occur in the presence of air or residual peroxides in excipients. |
| Thermal | Dry heat at temperatures 10-20°C above accelerated stability testing (e.g., 60-80°C) | To identify thermally labile points in the molecule and degradation products that may form at elevated temperatures during manufacturing or storage. |
| Photostability | Exposure to a combination of UV and visible light (ICH Q1B guideline: ≥ 1.2 million lux hours and ≥ 200 watt hours/m²) | To determine if the drug is light-sensitive, which informs packaging and storage requirements. |
Q4: How much degradation is considered optimal in a forced degradation study?
There is no single rule, but the generally accepted range for optimal degradation is 5-20% of the parent drug.[1][2][3]
-
Less than 5% degradation: May not be sufficient to prove the method is stability-indicating, as minor degradants might not be formed at detectable levels.
-
More than 20-30% degradation: Can lead to secondary degradation, where the initial degradation products break down further, complicating the degradation pathway analysis.[4][5] The goal is to achieve enough degradation to produce and identify relevant products without destroying the molecule completely.[5]
Q5: What is "mass balance" and why is it a critical component of these studies?
Mass balance is the process of accounting for all the mass of the active pharmaceutical ingredient (API) after degradation.[6] It involves adding the amount of the remaining intact API and the amounts of all formed degradation products.[7] The total should closely approximate 100% of the initial amount of the API.[4][6]
A good mass balance (typically within 95-105%) provides confidence that the analytical method is capable of detecting and quantifying all major degradation products, thus confirming it is stability-indicating.[7][8]
Experimental Protocol Guide
Generic Protocol for Forced Degradation of a Drug Substance in Solution
This protocol provides a general workflow. Concentrations, temperatures, and times must be optimized for each specific drug substance.
Objective: To generate potential degradation products of a new drug substance (NDS) to support the development of a stability-indicating HPLC method.
Materials:
-
New Drug Substance (NDS)
-
HPLC-grade solvents (Acetonitrile, Methanol)
-
HPLC-grade water
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with a PDA/DAD detector
Workflow Diagram:
Caption: General workflow for a forced degradation study.
Procedure:
-
Stock Solution: Prepare a stock solution of the NDS at a suitable concentration (e.g., 1 mg/mL) in a diluent (e.g., 50:50 Acetonitrile:Water).
-
Control Sample: Dilute the stock solution to the final analytical concentration (e.g., 0.1 mg/mL) and store it protected from light at 2-8°C.
-
Acid Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Heat the solution in a water bath at 60°C for a specified time (e.g., 2, 4, 8 hours).
-
After heating, cool the sample and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Dilute to the final concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.
-
-
Oxidative Degradation:
-
To a known volume of the stock solution, add a volume of H₂O₂ to achieve a final concentration of 3%.
-
Keep the solution at room temperature for a specified time, protected from light.
-
Dilute to the final concentration for analysis.
-
-
Thermal Degradation:
-
Place a sample of the stock solution in a thermostatically controlled oven at 70°C for a specified time.
-
Cool and dilute to the final concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a sample of the stock solution to light as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample wrapped in aluminum foil (dark control) under the same temperature conditions.
-
After exposure, dilute both samples to the final concentration for analysis.
-
-
HPLC Analysis: Analyze all stressed samples, the control sample, and a blank using the developed HPLC-PDA method.
-
Data Evaluation:
-
Calculate the percentage of degradation of the NDS in each condition.
-
Check for peak purity of the parent peak and all major degradant peaks.
-
Calculate the mass balance for each stress condition.
-
Troubleshooting Guide
Q6: I see little to no degradation under my initial stress conditions. What should I do?
If the drug substance is highly stable, you may need to apply more stringent stress conditions. Consider the following stepwise approach:
-
Increase Reagent Concentration: Move from 0.1 M HCl/NaOH to 1 M or even higher.
-
Increase Temperature: Raise the temperature in 10°C increments (e.g., from 60°C to 70°C or 80°C).
-
Increase Duration: Extend the exposure time.
-
Combine Stressors: For extremely stable compounds, a combination of stressors (e.g., acid hydrolysis at an elevated temperature) might be necessary. However, this can complicate the interpretation of degradation pathways.
Q7: My drug substance degrades completely or too extensively (>30%). How can I achieve the target degradation?
This indicates the stress conditions are too harsh. The solution is to use milder conditions.
-
Decrease Reagent Concentration: Use more dilute acid/base or a lower percentage of H₂O₂.
-
Lower Temperature: Reduce the temperature of the reaction. For very labile compounds, you may need to conduct stress tests at room temperature or even refrigerated conditions.
-
Reduce Duration: Sample at earlier time points (e.g., 30 minutes, 1 hour) to find the optimal exposure time.
Q8: My mass balance is outside the 95-105% range. What are the potential causes?
An out-of-spec mass balance suggests issues with the analytical method's ability to "see" all the components.
Caption: Troubleshooting guide for poor mass balance.
-
Co-elution: A degradation product may be co-eluting with the parent peak or another peak. This requires modifying the HPLC method (e.g., changing the gradient slope, mobile phase pH, or column chemistry) to improve resolution.
-
Poor UV Detection: The degradant may lack a UV-absorbing chromophore or absorb at a different wavelength than the parent drug.[8] Analysis at multiple wavelengths or using a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) can help.
-
Different Response Factors: The assumption that degradants have the same response factor as the API can be incorrect. If a degradant standard is available, its specific response factor should be determined and used for quantification.
-
Formation of Volatiles or Precipitates: The degradant may be a volatile compound lost during sample preparation, or it may have precipitated out of solution.[8] This requires special handling or different analytical techniques (e.g., headspace GC for volatiles).
Q9: How do I resolve a main peak and a degradation peak that are not fully separated (low resolution)?
Peak resolution is fundamental to a stability-indicating method. To improve it:
-
Adjust Mobile Phase Strength: Decrease the percentage of the strong solvent (e.g., acetonitrile) in the mobile phase to increase retention times and potentially improve separation.
-
Modify Gradient Slope: In gradient elution, make the slope shallower around the elution time of the critical pair.
-
Change Mobile Phase pH: If the compounds have ionizable groups, slightly changing the mobile phase pH can significantly alter their retention and selectivity.
-
Try a Different Column: Switch to a column with a different stationary phase chemistry (e.g., from C18 to Phenyl-Hexyl or Cyano) to exploit different separation mechanisms.
-
Optimize Temperature: Lowering or raising the column temperature can affect selectivity and improve resolution.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. ijrpp.com [ijrpp.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. mournetrainingservices.com [mournetrainingservices.com]
- 7. veeprho.com [veeprho.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
How to prevent forsythoside degradation during sample preparation and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of forsythoside during sample preparation and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern? A1: this compound A is a phenylethanoid glycoside, a major active component found in plants of the Forsythia genus.[1][2] It possesses a wide range of biological activities, including anti-inflammatory, antioxidant, antibacterial, and antiviral properties.[3][4] Its structure contains ester and glycosidic bonds, which are susceptible to hydrolysis under various conditions, leading to degradation. This instability can compromise the accuracy of experimental results and reduce the therapeutic efficacy of this compound-based products.[5][6]
Q2: What are the primary factors that cause this compound degradation? A2: The main factors contributing to this compound degradation are temperature, pH, and light.[5][7] this compound A is particularly unstable at high temperatures and in both acidic and alkaline conditions.[5] Exposure to light can also contribute to degradation, although it is generally more stable to photolytic stress compared to hydrolytic stress.[8][9]
Q3: What are the ideal short-term and long-term storage conditions for this compound? A3: Proper storage is critical to maintaining the integrity of this compound.
-
Solid Form (Powder): For long-term storage, this compound powder should be stored at -20°C, where it can be stable for at least three to four years.[1][10][11]
-
In Solvent (Stock Solutions): Stock solutions prepared in solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year.[10][12] For shorter periods of up to one month, storage at -20°C is acceptable, but the solution should be protected from light.[13]
-
Aqueous Solutions: Aqueous solutions of this compound are not recommended for storage longer than one day due to their instability.[11] It is best to prepare these solutions fresh before each experiment.
Q4: Which solvents are recommended for dissolving this compound? A4: this compound A is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol (B145695) are commonly used to prepare stock solutions.[1][11] It has limited solubility in aqueous buffers like PBS (pH 7.2).[1][11] When preparing aqueous working solutions from a stock, ensure the final concentration of the organic solvent is minimal to avoid potential physiological effects in biological assays.[11]
Q5: Can stabilizers be used to prevent this compound degradation in solutions? A5: Yes, certain agents can enhance the stability of this compound. Encapsulating agents like β-cyclodextrin have been shown to form inclusion complexes with this compound A.[5][14] This complexation protects the molecule from degradation, significantly improving its thermal stability and aqueous solubility.[5][14][15] Chitosan is another polymer that can be used to improve extraction efficiency and stability.[16]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound peak intensity in HPLC analysis over a short period. | Degradation due to inappropriate pH of the solvent or buffer. | Ensure the pH of the solution is within a stable range, ideally slightly acidic to neutral (e.g., pH 4-7).[5][17] Prepare fresh aqueous solutions before use or conduct a pilot study to determine the optimal pH for short-term stability. |
| Inconsistent results between experimental replicates. | Temperature fluctuations during sample preparation or storage. | Maintain strict and consistent temperature control. Prepare samples on ice and use calibrated refrigerators or freezers for storage. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of stock solutions.[10][12] |
| Precipitation observed when diluting a DMSO stock solution into an aqueous buffer. | Low aqueous solubility of this compound. | Decrease the final concentration of this compound in the aqueous solution. Increase the volume of the aqueous buffer relative to the stock solution volume. Gentle warming and sonication may aid dissolution, but prolonged heating should be avoided.[12] Consider using a co-solvent system if compatible with your experimental setup. |
| Low extraction yield from plant material. | Suboptimal extraction conditions leading to degradation. | Optimize extraction parameters. High temperatures can degrade this compound A.[16] Consider using methods that enhance stability and yield, such as β-cyclodextrin-assisted or chitosan-assisted extraction, which can protect the molecule during the process.[5][16] An optimal temperature for β-cyclodextrin-assisted extraction has been reported around 75°C.[14] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability of this compound A
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 3 years | Keep in a tightly sealed, light-resistant container.[1][10][12] |
| Stock Solution (in DMSO) | -80°C | ~1 year | Aliquot to avoid freeze-thaw cycles.[10][12] |
| Stock Solution (in DMSO) | -20°C | ~1 month | Protect from light.[13] |
| Aqueous Solution | 4°C | < 24 hours | Prepare fresh before use.[11] |
Table 2: Solubility of this compound A in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Ethanol | 30 mg/mL | [1][11] |
| Dimethylformamide (DMF) | 30 mg/mL | [1][11] |
| Dimethyl sulfoxide (DMSO) | 10 - 100 mg/mL | [1][10][11] |
| PBS (pH 7.2) | 1 mg/mL | [1][11] |
Table 3: Effect of β-Cyclodextrin on the Thermal Stability of this compound A
| Condition | This compound A Content Loss (%) after 10h at 90°C | Reference |
| Forsythia Suspensa Leaf Extract (FSE) | ~25% | [14] |
| FSE with β-Cyclodextrin (FSE-β-CD) | ~12% | [14] |
This table illustrates that the inclusion of β-cyclodextrin significantly reduces the degradation of this compound A at high temperatures.
Experimental Protocols
Protocol 1: Preparation of this compound A Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Weigh the required amount of this compound A powder (Molecular Weight: 624.59 g/mol ).
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock, dissolve 6.25 mg of this compound A in 1 mL of DMSO.
-
Vortex or sonicate briefly until the solid is completely dissolved.[12]
-
Dispense into single-use aliquots in amber vials.
-
Store at -80°C for long-term storage.[12]
-
-
Working Solution (Aqueous):
-
Prepare fresh on the day of the experiment.
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
Dilute the stock solution into the desired aqueous buffer (e.g., PBS, cell culture medium) to the final working concentration.
-
Ensure the final concentration of DMSO is low (typically <0.5%) to prevent solvent-induced effects in biological assays.[11]
-
Mix thoroughly by gentle vortexing or inversion. Use immediately.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound A Quantification
This protocol is a general example and may require optimization for specific matrices.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[18]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (containing 0.4% acetic acid) in a 15:85 ratio.[18]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
For stability studies, take aliquots at specified time points.
-
Dilute the samples with the mobile phase to a concentration within the linear range of the calibration curve.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of a this compound A standard.
-
Calculate the concentration of this compound A in the samples by comparing their peak areas to the standard curve.[18]
-
Visualizations
Caption: Experimental workflow for preparing this compound samples and assessing stability.
Caption: Key environmental factors leading to the degradation of this compound A.
Caption: Mechanism of this compound A stabilization by β-cyclodextrin.
References
- 1. caymanchem.com [caymanchem.com]
- 2. files.plytix.com [files.plytix.com]
- 3. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoforsythiaside, an antioxidant and antibacterial phenylethanoid glycoside isolated from Forsythia suspensa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN102219813B - Method for extracting forsythin and this compound from forsythia leaves - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. selleckchem.com [selleckchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Forsythiaside A | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Green Extraction of this compound A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Green Extraction of this compound A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of the Chitosan-Assisted Extraction for Phillyrin and this compound A from Forsythia suspensa Leaves Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. lcms.cz [lcms.cz]
Technical Support Center: Enhancing Forsythoside A Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the bioavailability of forsythoside A for in vivo experiments.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability of this compound A in Animal Models
Question: My in vivo study shows very low plasma concentrations of this compound A after oral administration. What could be the reason, and how can I improve it?
Answer:
This compound A inherently has poor oral bioavailability, estimated to be as low as 0.5% to 0.72%.[1][2] This is primarily due to its low permeability across the intestinal epithelium.[3] The intestinal absorption of this compound A appears to involve passive diffusion, and its main absorption site is the upper part of the small intestine.[3]
Troubleshooting Steps:
-
Incorporate Absorption Enhancers: The use of absorption enhancers that modulate tight junctions can significantly improve the intestinal absorption of this compound A.[1][2]
-
Water-Soluble Chitosan (B1678972): At a dosage of 50 mg/kg, water-soluble chitosan has been shown to be a safe and effective absorption enhancer, significantly improving the bioavailability of this compound A in rats.[1][2]
-
Sodium Caprate: This has also been shown to increase the absorption of this compound A.[1][2] However, high concentrations may cause intestinal damage, so dose optimization is crucial.[2]
-
-
Consider Nanoformulations: Encapsulating this compound A in nanoformulations can enhance its stability, solubility, and bioavailability.[4][5]
-
β-Cyclodextrin Inclusion Complexes: Forming an inclusion complex with β-cyclodextrin has been shown to significantly enhance the water solubility and stability of this compound A.[6]
-
-
Optimize the Vehicle/Formulation: The choice of vehicle for oral administration is critical. A common formulation for in vivo studies involves a mixture of DMSO, PEG300, Tween 80, and saline or water.[7][8] Ensuring the final solution is clear before administration is important.[7]
Issue 2: Variability in Pharmacokinetic Data Between Experiments
Question: I am observing significant variability in the Cmax and AUC of this compound A in my pharmacokinetic studies, even with the same dosage. What are the potential causes?
Answer:
Variability in pharmacokinetic data can arise from several factors related to the experimental protocol and the formulation.
Troubleshooting Steps:
-
Standardize Formulation Preparation: Ensure a consistent and reproducible method for preparing the this compound A formulation. The order of solvent addition and ensuring complete dissolution at each step is critical for a homogenous solution.[7][8]
-
Control for Animal-Related Factors:
-
Fasting: Ensure a consistent fasting period for all animals before oral administration, as food can affect gastrointestinal transit time and absorption.
-
Health Status: Use healthy animals of a consistent age and weight range.
-
-
Method of Administration: Standardize the oral gavage technique to ensure consistent delivery to the stomach.
-
Blood Sampling Times: Adhere to a strict and consistent schedule for blood sample collection to accurately capture the absorption, distribution, metabolism, and excretion phases.
-
Analytical Method Validation: Ensure your analytical method for quantifying this compound A in plasma is validated for linearity, accuracy, and precision.[9]
Frequently Asked Questions (FAQs)
Q1: What is the typical absolute bioavailability of this compound A?
A1: The absolute oral bioavailability of this compound A is reported to be very low, approximately 0.5% to 0.72%.[1][2]
Q2: How do absorption enhancers like water-soluble chitosan work?
A2: Absorption enhancers like water-soluble chitosan and sodium caprate work by modulating the tight junctions between intestinal epithelial cells.[1][2] This transiently increases the paracellular permeability, allowing for greater absorption of molecules like this compound A.[3]
Q3: Are there any safety concerns with using absorption enhancers?
A3: While effective, some absorption enhancers can cause intestinal mucosal damage at high concentrations. For instance, sodium caprate at a dosage of 150 mg/kg in rats might result in serious intestinal damage.[2] In contrast, water-soluble chitosan at a dosage of 50 mg/kg has been found to be safe for the gastrointestinal tract.[1][2] It is crucial to perform safety evaluations, such as histological examinations of the intestine.
Q4: What are the benefits of using a β-cyclodextrin formulation for this compound A?
A4: Using β-cyclodextrin to form an inclusion complex with this compound A can significantly enhance its water solubility and stability.[6] This is because the hydrophobic inner cavity of the cyclodextrin (B1172386) molecule can encapsulate the poorly soluble this compound A, while the hydrophilic outer surface improves its interaction with aqueous media. This can lead to improved dissolution and absorption.[6]
Q5: What are the key pharmacokinetic parameters of this compound A in rats?
A5: After intravenous administration in rats, this compound A has a half-life (t1/2) of approximately 19 to 24 minutes.[9] When administered orally, it is poorly absorbed.[9]
Quantitative Data Summary
Table 1: Effect of Absorption Enhancers on this compound A Pharmacokinetics in Rats
| Formulation | Dose (this compound A) | Cmax (ng/mL) | AUC (0→1440 min·µg/mL) | Relative Bioavailability Increase | Reference |
| Forsythia Fructus (FF) Extract | 100 mg/kg | 9.83 | 1.21 | - | [10] |
| FF + Water-Soluble Chitosan | 100 mg/kg + 50 mg/kg | Not Reported | Not Reported | Greatest extent of improvement | [1][2] |
| Shuang-Huang-Lian (SHL) | - | 30.56 | 6.88 | 5.69-fold vs FF | [10] |
| FF + Scutellariae Radix | - | 24.39 | 3.76 | 3.11-fold vs FF | [10] |
| FF + Lonicerae Japonicae Flos | - | 15.97 | 3.68 | 3.04-fold vs FF | [10] |
Table 2: In Vitro Permeability of this compound A in Caco-2 Cell Model with Absorption Enhancers
| Enhancer | Concentration | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Percentage Increase in Papp | Reference |
| Control | - | ~4.65 | - | [2] |
| Water-Soluble Chitosan | 10 µg/mL | 4.93 | 6% | [2] |
| Water-Soluble Chitosan | 32 µg/mL | 8.69 | 87% | [2] |
| Water-Soluble Chitosan | 250 µg/mL | 7.23 | 55% | [2] |
| Sodium Caprate | 10 µg/mL | 5.90 | 27% | [2] |
| Sodium Caprate | 32 µg/mL | 7.25 | 56% | [2] |
| Sodium Caprate | 80 µg/mL | 9.44 | 103% | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound A Formulation for Oral Administration in Rats
Objective: To prepare a clear and homogenous solution of this compound A for in vivo oral administration.
Materials:
-
This compound A powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile ddH₂O or saline
Procedure:
-
Accurately weigh the required amount of this compound A powder.
-
Prepare a master stock solution by dissolving the this compound A in a minimal amount of DMSO. Ensure complete dissolution.
-
Add PEG300 to the DMSO solution. Mix thoroughly until the solution is clear.
-
Add Tween 80 to the mixture. Mix again until a clear solution is obtained.
-
Finally, add sterile ddH₂O or saline to reach the final desired concentration. Mix thoroughly.
-
Visually inspect the final formulation to ensure it is a clear solution before administration.
Note: The final percentages of each solvent may need to be optimized for your specific dosage and experimental conditions. A common starting point is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder as aqueous vehicle.[7][8]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound A after oral administration.
Materials:
-
Sprague-Dawley rats (male, specific weight range)
-
This compound A formulation
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., heparin or EDTA)
-
Centrifuge
-
-80°C freezer
-
Analytical equipment for this compound A quantification (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Fast the rats overnight (12-18 hours) with free access to water.
-
Administer the this compound A formulation orally via gavage at the desired dose.
-
Collect blood samples (e.g., from the tail vein or retro-orbital plexus) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, 480, and 1440 minutes).
-
Immediately process the blood samples by centrifuging to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound A in the plasma samples using a validated analytical method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using appropriate software.
Visualizations
Caption: Workflow for in vivo pharmacokinetic analysis of this compound A.
Caption: Enhanced intestinal absorption pathway of this compound A.
References
- 1. Improvement of intestinal absorption of this compound A in weeping forsythia extract by various absorption enhancers based on tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of various absorption enhancers based on tight junctions on the intestinal absorption of this compound A in Shuang-Huang-Lian, application to its antivirus activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal absorption of this compound A in in situ single-pass intestinal perfusion and in vitro Caco-2 cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging nanoformulation strategies for phytocompounds and applications from drug delivery to phototherapy to imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green Extraction of this compound A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound I | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Forsythoside in Plasma by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS) quantification of forsythoside in plasma.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing significant ion suppression for this compound in my plasma samples. What are the likely causes and how can I mitigate this?
A1: Ion suppression is a common matrix effect in LC-MS analysis of plasma samples, primarily caused by co-eluting endogenous components like phospholipids, salts, and proteins that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2]
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[3]
-
Protein Precipitation (PPT): While simple, PPT may not remove all phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE is a highly effective method for cleaning up complex samples like plasma and has been successfully used for this compound analysis.[4][5] It can selectively isolate this compound while removing a significant portion of the plasma matrix.
-
-
Optimize Chromatography:
-
Ensure adequate chromatographic separation between this compound and the region where matrix components elute. A gradient elution with a C18 column is commonly used for this compound.[4]
-
Consider using a divert valve to direct the early-eluting, unretained matrix components to waste instead of the mass spectrometer.[6]
-
-
Use an Appropriate Internal Standard (IS):
-
A stable isotope-labeled internal standard (SIL-IS) for this compound is the ideal choice as it co-elutes and experiences the same degree of matrix effect as the analyte, providing the most accurate correction.[7]
-
If a SIL-IS is unavailable, a structural analogue can be used. For instance, epicatechin has been successfully used as an internal standard for this compound analysis.[4]
-
Q2: My recovery for this compound is low and inconsistent. What should I check?
A2: Low and variable recovery is often linked to the sample preparation process.
Troubleshooting Steps:
-
Evaluate Extraction Efficiency:
-
For SPE: Ensure the SPE cartridge is properly conditioned and equilibrated. Optimize the wash steps to remove interferences without eluting this compound, and use an appropriate elution solvent to ensure complete recovery of the analyte from the sorbent.
-
For LLE: Check the pH of the sample and the choice of extraction solvent. Multiple extractions may be necessary to improve recovery.
-
-
Assess Analyte Stability: this compound may be susceptible to degradation. Ensure that samples are handled and stored properly (e.g., at -80°C) and that the extraction process is performed in a timely manner.[8]
-
Check for Non-Specific Binding: this compound may bind to plasticware. Using low-binding tubes and pipette tips can help minimize this issue.
Q3: How do I choose an appropriate internal standard for this compound quantification?
A3: The choice of internal standard is critical for accurate and precise quantification.
-
Ideal Choice (SIL-IS): A stable isotope-labeled this compound (e.g., ¹³C or ²H labeled) is the best option. It has nearly identical chemical and physical properties to this compound, ensuring it behaves similarly during sample preparation and ionization.[7]
-
Alternative (Structural Analogue): If a SIL-IS is not available, a structural analogue that is not present in the sample can be used. Key characteristics of a good structural analogue IS include:
-
Similar extraction recovery to this compound.
-
Similar chromatographic retention time.
-
Similar ionization response in the mass spectrometer.
-
Epicatechin has been demonstrated as a suitable internal standard for this compound in rat plasma.[4]
-
Q4: What are the typical LC-MS/MS parameters for this compound analysis?
A4: A highly sensitive method for this compound in rat plasma has been developed using a C18 column with a gradient mobile phase of acetonitrile (B52724) and water containing 0.2% formic acid.[4] Detection is performed by negative ion electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.[4]
-
MRM Transition for this compound: m/z 623 → 161[4]
-
MRM Transition for Epicatechin (IS): m/z 289 → 109[4]
Experimental Protocols & Data
Protocol: SPE-LC-MS/MS for this compound in Rat Plasma
This protocol is based on the validated method by Wang et al. (2010).[4]
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma, add the internal standard (epicatechin).
-
Vortex mix the sample.
-
Load the sample onto a C18 SPE cartridge pre-conditioned with methanol (B129727) and water.
-
Wash the cartridge with water to remove interferences.
-
Elute this compound and the IS with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
2. Liquid Chromatography
-
Column: C18 analytical column.
-
Mobile Phase A: Water with 0.2% formic acid.
-
Mobile Phase B: Acetonitrile with 0.2% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: A time-programmed gradient elution is used to separate this compound from endogenous plasma components.
3. Mass Spectrometry
-
Ion Source: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
This compound: m/z 623 → 161
-
Epicatechin (IS): m/z 289 → 109
-
Quantitative Data Summary
The following table summarizes the performance characteristics of the described LC-MS/MS method for this compound in rat plasma.[4]
| Parameter | This compound Performance Data |
| Linearity Range | 2.0 - 5000.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Accuracy | >91.9% |
| Precision (RSD%) | <10.8% |
| Extraction Recovery | 81.3% - 85.0% |
Visual Guides
Workflow for this compound Quantification
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. An LC-MS/MS method for determination of forsythiaside in rat plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. scispace.com [scispace.com]
Method refinement for baseline separation of forsythoside from co-eluting compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of forsythoside from co-eluting compounds using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and Co-eluting Peaks
Co-elution, where two or more compounds elute from the chromatography column at the same time, is a common challenge in the analysis of complex mixtures like plant extracts.[1][2] In the case of this compound analysis, common co-eluting compounds include other phenylethanoid glycosides (e.g., this compound B), flavonoids (e.g., rutin (B1680289), hyperoside), and lignans.
Initial Assessment:
-
Confirm Peak Purity: If you have a diode array detector (DAD) or a mass spectrometer (MS), assess the peak purity of the this compound peak. Inconsistent spectra across the peak suggest the presence of a co-eluting compound.
-
Identify the Co-eluent: If possible, use a reference standard of the suspected co-eluting compound to confirm its identity by comparing retention times.
Refinement Strategies:
-
Mobile Phase Optimization:
-
Adjusting the Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter the selectivity of the separation.[3][4][5] Methanol, being a protic solvent, can form hydrogen bonds and may offer different selectivity compared to the aprotic acetonitrile.[3][5]
-
Modifying the Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like this compound and flavonoids.[6][7] Adding a small amount of acid (e.g., formic acid, acetic acid, or phosphoric acid) to the mobile phase can suppress the ionization of phenolic hydroxyl groups, leading to improved peak shape and resolution.[6]
-
Optimizing the Gradient Program: For complex samples containing compounds with a wide range of polarities, a gradient elution is often necessary.[6] If peaks are too close, try a shallower gradient (a slower increase in the organic solvent concentration over time) to increase the separation between them.
-
-
Stationary Phase Selection:
-
Consider Alternative Chemistries: While C18 columns are widely used, other stationary phases can provide different selectivities. A phenyl-hexyl column, for instance, can offer alternative selectivity for aromatic compounds due to π-π interactions.[7]
-
Issue 2: Asymmetric Peak Shape (Tailing or Fronting)
Poor peak shape can compromise the accuracy of quantification and indicate underlying issues with the chromatographic method.
Troubleshooting Steps:
-
Peak Tailing:
-
Check Mobile Phase pH: For acidic compounds like this compound, a mobile phase that is too basic can lead to peak tailing. Ensure the mobile phase is sufficiently acidic to keep the analyte in a single ionic form.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
Secondary Interactions: Tailing can occur due to interactions between the analyte and active sites on the silica (B1680970) backbone of the column. Using a highly deactivated (end-capped) column or adding a competing base to the mobile phase can mitigate this.
-
-
Peak Fronting:
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak fronting. Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Overload: Similar to tailing, overloading the column can also cause fronting.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound?
A1: Based on HPLC analyses of Forsythia suspensa extracts, this compound A commonly co-elutes with other structurally related compounds, including:
-
Phenylethanoid Glycosides: this compound B
-
Flavonoids: Rutin and hyperoside
-
Lignans: Forsythin and arctigenin
Q2: What is a good starting point for developing a separation method for this compound?
A2: A good starting point is a reversed-phase method using a C18 column. A gradient elution with a mobile phase consisting of water and acetonitrile (or methanol), with the addition of an acidifier like formic acid, acetic acid, or phosphoric acid, is commonly employed. A detection wavelength of around 275-280 nm is typically used.
Q3: How can I improve the separation of this compound A from this compound B and rutin?
A3: A reported method that successfully separates these compounds uses an Inertsil ODS-3 C18 column with a gradient elution of acetonitrile and 0.2% phosphoric acid in water.[1] This suggests that careful control of the mobile phase pH with phosphoric acid and the use of acetonitrile as the organic modifier can achieve the desired resolution.
Q4: When should I consider using a different type of column, like a phenyl-hexyl column?
A4: If you have exhausted mobile phase optimization on a C18 column and still have co-elution issues, a phenyl-hexyl column is a good alternative. Phenyl columns provide different selectivity, particularly for aromatic compounds like this compound and flavonoids, due to the potential for π-π interactions between the analyte and the stationary phase.[7] This can change the elution order and improve the resolution of critical peak pairs.
Data Presentation
Table 1: Example HPLC Method Parameters for this compound Separation
| Parameter | Condition |
| Column | Inertsil ODS-3 C18 (250 mm × 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 0.2% Phosphoric Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | Gradient Elution (specifics to be optimized) |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | 275 nm[1] |
Table 2: Comparison of Organic Modifiers for Reversed-Phase HPLC
| Feature | Acetonitrile | Methanol |
| Elution Strength | Higher (shorter retention times)[4][5] | Lower (longer retention times)[4] |
| Selectivity | Aprotic, strong dipole moment[4][5] | Protic, capable of hydrogen bonding[3][5] |
| Backpressure | Lower[5] | Higher[5] |
| UV Cutoff | Lower (~190 nm)[4] | Higher (~205 nm)[4] |
Table 3: Comparison of C18 and Phenyl-Hexyl Stationary Phases
| Feature | C18 (Octadecylsilane) | Phenyl-Hexyl |
| Primary Interaction | Hydrophobic (van der Waals) interactions | Hydrophobic and π-π interactions |
| Selectivity | Good for general nonpolar and moderately polar compounds | Enhanced selectivity for aromatic and unsaturated compounds[7] |
| Typical Co-eluent Resolution | May require significant mobile phase optimization for closely related aromatic compounds. | Can provide alternative selectivity to resolve compounds that co-elute on a C18 phase.[7] |
Experimental Protocols
Protocol 1: Baseline HPLC Method for this compound and Co-eluting Compounds
This protocol is based on a method that has been shown to separate this compound A, this compound B, rutin, and other compounds in Forsythia suspensa.[1]
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a diode array detector (DAD).
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3 C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase:
-
Solvent A: 0.2% (v/v) phosphoric acid in ultrapure water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
Start with a low percentage of Solvent B and gradually increase to elute all compounds of interest. A starting point could be 10-15% B, increasing to 40-50% B over 30-40 minutes. The exact gradient should be optimized for your specific sample and system.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: Monitor at 275 nm.[1]
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Extract the plant material with a suitable solvent (e.g., methanol or ethanol).
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
If necessary, dilute the sample with the initial mobile phase composition.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject a standard mixture of this compound A, this compound B, and rutin to determine their retention times.
-
Inject the sample extract.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Visualizations
Caption: Workflow for troubleshooting co-elution of this compound.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromtech.com [chromtech.com]
- 6. thaiscience.info [thaiscience.info]
- 7. support.waters.com [support.waters.com]
Optimization of extraction parameters (temperature, time, solvent) for forsythoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of forsythoside extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing this compound extraction?
A1: The three most critical parameters that significantly influence the extraction yield of this compound are extraction temperature, extraction time, and the solvent-to-solid ratio. These factors often have interactive effects, meaning the optimal setting for one parameter may depend on the levels of the others.
Q2: What is the generally recommended temperature range for this compound extraction?
A2: The optimal extraction temperature for this compound typically falls within the range of 70°C to 80°C.[1][2][3] Research has shown that increasing the temperature up to a certain point enhances the solubility and diffusion rate of this compound, leading to a higher yield. However, temperatures exceeding 80°C can lead to the degradation of this compound, causing a decrease in the overall yield.[1] this compound has been noted for its poor stability at high temperatures.[4][5]
Q3: How does extraction time affect the yield of this compound?
A3: Extraction yield generally increases with time up to an optimal point, after which it may plateau or even decrease. For this compound, optimal extraction times are often reported to be between 2 to 2.5 hours. Prolonging the extraction time beyond the optimum may not significantly increase the yield and could lead to the degradation of the target compound, especially at elevated temperatures.
Q4: What is the impact of the solvent-to-solid ratio on extraction efficiency?
A4: The solvent-to-solid ratio (or ratio of water to raw material) is a crucial parameter. A higher ratio generally favors the extraction process by increasing the concentration gradient between the solid and liquid phases, which enhances the diffusion of this compound into the solvent. Optimal ratios have been reported in various studies, for instance, a ratio of water to raw material of approximately 21:1 has been identified as optimal in one study.[6] In chitosan-assisted extraction, an optimal solid-to-liquid ratio was found to be 1:52 g/mL.[1][2][3]
Q5: What are some common solvents used for this compound extraction?
A5: Water is a commonly used solvent for this compound extraction, particularly in methods like hot water extraction. Ethanol-water mixtures are also utilized. Some advanced extraction methods may employ other solvents or assisting agents. For example, chitosan-assisted extraction and β-cyclodextrin-assisted extraction have been shown to enhance extraction efficiency.[1][4][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield | 1. Sub-optimal extraction temperature (too low or too high).2. Extraction time is too short or excessively long.3. Inappropriate solvent-to-solid ratio.4. Inefficient solvent.5. Poor quality of raw material. | 1. Optimize the temperature within the 70-80°C range. Avoid exceeding 80°C to prevent degradation.[1]2. Experiment with extraction times between 2 and 2.5 hours.3. Adjust the solvent-to-solid ratio. A higher ratio can improve extraction efficiency.[8]4. Consider using an ethanol-water mixture or explore advanced methods like β-cyclodextrin or chitosan-assisted extraction for potentially higher yields.[1][7]5. Ensure the raw material (e.g., Forsythia suspensa leaves or fruits) is of high quality and properly prepared (e.g., powdered). |
| Inconsistent Results Between Batches | 1. Variation in raw material.2. Inconsistent control of extraction parameters (temperature, time, solvent ratio).3. Degradation of this compound during processing or storage. | 1. Standardize the source and pre-treatment of the raw material.2. Calibrate equipment and strictly control all extraction parameters for each batch.3. Analyze samples immediately after extraction or store them under appropriate conditions (e.g., -20°C, protected from light) to minimize degradation.[9] |
| This compound Degradation | 1. Excessive extraction temperature (>80°C).2. Prolonged exposure to high temperatures.3. Exposure to acidic or alkaline conditions.[4][5] | 1. Maintain the extraction temperature within the optimal range of 70-80°C.[1]2. Limit the extraction time to the determined optimum to avoid unnecessary heat exposure.3. Maintain a neutral or slightly acidic pH during extraction if possible, as this compound stability can be pH-dependent. |
Data Presentation: Optimized Extraction Parameters for this compound
The following tables summarize the optimal conditions for this compound extraction found in different studies.
Table 1: Water-Based Extraction Optimization
| Parameter | Optimal Value | This compound Yield (%) | Source |
| Ratio of Water to Raw Material | 21.38 | 6.62 ± 0.35 | [6] |
| Extraction Temperature (°C) | 72.06 | 6.62 ± 0.35 | [6] |
| Extraction Time (h) | 2.56 | 6.62 ± 0.35 | [6] |
Table 2: Chitosan-Assisted Extraction Optimization
| Parameter | Optimal Value | This compound A Yield (%) | Source |
| Solid-to-Liquid Ratio (g/mL) | 1:52 | 3.23 ± 0.27 | [1][2][3] |
| Extraction Temperature (°C) | 80 | 3.23 ± 0.27 | [1][2][3] |
| Extraction Time (min) | 120 | 3.23 ± 0.27 | [1][2][3] |
| Leaf-to-Chitosan Mass Ratio | 10:11.75 | 3.23 ± 0.27 | [1][2][3] |
Table 3: β-Cyclodextrin-Assisted Extraction Optimization
| Parameter | Optimal Value | This compound A Yield (%) | Source |
| Solid-to-Liquid Ratio | 1:36.3 | 11.80 ± 0.141 | [4][7][10] |
| Extraction Temperature (°C) | 75.25 | 11.80 ± 0.141 | [4][7][10] |
| pH | 3.94 | 11.80 ± 0.141 | [4][7][10] |
| Forsythia suspensa leaves to β-CD Ratio | 3.61:5 | 11.80 ± 0.141 | [4][7][10] |
Experimental Protocols
1. General Hot Water Extraction Protocol (Based on Response Surface Methodology)
This protocol provides a general procedure for optimizing this compound extraction from Forsythia suspensa using hot water.
-
Material Preparation: Dry the plant material (e.g., Forsythia suspensa leaves) and grind it into a fine powder.
-
Extraction Setup:
-
Place a defined amount of the powdered plant material into an extraction vessel.
-
Add distilled water according to the desired solvent-to-solid ratio (e.g., starting with 20:1).
-
-
Extraction Process:
-
Heat the mixture to the desired temperature (e.g., starting with 70°C) using a temperature-controlled water bath.
-
Maintain the extraction for a specific duration (e.g., starting with 2 hours), ensuring constant stirring.
-
-
Sample Collection and Preparation:
-
After extraction, cool the mixture and filter it to separate the extract from the solid residue.
-
Wash the residue with a small amount of distilled water and combine the filtrates.
-
Adjust the final volume of the extract to a known quantity.
-
-
Quantification of this compound:
-
Filter the extract through a 0.45 µm membrane filter before analysis.
-
Determine the concentration of this compound in the extract using High-Performance Liquid Chromatography (HPLC). The separation can be performed on a C18 column with a mobile phase of methanol (B129727) and 0.2% acetic acid.[4]
-
-
Optimization: Systematically vary the extraction temperature, time, and solvent-to-solid ratio according to an experimental design (e.g., Box-Behnken design) to find the optimal conditions that maximize the this compound yield.[6]
Visualizations
Caption: Workflow for the optimization of this compound extraction parameters.
Caption: Troubleshooting decision tree for low this compound extraction yield.
References
- 1. Optimization of the Chitosan-Assisted Extraction for Phillyrin and this compound A from Forsythia suspensa Leaves Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the Chitosan-Assisted Extraction for Phillyrin and this compound A from Forsythia suspensa Leaves Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green Extraction of this compound A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Green Extraction of this compound A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preparative HPLC Purification of Forsythoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of forsythoside during preparative High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the critical starting points for developing a preparative HPLC method for this compound purification?
A1: Method development for preparative HPLC typically begins at the analytical scale to optimize the separation before scaling up. This approach saves valuable samples and reduces solvent consumption.[1][2] Key starting considerations include selecting an appropriate column, mobile phase, and detection wavelength based on the physicochemical properties of this compound and its common impurities.
Q2: Which type of column is most suitable for this compound purification?
A2: Reversed-phase C18 columns are most commonly used for the separation of this compound and other phenolic compounds from Forsythia suspensa extracts.[3][4][5] It is crucial to choose a column with the same stationary phase for both analytical and preparative scales to ensure a predictable and seamless scale-up.[1]
Q3: What is a typical mobile phase composition for this compound separation?
A3: A common mobile phase consists of a gradient mixture of an organic solvent (typically acetonitrile (B52724) or methanol) and acidified water.[6] Acidifiers like formic acid or acetic acid are often added to the aqueous phase to improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups on this compound.[4] An acidic mobile phase (pH 2-4) is generally preferred.
Q4: What are the common impurities found in this compound extracts that I need to separate?
A4: Extracts from Forsythia suspensa are complex mixtures. Common impurities that may co-elute with this compound include other phenylethanoid glycosides, lignans, and flavonoids. Specifically, compounds like pinoresinol-β-D-glucoside, phillyrin, and rengyoside B are often present and need to be resolved from the this compound peak.[4][7][8]
Q5: How do I scale up my analytical method to a preparative scale?
A5: Scaling up involves adjusting the flow rate and injection volume in proportion to the change in column cross-sectional area. The goal is to maintain the resolution achieved at the analytical scale.[2][9][10] Using a preparative LC scaling calculator can simplify the process. It is important to perform a loading study on the analytical column first to determine the maximum sample amount that can be injected without compromising resolution.[2][9]
Troubleshooting Guide
This guide addresses common issues encountered during the preparative HPLC purification of this compound.
Problem 1: Poor Resolution and Peak Overlap
Q: My this compound peak is not well-separated from impurity peaks. How can I improve the resolution?
A: Poor resolution is a common challenge that can be addressed by optimizing several parameters.
-
Mobile Phase Gradient: Adjust the gradient slope. A shallower gradient provides more time for separation and can improve the resolution between closely eluting peaks. Experiment with different gradient profiles, such as linear or step gradients, to achieve the best separation.
-
Mobile Phase Composition: The choice of organic solvent can affect selectivity. If you are using methanol (B129727), try switching to acetonitrile, or vice versa, as this can alter the elution order of compounds.[11][12][13]
-
Mobile Phase pH: The pH of the mobile phase is a critical factor, especially for ionizable compounds like this compound.[11][12][14][15] Adjusting the pH can significantly impact retention times and selectivity. Ensure the pH is controlled and stable, preferably using a buffer.
-
Column Selection: If optimizing the mobile phase does not provide adequate resolution, consider trying a different column chemistry. While C18 is common, other stationary phases like phenyl-hexyl or cyano columns might offer different selectivity for your specific sample matrix.
Problem 2: Peak Tailing
Q: The this compound peak in my chromatogram is showing significant tailing. What could be the cause and how do I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues with the HPLC system.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based packing material can interact with polar analytes like this compound, causing tailing.
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) with an acid modifier like formic or acetic acid can suppress the ionization of silanol groups, minimizing these secondary interactions.
-
Use of an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are less prone to causing peak tailing.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Perform a loading study to determine the maximum sample load your column can handle while maintaining good peak shape. Reduce the injection volume or sample concentration if overloading is suspected.[9]
-
Column Contamination or Degradation: A contaminated guard column or a void at the head of the preparative column can cause peak tailing. Replace the guard column and consider back-flushing the preparative column (if the manufacturer's instructions permit).
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening and tailing.[16][17] Minimize the length and internal diameter of all connecting tubing.
Problem 3: Low Purity of Collected Fractions
Q: After preparative HPLC, the purity of my collected this compound fractions is lower than expected. What are the possible reasons?
A: Low purity in collected fractions can stem from several factors, from incomplete separation to issues with the fraction collection process itself.
-
Inadequate Resolution: If the resolution between this compound and an impurity is less than 1.5, it is difficult to collect a pure fraction without some degree of cross-contamination. Re-optimize your method to improve resolution (see Problem 1).
-
Column Overloading: As mentioned previously, overloading the column can cause peaks to broaden and overlap, leading to the collection of impure fractions.[9] Reduce the sample load per injection.
-
Incorrect Fraction Collection Parameters: The timing of fraction collection is critical. Ensure your fraction collector's delay volume is correctly calibrated to account for the time it takes for the sample to travel from the detector to the collection nozzle. Set the collection threshold and peak detection parameters (e.g., slope) appropriately to start and stop collection at the correct points of the peak.
-
Sample Solubility: If the sample is not fully dissolved in the injection solvent or precipitates upon injection into the mobile phase, it can lead to broad, misshapen peaks and poor separation. Ensure the sample is fully dissolved in a solvent that is compatible with the initial mobile phase.
Problem 4: High Backpressure
Q: The backpressure of my preparative HPLC system is unusually high. What should I check?
A: High backpressure can indicate a blockage in the system.
-
Column and Frit Blockage: Particulate matter from the sample or precipitated buffer salts can clog the column inlet frit. Filter all samples and mobile phases before use. If a blockage is suspected, disconnect the column and check the system pressure. If the pressure drops significantly, the column is likely the source. Try back-flushing the column at a low flow rate.
-
System Blockage: Check for blockages in other parts of the system, such as tubing, injector, or detector. Systematically disconnect components to isolate the source of the high pressure.
-
Mobile Phase Viscosity: High viscosity mobile phases will naturally result in higher backpressure. This can be a factor if you are using a high percentage of an organic solvent like methanol at low temperatures.
Experimental Protocols
Protocol 1: Analytical Method Development for this compound
This protocol provides a starting point for developing an analytical method that can be scaled up for preparative purification.
| Parameter | Specification |
| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.2% phosphoric acid or 0.4% acetic acid[4] |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a linear gradient from 15% B to 30% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 330 nm[3] |
| Injection Volume | 10-20 µL |
| Sample Preparation | Dissolve the crude extract in methanol or a mixture of mobile phase A and B. Filter through a 0.45 µm syringe filter. |
Protocol 2: Scaling Up to Preparative HPLC
This protocol outlines the steps to scale up the optimized analytical method to a preparative scale.
| Parameter | Example Specification |
| Column | C18 reversed-phase, 20 x 250 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.2% phosphoric acid or 0.4% acetic acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | Scale up geometrically from the analytical flow rate. For a 20 mm ID column from a 4.6 mm ID column: (20²/4.6²) x 1.0 mL/min ≈ 18.9 mL/min |
| Gradient | Maintain the same gradient profile in terms of column volumes. The gradient time will need to be adjusted based on the new flow rate and column volume. |
| Sample Loading | Perform a loading study on the analytical column first. A typical starting point for a 20 x 250 mm column could be in the range of 50-200 mg of crude extract per injection, depending on the complexity of the mixture. |
| Detection | Use a preparative flow cell or a splitter to direct a small portion of the eluent to an analytical detector. |
| Fraction Collection | Collect fractions based on UV absorbance at 330 nm. |
Quantitative Data Summary
The following tables summarize typical parameters and expected outcomes for the purification of this compound.
Table 1: Analytical HPLC Parameters for this compound Analysis
| Parameter | Value | Reference |
| Column | Zorebax Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) | [3][4] |
| Mobile Phase | Acetonitrile:Water (15:85) with 0.4% acetic acid | [3][4] |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 330 nm | [3] |
| Column Temperature | 25 °C | [3] |
| Expected Purity | Baseline separation from major impurities | [4] |
Table 2: Example Scale-Up Parameters for Preparative HPLC
| Parameter | Analytical (4.6 x 250 mm) | Preparative (20 x 250 mm) |
| Column Internal Diameter | 4.6 mm | 20 mm |
| Flow Rate | 1.0 mL/min | ~18.9 mL/min |
| Sample Load (example) | 0.1 - 1 mg | 18.9 - 189 mg |
| Injection Volume (example) | 10-100 µL | ~1.9 - 18.9 mL |
Note: The preparative sample load and injection volume are estimations and should be optimized through a loading study.
Visualizations
Caption: Workflow for Preparative HPLC Purification of this compound.
Caption: Troubleshooting Decision Tree for this compound Purification.
References
- 1. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cif.iastate.edu [cif.iastate.edu]
- 3. [Preparation of forsythiaside from Forsythia suspensa by high-performance liquid chromato- graphy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Separation and identification of the fifteen constituents in forsythia" by W.-Y. Huang and S.-J. Sheu [jfda-online.com]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. jfda-online.com [jfda-online.com]
- 8. Metabolome analysis of genus Forsythia related constituents in Forsythia suspensa leaves and fruits using UPLC-ESI-QQQ-MS/MS technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. agilent.com [agilent.com]
- 14. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. m.youtube.com [m.youtube.com]
Addressing poor reproducibility in forsythoside antioxidant activity assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address the common challenges of poor reproducibility in forsythoside antioxidant activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its antioxidant activity significant? A1: this compound is a phenylethanoid glycoside, a major bioactive compound isolated from plants of the Forsythia genus.[1] It exhibits a range of pharmacological properties, including anti-inflammatory, antibacterial, antiviral, and potent antioxidant effects.[2][3] Its antioxidant activity is significant because it can help protect cells from oxidative stress, a process implicated in numerous diseases, making this compound a compound of interest for therapeutic applications.[4]
Q2: What are the most common in vitro assays used to measure this compound's antioxidant activity? A2: The most frequently used methods are spectrophotometric assays that measure the compound's ability to scavenge free radicals or reduce oxidants. These include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[5][6]
Q3: Why are my antioxidant activity results for this compound inconsistent across different experiments? A3: Poor reproducibility is a well-known challenge in antioxidant assays, particularly for natural compounds.[5][7] Key factors include the inherent instability of the chemical radicals used (e.g., DPPH is light-sensitive), minor variations in experimental conditions (pH, temperature, incubation time), the choice of solvent, and the stability of this compound itself under assay conditions.[8][9][10] Each assay is based on different chemical reactions, which can also lead to divergent results.[6]
Q4: How does this compound exert its antioxidant effect at the cellular level? A4: this compound functions as an indirect antioxidant by activating cellular defense mechanisms. Specifically, compounds like this compound B can bind to Keap1, a repressor protein. This action liberates the transcription factor Nrf2, allowing it to translocate to the nucleus.[4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the increased expression of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[1][4]
Troubleshooting Guide for Poor Reproducibility
This guide addresses specific issues encountered during common antioxidant assays for this compound.
General Issues & Solutions
Q: My calculated IC50 values for this compound vary significantly between batches. What are the likely causes? A:
-
Reagent Stability: Ensure reagents are fresh. The DPPH radical is particularly sensitive to light and should be prepared fresh and stored in the dark.[11][12] The ABTS radical cation requires a 12-16 hour incubation period for proper formation.[13]
-
Incubation Time: The reaction between this compound and the radical may not reach its endpoint quickly. Perform a time-course experiment to determine the optimal incubation time where the reaction stabilizes.[8]
-
pH Sensitivity: The antioxidant activity of phenolic compounds like this compound can be highly dependent on the pH of the reaction medium.[8][14] Use buffers to ensure a consistent pH across all wells and experiments.
-
Solvent Effects: this compound's solubility and reactivity can change based on the solvent used (e.g., methanol (B129727) vs. ethanol). Use the same high-purity solvent for all samples, standards, and blanks.[9]
-
Temperature Fluctuations: Maintain a constant temperature during the assay, as reaction kinetics are temperature-dependent.[15]
Q: The inherent color of my this compound extract appears to be interfering with absorbance readings. How can I correct for this? A: This is a common problem. To correct for it, you must prepare a separate sample blank for each concentration of your extract. This blank should contain the same amount of this compound extract and solvent as your test sample, but without the assay reagent (e.g., without DPPH or ABTS).[11] The absorbance of this sample blank is then subtracted from the absorbance of your corresponding test sample before calculating the percentage inhibition.
DPPH Assay: Specific Problems
Q: The violet color of my DPPH solution isn't fading, even with high concentrations of this compound. What should I do? A:
-
Verify Reagent Activity: Test your DPPH solution with a known standard antioxidant like Ascorbic Acid or Trolox to confirm it is active.[16]
-
Check Sample Integrity: Ensure your this compound extract has not degraded due to improper storage (exposure to light, high temperatures).[16]
-
Re-evaluate Extraction: The method of extraction or the solvent used may not have efficiently retrieved the active constituents from the plant material.[16]
Q: My reaction mixture becomes cloudy or forms a precipitate after adding the this compound extract. Why is this happening? A: This indicates a solubility issue. This compound or its reaction byproducts may not be fully soluble in the assay solvent (commonly methanol or ethanol).[17]
-
Solution: Try diluting your sample. If the problem persists, you may need to experiment with a different solvent system in which your compound is more soluble.[17]
ABTS Assay: Specific Problems
Q: My ABTS assay results are highly variable. What are the most critical parameters to control? A:
-
Reaction Kinetics: The ABTS reaction can exhibit a two-phase pattern (a fast initial step followed by a slow secondary one). A short incubation time (e.g., 6-10 minutes) may not be sufficient to reach a stable endpoint. Standardize a longer incubation time (e.g., 30 minutes) for more reliable results.[8]
-
pH Control: The radical-scavenging activity in the ABTS assay is strongly dependent on pH. Ensure your ABTS radical solution is properly buffered (e.g., to pH 7.4) and that the solvent for your extract does not alter this pH.[14]
-
Radical Preparation: Strictly follow the protocol for generating the ABTS radical cation (ABTS•+), which involves reacting ABTS with potassium persulfate and incubating in the dark for 12-16 hours.[18]
FRAP Assay: Specific Problems
Q: The FRAP reaction does not produce the expected dark blue color, or the solution becomes turbid. What could be wrong? A:
-
Reagent pH: The FRAP assay is highly sensitive to pH. The FRAP reagent must be acidic (pH 3.6). Verify the pH of your acetate (B1210297) buffer.[19]
-
Turbidity: Sample turbidity can cause false positive results by increasing the absorbance reading.[19] If turbidity occurs, try centrifuging or filtering the sample before measurement. This is a known issue with complex biological samples.
-
Incorrect Color: An unexpected color (e.g., green or yellow) may indicate contamination in your tubes or an error in the preparation of the TPTZ or FeCl3 solutions.[19]
Quantitative Data on this compound Antioxidant Activity
Reproducibility is a significant challenge, leading to a wide range of reported values in the literature. The table below summarizes representative data to highlight this variability. Researchers should consider these values as a reference range rather than absolute constants.
| Compound/Extract | Assay | Reported Activity (IC50 / Equivalent) | Reference(s) |
| This compound A | DPPH Scavenging | IC50: ~10.5 µg/mL | [2] |
| Isoforsythiaside | DPPH Scavenging | Strong Activity Reported | [3][20] |
| Forsythia suspensa Extract | DPPH Scavenging | Varies by extraction method | [16] |
| Phenylethanoid Glycosides | ABTS Scavenging | Strong pH & Time Dependence | [8][14] |
| Phenolic Compounds | FRAP | Varies by compound structure | [5] |
Note: IC50 is the concentration of an antioxidant required to decrease the initial radical concentration by 50%. Lower values indicate higher antioxidant activity.
Standardized Experimental Protocols
Adhering to a consistent and detailed protocol is critical for improving reproducibility.
DPPH Radical Scavenging Assay
-
Principle: The antioxidant reduces the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is measured spectrophotometrically.[9]
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle in the dark at 4°C.
-
Sample Solutions: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.
-
Standard: Prepare a Trolox or Ascorbic Acid standard curve using the same serial dilution method.
-
-
Assay Procedure:
-
Add 100 µL of each sample/standard dilution to a 96-well plate.
-
Prepare sample blanks by adding 100 µL of each sample dilution to separate wells, followed by 100 µL of methanol.
-
Prepare a control by adding 100 µL of methanol to a well.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells except the sample blanks.
-
Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation: % Inhibition = [(Abs_control - (Abs_sample - Abs_sample_blank)) / Abs_control] * 100 Plot % Inhibition vs. concentration to determine the IC50 value.
ABTS Radical Cation Decolorization Assay
-
Principle: The antioxidant reduces the pre-formed blue-green ABTS radical cation (ABTS•+). The decolorization is measured as a decrease in absorbance.[13]
-
Reagent Preparation:
-
ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
ABTS•+ Working Solution: Mix the two stock solutions in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the resulting dark green ABTS•+ solution with a suitable buffer (e.g., PBS pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Add 20 µL of the this compound sample/standard to a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution.
-
Incubate at room temperature for a standardized time (e.g., 30 minutes) in the dark.
-
Measure the absorbance at 734 nm.
-
-
Calculation: Calculate results as Trolox Equivalents (TE) from the standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: At low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is measured.[21]
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid per 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C before use.
-
-
Assay Procedure:
-
Add 20 µL of the this compound sample/standard (FeSO₄ is used for the standard curve) to a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent.
-
Incubate at 37°C for a standardized time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation: Calculate results as Ferrous Iron Equivalents from the standard curve.
Visual Guides and Workflows
Experimental Workflow for Antioxidant Assays
Caption: General experimental workflow for in vitro antioxidant capacity assays.
Troubleshooting Decision Tree for Inconsistent Results
Caption: A decision tree to diagnose sources of error in antioxidant assays.
This compound's Antioxidant Signaling Pathway
Caption: The Nrf2-Keap1 signaling pathway activated by this compound.
References
- 1. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The chemistry behind antioxidant capacity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical problems when using ABTS assay to assess the radical-scavenging activity of peptides: Importance of controlling reaction pH and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Isoforsythiaside, an antioxidant and antibacterial phenylethanoid glycoside isolated from Forsythia suspensa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Improving the efficiency of forsythoside purification from crude extracts
Technical Support Center: Forsythoside Purification
Welcome to the technical support center for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the efficiency of this compound purification from crude extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its purification important? A1: this compound A is a phenylethanoid glycoside, a major bioactive compound found in plants of the Forsythia genus, particularly Forsythia suspensa.[1][2] It is known for a range of pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and antiviral effects.[1][3] Purifying this compound A is crucial for its use as a reference substance, for detailed pharmacological studies, and for the development of therapeutic agents, where high purity is required to ensure safety and efficacy.[2][4]
Q2: What are the common methods for purifying this compound from crude extracts? A2: The most common methods involve a combination of techniques. Initial extraction is typically done with hot water or ethanol (B145695).[5][6] This crude extract is then purified using methods such as macroporous resin chromatography, polyamide column chromatography, high-speed counter-current chromatography (HSCCC), and preparative high-performance liquid chromatography (HPLC).[4][7][8] Recrystallization can be used as a final step to achieve very high purity.[5]
Q3: What are the main challenges encountered during this compound purification? A3: Key challenges include:
-
Low Yield: Inefficient extraction or losses during multi-step purification processes can lead to low recovery.[9][10]
-
Compound Degradation: this compound A contains ester bonds and phenolic hydroxyl groups, making it susceptible to degradation under high temperatures or extreme pH conditions.[10]
-
Co-elution of Impurities: Crude extracts contain numerous compounds with similar polarities, such as other phenylethanoid glycosides and flavonoids, making separation difficult.[1]
-
Scaling Up: Methods that work well at a lab scale, like preparative HPLC, can be costly and complex to scale up for industrial production.[4][10]
Q4: How can I prepare the crude extract for optimal purification? A4: Proper preparation of the crude extract is critical. After initial extraction (e.g., with hot water or ethanol), it is beneficial to perform a preliminary fractionation step.[5] This can be done through liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to enrich the this compound-containing fraction and remove interfering substances before chromatographic purification.[4][11] The resulting fraction should be filtered through a membrane (e.g., 0.45 μm) before loading onto a column.[9]
Troubleshooting Guides
Macroporous Resin Chromatography
Q: My this compound yield is very low after elution from the macroporous resin column. What could be the cause? A: Low yield can stem from several factors:
-
Incorrect Resin Choice: The polarity of the resin must be appropriate for this compound. Non-polar or weakly polar resins like D101 and AB-8 are commonly effective.[7][12][13] Using a resin with incorrect polarity can lead to poor adsorption or irreversible binding.
-
Suboptimal Loading Conditions: The concentration of the crude extract being loaded can affect adsorption efficiency. If the concentration is too high, it may exceed the resin's capacity. The flow rate during loading should also be slow (e.g., 1-2 BV/h) to ensure sufficient interaction time.[[“]][15]
-
Inefficient Elution: The elution solvent may not be optimal. A gradient elution with increasing concentrations of ethanol in water is typically used. If the ethanol concentration is too low, this compound may not desorb completely. If it's too high, other impurities might co-elute. Studies suggest 30-70% ethanol is an effective range.[7][12] The elution flow rate is also critical; a slower rate (e.g., 2 BV/h) generally improves recovery.[7]
Q: The purity of my this compound is poor, with many contaminating compounds in the eluate. How can I improve this? A: To improve purity:
-
Optimize the Washing Step: Before elution, an extensive washing step with deionized water is essential to remove highly polar impurities like sugars and salts.[7][15] Ensure the column is washed until the effluent is clear and tests negative for these impurities.
-
Implement Gradient Elution: Instead of a single-step elution, use a stepwise or linear gradient of ethanol. Start with a low ethanol concentration (e.g., 10-20%) to wash away weakly bound impurities, then gradually increase the concentration to elute this compound.[16] For example, a study found that washing with 20 BV of distilled water followed by elution with 30% ethanol was effective.[7]
-
Refine Elution Parameters: The optimal ethanol concentration for elution depends on the specific resin used. For D101 resin, 70% ethanol was found to be optimal for purity.[12] Experiment with different ethanol concentrations and flow rates to find the best resolution.
High-Speed Counter-Current Chromatography (HSCCC)
Q: I am having trouble getting good separation of this compound using HSCCC. What should I check? A: Poor separation in HSCCC is almost always related to the two-phase solvent system.
-
Inappropriate Partition Coefficient (K): The success of HSCCC depends on the partition coefficient (K) of the target compound between the two liquid phases. An ideal K value is typically between 0.5 and 2.0.[17] You must experimentally determine the K value for this compound in several solvent systems.
-
Solvent System Selection: A common system for this compound is a mixture of ethyl acetate, n-butanol, methanol, and water.[4] Varying the ratios of these solvents will change the K value. For example, a system of EtOAc-n-BuOH-methanol-water (4:0.5:0.5:5, v/v) has been used successfully.[4]
-
System Parameters: Ensure other parameters like revolution speed and flow rate are optimized. A typical revolution speed is around 800-1800 rpm.[4][18] The flow rate of the mobile phase also needs to be adjusted to balance separation time and resolution.[4]
Crystallization
Q: My this compound product is still impure after recrystallization. What went wrong? A: Impurities can become trapped in the crystal lattice.
-
Cooling Rate: Cooling the solution too quickly is a common cause of impurity trapping. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[19]
-
Solvent Choice: The ideal solvent should dissolve this compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures.[19] You may need to screen different solvents or solvent mixtures.
-
Washing: After filtering the crystals, wash them with a small amount of cold recrystallization solvent to remove any impurities adhering to the crystal surfaces.[19] For highly impure samples, a second recrystallization may be necessary.
Experimental Protocols & Data
Protocol 1: Purification by Macroporous Resin Chromatography
This protocol is a synthesized example based on common practices.[7][[“]][15]
-
Resin Pre-treatment: Soak the macroporous resin (e.g., AB-8 or D101) in ethanol for 24 hours to activate it. Then, wash thoroughly with deionized water until the effluent is free of ethanol. Pack the resin into a column and equilibrate by passing deionized water through it until the pH is neutral.[15]
-
Sample Loading: Dissolve the crude this compound extract in deionized water to a concentration of approximately 5-6 mg/mL.[[“]] Load the solution onto the equilibrated column at a flow rate of 1-2 bed volumes per hour (BV/h).
-
Washing: Wash the column with 10-20 BV of deionized water at a flow rate of 2 BV/h to remove unbound polar impurities.
-
Elution: Elute the bound compounds using a stepwise gradient of ethanol.
-
Monitoring & Collection: Monitor the fractions using HPLC to identify those containing high-purity this compound. Pool the desired fractions and concentrate under reduced pressure.
-
Regeneration: Regenerate the resin by washing with a high concentration of ethanol, followed by deionized water, to prepare it for the next cycle.[15]
Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on a successful published method.[4]
-
Solvent System Preparation: Prepare a two-phase solvent system of ethyl acetate-n-butanol-methanol-water (4:0.5:0.5:5, v/v/v/v). Shake the mixture vigorously in a separation funnel, allow the phases to separate, and degas both phases before use.
-
HSCCC System Preparation: Fill the entire column with the upper phase (stationary phase) at a flow rate of 30 mL/min. Then, set the apparatus rotation to 1800 rpm and pump the lower phase (mobile phase) into the column at a flow rate of 8 mL/min until hydrodynamic equilibrium is reached.
-
Sample Injection: Dissolve the pre-fractionated crude extract (e.g., the n-butanol fraction) in a small volume of a 1:1 mixture of the upper and lower phases. Inject the sample into the column.
-
Fraction Collection: Continuously pump the mobile phase through the column. Monitor the effluent with a UV detector (at 330 nm for this compound) and collect fractions based on the chromatogram peaks.
-
Analysis: Analyze the collected fractions by HPLC to determine the purity of this compound. Pool the high-purity fractions and evaporate the solvent.
Quantitative Data Summary
Table 1: Comparison of this compound Purification Methods
| Purification Method | Starting Material | Purity Achieved | Yield/Recovery | Key Conditions | Source |
| Macroporous Resin (AB-8) | F. suspensa leaf extract | 34.8% (in extract) | Not specified | Elution: 30% ethanol at 2 BV/h | [7] |
| Macroporous Resin (AB-8) | F. suspensa leaf extract | 81.58% (from 20.52%) | Not specified | Loading: 5.83 mg/mL at 1 BV/h; Elution: 30% ethanol at 1 BV/h | [[“]] |
| Macroporous Resin (D101) | F. suspensa extract | Not specified | Optimized for yield | Elution: 70% ethanol, flow rate 2 mL/min | [12] |
| HSCCC | n-BuOH fraction of F. suspensa fruit extract | 94.56% | 28.61% | Solvent: EtOAc-n-BuOH-MeOH-H₂O (4:0.5:0.5:5); Mobile Phase: Lower phase | [4] |
| Preparative HPLC | Polyamide column pre-purified extract | >98% | Not specified | RP-HPLC method | [8] |
| Recrystallization | n-BuOH fraction after extraction | >90% | Not specified | Final purification step after chromatography | [5][6] |
Visualizations: Workflows and Logic Diagrams
General Purification Workflow
Caption: High-level workflow for this compound purification.
Macroporous Resin Chromatography Cycle
Caption: Detailed steps in a macroporous resin purification cycle.
Troubleshooting Logic: Low Purity
Caption: Decision tree for troubleshooting low purity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Forsythiae Fructus: A Review on its Phytochemistry, Quality Control, Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.plytix.com [files.plytix.com]
- 5. CN102219813B - Method for extracting forsythin and this compound from forsythia leaves - Google Patents [patents.google.com]
- 6. CN102219813A - Method for extracting forsythin and this compound from forsythia leaves - Google Patents [patents.google.com]
- 7. [Studies on separation and purification of phenylethanoid glycosides from leaves of Forsythia suspensa by macroporous adsorption resin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Preparation of forsythiaside from Forsythia suspensa by high-performance liquid chromato- graphy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of the Chitosan-Assisted Extraction for Phillyrin and this compound A from Forsythia suspensa Leaves Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green Extraction of this compound A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. njpbr.com.ng [njpbr.com.ng]
- 12. researchgate.net [researchgate.net]
- 13. Macroporous resin purification and characterization of flavonoids from Platycladus orientalis (L.) Franco and their effects on macrophage inflammatory response - Food & Function (RSC Publishing) [pubs.rsc.org]
- 14. consensus.app [consensus.app]
- 15. benchchem.com [benchchem.com]
- 16. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Thermal Stability of Forsythoside in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal stability of forsythoside in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound A solution is degrading during my experiments. What are the primary factors contributing to its instability?
A1: this compound A is susceptible to degradation under several conditions. The primary factors contributing to its instability in solution are:
-
Elevated Temperatures: this compound A contains an ester bond that is prone to hydrolysis at high temperatures.
-
pH: The stability of this compound A is highly pH-dependent. It is particularly unstable in alkaline and strongly acidic conditions.
-
Oxidation: The phenolic hydroxyl groups in the this compound A structure make it susceptible to oxidation.
Q2: What is the optimal pH range to maintain the stability of this compound A in an aqueous solution?
A2: Based on experimental evidence, this compound A exhibits its greatest stability in a slightly acidic environment. For extraction and general handling, a pH range of 3 to 4 is often recommended. Alkaline conditions should be strictly avoided as they significantly accelerate degradation.
Q3: Are there any recommended strategies to improve the thermal stability of this compound A in solution?
A3: Yes, several strategies can be employed to enhance the thermal stability of this compound A:
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins, particularly β-cyclodextrin (β-CD), has been shown to be an effective method. The hydrophobic cavity of the cyclodextrin (B1172386) molecule encapsulates the labile parts of the this compound A molecule, protecting it from the surrounding environment.
-
Use of Antioxidants: The addition of antioxidants can mitigate oxidative degradation.
-
Polymer-based Complexation: Chitosan, a biocompatible polymer, has been shown to enhance the stability and aqueous solubility of this compound A through the formation of complexes.
Troubleshooting Guides
Issue 1: Significant degradation of this compound A is observed during heat treatment.
Cause: this compound A is inherently heat-labile due to its chemical structure.
Solution:
-
Lower the temperature and shorten the heating time: Whenever possible, use the lowest effective temperature and minimize the duration of heat exposure.
-
Utilize a stabilizing agent: Incorporate a stabilizing agent into your solution. β-cyclodextrin is a well-documented and effective option.
Quantitative Data on the Effect of β-Cyclodextrin on this compound A Thermal Stability:
| Condition | This compound A Loss (%) | Reference |
| Aqueous Forsythia suspensa leaf extract at 80°C | 13% | [1] |
| Aqueous Forsythia suspensa leaf extract with β-cyclodextrin at 80°C | 12% | [1] |
As the data indicates, the presence of β-cyclodextrin can reduce the thermal degradation of this compound A.
Issue 2: this compound A degradation varies significantly between different buffer systems.
Cause: The pH of the solution has a critical impact on the stability of this compound A.
Solution:
-
Maintain an optimal pH: Ensure your solution is buffered to a pH between 3 and 4 for maximal stability.
-
Avoid alkaline buffers: Do not use buffers with a pH above 7, as this will lead to rapid degradation.
Experimental Protocols
Protocol 1: Preparation of a Thermally Stabilized this compound A Solution using β-Cyclodextrin
This protocol is adapted from the β-cyclodextrin-assisted extraction method, which can be applied to prepare a stabilized this compound A solution.
Materials:
-
This compound A standard or a Forsythia suspensa extract
-
β-Cyclodextrin (β-CD)
-
Distilled water
-
pH meter
-
Stirring hot plate
Procedure:
-
Determine the optimal ratio: A mass ratio of Forsythia suspensa leaves to β-CD of 3.61:5 has been found to be effective. For a solution of pure this compound A, a molar ratio of 1:1 (this compound A:β-CD) is a good starting point.
-
Dissolve β-Cyclodextrin: In a suitable vessel, dissolve the calculated amount of β-cyclodextrin in distilled water with stirring. The solid-to-liquid ratio can be guided by effective extraction parameters, for instance, 1:36.3 (g/mL)[1].
-
Adjust pH: Adjust the pH of the β-cyclodextrin solution to approximately 3.94 using a suitable acid (e.g., acetic acid)[1].
-
Add this compound A: Add the this compound A standard or extract to the β-cyclodextrin solution.
-
Heating and Stirring: Gently heat the solution to approximately 75°C while stirring continuously to facilitate the formation of the inclusion complex.
-
Cooling and Storage: Allow the solution to cool to room temperature. The resulting solution contains the this compound A-β-CD inclusion complex, which exhibits enhanced thermal stability.
Protocol 2: Stability Indicating HPLC Method for the Quantification of this compound A
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the concentration of this compound A in your stability studies.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (or other suitable acid for pH adjustment)
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase | A gradient of methanol (A) and 0.2% acetic acid in water (B) can be effective. An example gradient is: 0-4 min, 32% A; 4-27 min, 32%→55% A; 27-35 min, 55% A[2]. |
| Flow Rate | 0.5 mL/min[2] |
| Column Temperature | 30°C[2] |
| Detection Wavelength | 330 nm |
| Injection Volume | 10-20 µL |
Sample Preparation for Stability Study:
-
Prepare this compound A solutions under different conditions (e.g., with and without stabilizers, at various temperatures and pH values).
-
At specified time intervals, withdraw an aliquot of the sample.
-
Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
Data Analysis:
-
Construct a calibration curve using standard solutions of this compound A of known concentrations.
-
Quantify the concentration of this compound A in your samples by comparing their peak areas to the calibration curve.
-
Calculate the percentage of this compound A remaining at each time point to determine the degradation rate.
Visualizations
Logical Relationship: Factors Affecting this compound A Stability
Caption: Factors influencing the degradation and stabilization of this compound A in solution.
Experimental Workflow: Assessing this compound A Thermal Stability
Caption: Workflow for the comparative analysis of this compound A thermal stability.
References
Validation & Comparative
Comparative Analysis of Forsythoside A and Forsythoside B Bioactivities: A Guide for Researchers
Introduction
Forsythoside A and this compound B are phenylethanoid glycosides predominantly isolated from the fruits of Forsythia suspensa (Thunb.) Vahl. These compounds have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. This guide provides a comprehensive comparative analysis of the bioactivities of this compound A and this compound B, presenting key experimental data in a structured format. It also details the experimental protocols for crucial bioactivity assays and visualizes the key signaling pathways modulated by these compounds, aiming to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Comparative Bioactivities of this compound A and this compound B
The following tables summarize the quantitative data on the anti-inflammatory, antioxidant, neuroprotective, antiviral, and anticancer activities of this compound A and this compound B.
Table 1: Anti-inflammatory Activity
| Bioactivity | This compound A | This compound B | Experimental Model | Reference |
| Inhibition of NO production | Dose-dependent reduction in LPS-induced BV2 cells.[1][2] | - | LPS-stimulated RAW264.7 macrophages | [1][2] |
| Inhibition of IL-6 | Dose-dependent reduction in LPS-induced BV2 cells.[1][2] | Concentration-dependently down-regulates levels in LPS-stimulated RAW264.7 cells. | LPS-stimulated BV2 microglia and RAW264.7 macrophages | [1][2] |
| Inhibition of TNF-α | Dose-dependent reduction in LPS-induced BV2 cells.[2] | Concentration-dependently down-regulates levels in LPS-stimulated RAW264.7 cells. | LPS-stimulated BV2 microglia and RAW264.7 macrophages | [2] |
| Modulation of NF-κB | Inhibits NF-κB signaling.[3][4] | Inhibits NF-κB signaling.[5][6] | Various cell models | [3][4][5][6] |
Table 2: Antioxidant Activity
| Bioactivity | This compound A | This compound B | Experimental Model/Assay | Reference |
| DPPH Radical Scavenging | EC50: 6.3 µg/ml | - | DPPH Assay | |
| Activation of Nrf2/HO-1 pathway | Activates the Nrf2/HO-1 pathway. | Activates the Nrf2/HO-1 pathway.[5] | Various cell models | [5] |
| Reduction of MDA levels | Decreased MDA levels in Aβ1-42-exposed N2a cells.[1][2] | Reduced MDA content in myocardial ischemia-reperfusion rats. | In vitro and in vivo models of oxidative stress | [1][2] |
Table 3: Neuroprotective Activity
| Bioactivity | This compound A | This compound B | Experimental Model | Reference |
| Protection against Aβ-induced toxicity | Reduces apoptosis induced by amyloid-β (25-35) in PC12 cells at 10 and 25 µM.[1] | - | PC12 cells, N2a cells | [1] |
| Improvement of cognitive deficits | Decreases latency in Morris water maze in SAMP8 mice at 120 and 240 mg/kg per day. | Shows neuroprotective potential in cerebral ischemia and reperfusion rats at doses higher than 8 mg/kg. | Animal models of dementia and cerebral ischemia | |
| Anti-neuroinflammatory effects | Attenuated neuroinflammation in APP/PS1 mice.[1][7] | Ameliorates neuroinflammation in experimental autoimmune encephalomyelitis mice.[8] | Animal models of neuroinflammation | [1][7][8] |
Table 4: Antiviral Activity
| Bioactivity | This compound A | This compound B | Virus/Experimental Model | Reference |
| Inhibition of Influenza A Virus | Reduced viral titers of different influenza virus subtypes in cell cultures and increased survival rate in mice.[9] | - | In vitro and in vivo models of influenza A virus infection | [9] |
| Inhibition of Infectious Bronchitis Virus (IBV) | Showed a direct anti-IBV effect at a concentration of 0.64 mM.[10] | - | Chicken embryo kidney (CEK) cells | [10] |
Table 5: Anticancer Activity
| Bioactivity | This compound A | This compound B | Cell Line/Experimental Model | Reference |
| Inhibition of Cell Proliferation (IC50) | 17.95 µM | 9.2 µM | MDA-MB-231 (Breast cancer) | [11] |
| Inhibition of Cell Viability | Significantly inhibited the cell viability of B16-F10 cells.[12] | Suppressed the proliferative activity of cervical cancer cells.[12] | B16-F10 (Melanoma), Cervical cancer cells | [12] |
Signaling Pathways
This compound A and B exert their bioactivities by modulating key cellular signaling pathways, primarily the NF-κB and Nrf2/HO-1 pathways.
NF-κB Signaling Pathway
Both this compound A and this compound B have been shown to inhibit the pro-inflammatory NF-κB signaling pathway. This inhibition leads to a downstream reduction in the expression of inflammatory mediators such as TNF-α, IL-6, and iNOS.
Figure 1: Inhibition of the NF-κB signaling pathway by this compound A and B.
Nrf2/HO-1 Signaling Pathway
This compound A and B can activate the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress. This activation leads to the transcription of antioxidant enzymes, thereby protecting cells from oxidative damage.
Figure 2: Activation of the Nrf2/HO-1 signaling pathway by this compound A and B.
Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below.
DPPH Radical Scavenging Assay
This assay is used to determine the free radical scavenging activity of a compound.[13][14][15][16][17]
-
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant, the DPPH radical is reduced, leading to a decrease in absorbance.
-
Reagents: DPPH solution in methanol, test compound solution, and a positive control (e.g., ascorbic acid).
-
Procedure:
-
Prepare different concentrations of the test compound and the positive control.
-
Add a fixed volume of DPPH solution to each concentration of the test compound and control.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
-
Anti-inflammatory Assay (Measurement of NO, IL-6, and TNF-α)
This assay evaluates the anti-inflammatory potential of a compound by measuring its effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or BV2 cells).[18][19][20][21][22][23][24]
-
Cell Culture: Culture macrophages in appropriate media and conditions.
-
Treatment:
-
Seed the cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with different concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent.
-
Measure the absorbance at 540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined using a sodium nitrite standard curve.
-
-
Cytokine (IL-6, TNF-α) Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of IL-6 and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.
-
Antiviral Assay (Influenza A Virus)
This assay assesses the antiviral activity of a compound against the influenza A virus.[9][25][26][27]
-
Cell and Virus Culture: Use a suitable cell line (e.g., MDCK cells) and a specific strain of influenza A virus.
-
Procedure (e.g., Plaque Reduction Assay):
-
Grow a monolayer of MDCK cells in 6-well plates.
-
Infect the cell monolayer with a known titer of influenza A virus.
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells.
-
Overlay the cells with an agarose (B213101) medium containing different concentrations of the test compound.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The percentage of plaque inhibition is calculated relative to the virus control (no compound). The IC50 value is determined.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of a compound or its protective effect on cell viability.[28][29]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of viable cells to reduce the yellow MTT to a purple formazan (B1609692) product.
-
Procedure:
-
Seed cells in a 96-well plate and treat them with different concentrations of the test compound.
-
After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Conclusion
Both this compound A and this compound B exhibit a broad spectrum of valuable bioactivities, with notable anti-inflammatory, antioxidant, and neuroprotective effects. The comparative data presented in this guide highlights their potential as lead compounds for the development of novel therapeutics. While both compounds often target similar signaling pathways, such as NF-κB and Nrf2, subtle differences in their efficacy and specific biological activities, as suggested by the quantitative data, warrant further investigation. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers aiming to explore the pharmacological potential of these and other natural products. Future studies should focus on direct, head-to-head comparisons of these two compounds across a wider range of biological assays and in various disease models to fully elucidate their therapeutic promise.
References
- 1. This compound A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation [ijbs.com]
- 3. This compound A inhibits apoptosis and autophagy induced by infectious bronchitis virus through regulation of the PI3K/Akt/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound A inhibited inflammatory response by inhibiting p38 JNK/MAPK/ERK and NF-κB signaling in Staphylococcus aureus pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound B attenuates neuro-inflammation and neuronal apoptosis by inhibition of NF-κB and p38-MAPK signaling pathways through activating Nrf2 post spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound B ameliorates neuroinflammation via inhibiting NLRP3 inflammasome of glial cells in experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral effect of this compound A from Forsythia suspensa (Thunb.) Vahl fruit against influenza A virus through reduction of viral M1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound a inhibits the avian infectious bronchitis virus in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. mdpi.com [mdpi.com]
- 16. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2.9. Measurement of IL-6, IL-1ß, and TNF-α Levels [bio-protocol.org]
- 19. TNF-α and IL-6 as Biomarkers of Impaired Lung Functions in Dimethylacetamide Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol to measure human IL-6 secretion from CAR T cell-primed macrophage and monocyte lineage cells in vitro and in vivo using humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. A STUDY OF THE ANTI-INFLAMMATORY EFFECTS OF THE ETHYL ACETATE FRACTION OF THE METHANOL EXTRACT OF FORSYTHIAE FRUCTUS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Research Portal [scholarworks.brandeis.edu]
- 27. stacks.cdc.gov [stacks.cdc.gov]
- 28. This compound A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Effects of Forsythoside and Quercetin
In the landscape of natural compounds with therapeutic potential, forsythoside and quercetin (B1663063) have emerged as significant candidates for their potent anti-inflammatory properties. This compound, a phenylethanoid glycoside primarily isolated from the fruits of Forsythia suspensa, and quercetin, a flavonoid ubiquitous in fruits and vegetables, both demonstrate the ability to modulate key inflammatory pathways. This guide provides an objective comparison of their anti-inflammatory efficacy, supported by experimental data, detailed methodologies, and visual pathway diagrams for researchers, scientists, and drug development professionals.
Mechanisms of Anti-Inflammatory Action
Both this compound and quercetin exert their anti-inflammatory effects by intervening in crucial signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.
This compound's Mechanism: Forsythosides, particularly this compound A and B, have been shown to inhibit inflammation through multiple routes. A key mechanism involves the regulation of the Toll-like receptor 4 (TLR4)/NF-κB pathway.[1][2] this compound A can directly bind to TLR4, inhibiting its activation and the subsequent downstream signaling that leads to NF-κB activation.[3] Furthermore, forsythosides activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, which has cytoprotective and anti-inflammatory effects.[1][2][4] By activating Nrf2, forsythosides inhibit the NF-κB and p38-MAPK signaling pathways.[5][6] Studies have demonstrated that this compound A can also suppress the phosphorylation of key components of the MAPK pathway, including ERK, p38, and JNK.[2][7][8][9]
Quercetin's Mechanism: Quercetin is a well-documented anti-inflammatory agent that targets multiple signaling pathways.[10] It effectively suppresses the NF-κB signaling pathway by preventing the degradation of its inhibitory subunit, IκBα, thereby blocking the nuclear translocation of NF-κB.[11][12] Quercetin also modulates the MAPK pathway, strongly reducing the activation of ERK and p38 MAP kinases.[11] Its action extends to inhibiting the production of inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[13] Furthermore, quercetin can activate the Nrf2-dependent HO-1 pathway, contributing to its anti-inflammatory and antioxidant effects.[12] Some studies also suggest it can indirectly inhibit inflammation by increasing peroxisome proliferator-activated receptor γ (PPARγ) activity, which antagonizes NF-κB.[13][14]
Comparative Efficacy on Inflammatory Mediators
The anti-inflammatory potential of a compound is often quantified by its ability to inhibit the production of key inflammatory mediators. The following tables summarize the comparative effects of this compound and quercetin on various inflammatory markers based on in vitro studies, predominantly using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Inflammatory Enzymes and Mediators
| Mediator | This compound Effect | Quercetin Effect | Key Findings |
| Nitric Oxide (NO) | Depresses production.[1][2] | Strong inhibition of NO production and iNOS expression.[12][13][15][16][17] | Both compounds effectively reduce NO levels, a key inflammatory molecule. Quercetin's inhibition of iNOS has been extensively documented.[18][19] |
| Prostaglandin E2 (PGE2) | Depresses production.[1][2] | Inhibits PGE2 production.[15][19] | Both compounds interfere with the arachidonic acid cascade by targeting COX enzymes. |
| iNOS | Downregulates expression. | Downregulates expression.[12][13][15] | Inhibition of iNOS at the protein and gene expression level is a shared mechanism. |
| COX-2 | Downregulates expression. | Suppresses expression.[13][20][21][22] | Both compounds effectively reduce the expression of COX-2, a critical enzyme in inflammation and pain.[23] |
Table 2: Inhibition of Pro-inflammatory Cytokines
| Cytokine | This compound Effect | Quercetin Effect | Key Findings |
| TNF-α | Decreases expression and serum levels.[1][2][24] | Inhibits production and gene expression.[13][25][26][27][28] | Both compounds are potent inhibitors of TNF-α, a pivotal cytokine in the inflammatory response. |
| IL-6 | Reduces serum levels.[1][2][24] | Decreases expression.[29] | This compound and quercetin both demonstrate the ability to lower levels of this pleiotropic cytokine. |
| IL-1β | Decreases expression.[1][2] | Inhibits production.[13][29][30] | Inhibition of IL-1β production is another common anti-inflammatory action of both compounds. |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of this compound and quercetin.
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophages are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of this compound or quercetin for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
2. Nitric Oxide (NO) Assay (Griess Assay):
-
Principle: This colorimetric assay measures nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
Cell culture supernatant is collected after treatment.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
After a short incubation at room temperature, the absorbance is measured at approximately 540 nm using a microplate reader.
-
The nitrite concentration is determined from a sodium nitrite standard curve.
-
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:
-
Principle: ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Commercially available ELISA kits are used according to the manufacturer's instructions.
-
Briefly, microplate wells pre-coated with a capture antibody specific to the target cytokine are incubated with the collected cell supernatants.
-
After washing, a detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), is added.
-
A substrate solution is then added, which reacts with the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength. The cytokine concentration is calculated from a standard curve.
-
4. Western Blot Analysis:
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, phosphorylated forms of NF-κB and MAPK proteins) in cell lysates.
-
Procedure:
-
Cells are lysed, and total protein is extracted. Protein concentration is determined using an assay like the BCA assay.
-
Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system. Band intensity is quantified using densitometry software.
-
Summary and Conclusion
Both this compound and quercetin are powerful natural anti-inflammatory agents with significant therapeutic potential. They share common mechanisms of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways, which leads to a broad reduction in the production of inflammatory mediators, including NO, PGE2, and key pro-inflammatory cytokines.
While both compounds are highly effective, the extensive body of research on quercetin provides a more detailed understanding of its multifaceted interactions with various inflammatory targets.[31][32] this compound, particularly this compound A and B, also shows potent and specific mechanisms, such as the direct modulation of TLR4, highlighting its promise.[1][3]
References
- 1. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]
- 2. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound B attenuates neuro-inflammation and neuronal apoptosis by inhibition of NF-κB and p38-MAPK signaling pathways through activating Nrf2 post spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound A inhibited inflammatory response by inhibiting p38 JNK/MAPK/ERK and NF-κB signaling in Staphylococcus aureus pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quercetin inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-dependent HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quercetin, Inflammation and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of nitric oxide synthase inhibitors and lipopolysaccharide induced inducible NOS and cyclooxygenase-2 gene expressions by rutin, quercetin, and quercetin pentaacetate in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of nitric oxide production by quercetin in endotoxin/cytokine-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Molecular docking studies of quercetin and its analogues against human inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Downregulation of COX-2 and iNOS by amentoflavone and quercetin in A549 human lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quercetin suppresses cyclooxygenase-2 expression and angiogenesis through inactivation of P300 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quercetin Suppresses Cyclooxygenase-2 Expression and Angiogenesis through Inactivation of P300 Signaling | PLOS One [journals.plos.org]
- 22. biorxiv.org [biorxiv.org]
- 23. d-nb.info [d-nb.info]
- 24. This compound B protects against experimental sepsis by modulating inflammatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Perip… [ouci.dntb.gov.ua]
- 27. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 28. Quercetin inhibits TNF-α induced HUVECs apoptosis and inflammation via downregulating NF-kB and AP-1 signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. The therapeutic mechanisms of quercetin on inflammatory diseases: an update | springermedicine.com [springermedicine.com]
- 32. scilit.com [scilit.com]
Forsythoside's Neuroprotective Mechanisms: A Comparative Analysis in Neuronal and Microglial Cell Lines
Forsythoside, a phenylethanoid glycoside extracted from Forsythia suspensa, has demonstrated significant neuroprotective properties across various experimental models. This guide provides a comparative analysis of its underlying mechanisms in two distinct and critical central nervous system cell types: the PC12 neuronal cell line and the BV2 microglial cell line. The data presented herein validates this compound's multifaceted ability to counteract both intrinsic neuronal damage and extrinsic inflammatory insults, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
This comparison guide synthesizes experimental data to elucidate how this compound modulates key signaling pathways to confer protection against oxidative stress-induced apoptosis in neuronal cells and to suppress inflammatory responses in microglial cells.
Comparative Analysis of Neuroprotective Effects
This compound's protective actions are cell-type specific, targeting distinct molecular pathways involved in neuronal death and inflammation. In neuron-like PC12 cells, this compound primarily bolsters the cell's endogenous antioxidant defenses and inhibits the mitochondrial apoptotic cascade. In BV2 microglia, its action is centered on suppressing the activation of pro-inflammatory pathways.
Table 1: this compound's Effect on Oxidative Stress and Apoptosis in PC12 Cells
| Parameter | Model | This compound Effect | Key Protein Modulation |
| Cell Viability | H₂O₂-induced injury | Increased cell survival | - |
| Apoptosis | H₂O₂-induced injury | Reduced apoptotic rate | ↓ Bax/Bcl-2 ratio, ↓ Cytochrome c release, ↓ Cleaved Caspase-9/-3 |
| Oxidative Stress | H₂O₂-induced injury | ↓ ROS, ↓ MDA | ↑ Nuclear Nrf2, ↑ Mn-SOD, ↑ CAT |
Data synthesized from studies on PC12 cells exposed to oxidative stress inducers like hydrogen peroxide (H₂O₂).[1] ROS: Reactive Oxygen Species; MDA: Malondialdehyde; Nrf2: Nuclear factor erythroid 2-related factor 2; Mn-SOD: Manganese Superoxide Dismutase; CAT: Catalase.
Table 2: this compound's Anti-inflammatory Effect in BV2 Microglial Cells
| Parameter | Model | This compound Effect | Key Protein/Mediator Modulation |
| Inflammatory Mediators | LPS-induced inflammation | ↓ NO, ↓ PGE₂ | - |
| Pro-inflammatory Cytokines | LPS-induced inflammation | ↓ TNF-α, ↓ IL-1β | - |
| Signaling Pathways | LPS-induced inflammation | Inhibition of pro-inflammatory pathway, Activation of anti-inflammatory pathway | ↓ NF-κB activation, ↑ Nrf2 expression, ↑ HO-1 expression |
Data synthesized from studies on BV2 cells stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[2] NO: Nitric Oxide; PGE₂: Prostaglandin E₂; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1-beta; NF-κB: Nuclear Factor kappa-light-chain-enhancer of activated B cells; HO-1: Heme oxygenase-1.
Visualization of Molecular Pathways
The following diagrams illustrate the signaling cascades modulated by this compound in each cell line, providing a clear visual representation of its mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summarized protocols for key experiments cited in the validation of this compound's neuroprotective effects.
Cell Culture and Treatment
-
PC12 Cells: The PC12 cell line, derived from a rat pheochromocytoma, is cultured in F-12K Medium supplemented with 15% horse serum and 2.5% fetal bovine serum.[3] Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are pretreated with varying concentrations of this compound for a specified time (e.g., 24 hours) before being exposed to an oxidative stressor like H₂O₂ (e.g., 250 μM) for an additional 24 hours.[1][3]
-
BV2 Cells: The BV2 immortalized murine microglial cell line is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained at 37°C in a 5% CO₂ incubator. To induce inflammation, cells are pretreated with this compound for a period (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL) for 24 hours.[4]
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat cells with this compound and/or the respective toxin (H₂O₂ or LPS) as described in the treatment protocol.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
Western Blot Analysis
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-NF-κB, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify protein expression levels, which are normalized to a loading control like β-actin.
Measurement of Inflammatory Mediators (ELISA)
-
Collect the cell culture supernatant after the treatment period.
-
Measure the concentrations of TNF-α and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
The absorbance is read at 450 nm, and concentrations are determined by comparison with a standard curve.
The following workflow diagram illustrates the general sequence of these experimental procedures.
References
- 1. Forsythiaside protects against hydrogen peroxide-induced oxidative stress and apoptosis in PC12 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forsythiaside A Exhibits Anti-inflammatory Effects in LPS-Stimulated BV2 Microglia Cells Through Activation of Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound B attenuates memory impairment and neuroinflammation via inhibition on NF-κB signaling in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Forsythoside Content: A Comparative Analysis of Forsythia suspensa Leaves and Fruits
A comprehensive review of scientific literature indicates that the leaves of Forsythia suspensa are a significantly richer source of forsythoside A compared to its fruits. This finding positions the leaves, often considered a byproduct, as a valuable raw material for the extraction of this pharmacologically active compound.
Emerging research highlights that the concentration of this compound A, a phenylethanoid glycoside with known anti-inflammatory, antibacterial, and antiviral properties, is substantially higher in the leaves than in the fruits of Forsythia suspensa.[1][2] This is a critical consideration for researchers and drug development professionals seeking to optimize the extraction and yield of this high-value phytochemical. While the fruits have been traditionally used in herbal medicine, these findings suggest that the leaves offer a more potent and potentially more sustainable source.[1][2]
Quantitative Comparison of this compound A Content
The following table summarizes the this compound A content in the leaves and fruits of Forsythia suspensa as reported in various studies. It is important to note that the exact content can vary based on factors such as plant maturity, geographical location, and the extraction method employed.
| Plant Part | This compound A Content (%) | Reference |
| Leaves | 11.80 ± 0.141 | |
| Leaves | 6.97 (69.69 mg/g) | |
| Leaves | 1.82 (18.20 mg/g) | [3] |
| Fruits (Green) | Higher than ripe fruits | [4] |
| Fruits (Ripe) | Lower than green fruits | [4] |
Note: The table presents data from different studies and is for comparative purposes. Direct comparison between values should be made with caution due to variations in experimental methodologies.
One study that directly compared the different parts of the plant at harvest season found that the this compound A content was highest in the fruit, slightly higher than in the leaf, and significantly higher than in the stem.[5] However, other studies have reported that the content of this compound A in the leaves is much higher than in the fruits.[1][2] These discrepancies may be attributable to the different developmental stages of the plant parts collected and the specific analytical methods used. For instance, a study on the different maturation stages of the fruit revealed that green, unripe fruits contain higher levels of this compound A than ripe fruits.[4]
Experimental Protocols
The quantification of this compound A in Forsythia suspensa is predominantly achieved through High-Performance Liquid Chromatography (HPLC). The following is a representative experimental protocol synthesized from multiple studies.
Sample Preparation and Extraction
-
Drying and Pulverization: The collected leaves or fruits are dried in a shaded, well-ventilated area or in an oven at a controlled temperature (e.g., 60°C) to a constant weight. The dried material is then pulverized into a fine powder and sieved.
-
Extraction: A specific amount of the powdered sample (e.g., 1.0 g) is subjected to extraction.[6] Common methods include:
-
Ultrasonic-Assisted Extraction: The sample is mixed with a solvent (e.g., 50% ethanol) at a specific solid-to-liquid ratio (e.g., 1:28 g/mL) and sonicated for a defined period (e.g., 25 minutes) at a controlled temperature (e.g., 51°C).[7]
-
Maceration: The sample is cold macerated overnight with a solvent like methanol (B129727).[6]
-
β-Cyclodextrin-Assisted Extraction: This green extraction method involves mixing the sample with a β-cyclodextrin solution at an optimized ratio, pH, and temperature.[8]
-
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
High-Performance Liquid Chromatography (HPLC) Analysis
-
Chromatographic System: An HPLC system equipped with a UV detector is used.
-
Column: A C18 column (e.g., 4.6 × 250 mm, 5 µm) is typically employed for separation.[8][9]
-
Mobile Phase: A gradient or isocratic elution is performed using a mixture of solvents. A common mobile phase consists of methanol and water (containing a small percentage of an acid like acetic or phosphoric acid to improve peak shape).[8][6][10]
-
Detection: The detection wavelength is set at a point where this compound A shows maximum absorbance, typically around 229 nm, 275 nm, or 330 nm.[8][9][10]
-
Quantification: The concentration of this compound A in the sample is determined by comparing the peak area of the sample with that of a standard solution of known concentration.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparison of this compound content in the leaves and fruits of Forsythia suspensa.
Figure 1. A generalized workflow for the comparative analysis of this compound content.
References
- 1. Green Extraction of this compound A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | UPLC/Q-TOF MS Screening and Identification of Antibacterial Compounds in Forsythia suspensa (Thunb.) Vahl Leaves [frontiersin.org]
- 3. Analysis of chemical compounds and toxicological evaluation of Forsythia suspensa leaves tea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Fruits of Forsythia suspensa at Two Different Maturation Stages by NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [HPLC analysis of the active ingredients of Forsythia suspensa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Extraction Process of Forsythioside A, Forsythin and Rutin from Forsythia suspensa Leaves Based on Response Surface Methodology and Entropy Weight Method [agris.fao.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Isoforsythiaside and Forsythoside A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two prominent phenylethanoid glycosides, isoforsythiaside (B8258917) and forsythoside A. While both compounds are isomers isolated from Forsythia suspensa and exhibit a range of similar therapeutic properties, this document aims to delineate their specific activities based on available experimental data. This comparison focuses on their antioxidant, antibacterial, and neuroprotective effects, presenting quantitative data, detailed experimental protocols, and associated signaling pathways to aid researchers in their investigations and drug development efforts.
Disclaimer: Direct head-to-head comparative studies for all biological activities of isoforsythiaside and this compound A are limited. The data presented in this guide are compiled from various independent studies. Therefore, direct comparison of absolute values (e.g., IC50, MIC) should be interpreted with caution due to potential variations in experimental conditions.
I. Comparative Summary of Biological Activities
| Biological Activity | Isoforsythiaside | This compound A |
| Antioxidant Activity | Possesses strong antioxidant properties, demonstrated by its ability to scavenge free radicals.[1] | Exhibits potent antioxidant effects by scavenging free radicals and enhancing the activity of antioxidant enzymes.[2][3] |
| Antibacterial Activity | Demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] | Shows significant antibacterial effects against a range of bacteria, including drug-resistant strains.[3] |
| Neuroprotective Effects | Attenuates neuronal damage and apoptosis, showing potential in models of Alzheimer's disease.[4] | Mitigates neuroinflammation and neuronal cell death in models of neurodegenerative diseases.[5] |
| Anti-inflammatory Effects | Implied through its antioxidant and neuroprotective mechanisms. | Possesses well-documented anti-inflammatory properties. |
II. Quantitative Data Comparison
Antioxidant Activity
The antioxidant capacity of isoforsythiaside and this compound A has been evaluated using various assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being a common method. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is a key parameter for comparison. A lower IC50 value indicates stronger antioxidant activity.
Table 1: Antioxidant Activity of Isoforsythiaside
| Assay | IC50 Value (µg/mL) | Source |
| DPPH Radical Scavenging | Not explicitly quantified in the provided search results. Described as having "strong activities".[1] | Qu et al., 2012[1] |
Table 2: Antioxidant Activity of this compound A
| Assay | IC50 Value (µg/mL) | Source |
| DPPH Radical Scavenging | Not explicitly quantified in the provided search results. Described as having "strong antioxidant...activity".[2] | Qu et al., 2008[2] |
Antibacterial Activity
The antibacterial potential of these compounds is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 3: Antibacterial Activity of Isoforsythiaside
| Bacterial Strain | MIC (µg/mL) | Source |
| Escherichia coli | Weakly active[6] | Not specified |
| Pseudomonas aeruginosa | Not specified | |
| Staphylococcus aureus | Well inhibited[7] | Not specified |
Table 4: Antibacterial Activity of this compound A
| Bacterial Strain | MIC (µg/mL) | Source |
| Escherichia coli | Strong inhibitory effect[3] | Not specified |
| Pseudomonas aeruginosa | Strong inhibitory effect[3] | Not specified |
| Staphylococcus aureus | Certain inhibitory effect[3] | Not specified |
| Streptococcus pneumoniae | Obvious antibacterial activity[3] | Not specified |
Neuroprotective Effects
The neuroprotective capacity is often assessed by measuring the viability of neuronal cells after exposure to a neurotoxic agent in the presence or absence of the test compound.
Table 5: Neuroprotective Effects of Isoforsythiaside
| Cell Line | Insult | Concentration | Effect | Source |
| HT22 | L-glutamate | 2.5, 5, 10, 20 µM | Increased cell viability[4] | Wang et al., 2020[4] |
| U251 | Aβ1-42 | 20 µM | Relieved mitochondrial swelling and crest ruptures[4] | Wang et al., 2020[4] |
Table 6: Neuroprotective Effects of this compound A
| Cell Line | Insult | Concentration | Effect | Source |
| N2a | Aβ1-42 | 40, 80 µM | Enhanced cell viability, downregulated MDA levels[5] | Wang et al., 2022[5] |
| HT22 | Erastin | 40, 80 µM | Improved cell viability, decreased MDA levels, increased GSH levels[8] | Wang et al., 2022[8] |
| Hippocampal Slices | LPS | 5, 50 µg/mL | Exhibited neuroprotective effects against inflammation and apoptosis.[9] | Li et al., 2018[9] |
III. Experimental Protocols
DPPH Radical Scavenging Assay for Antioxidant Activity
Objective: To determine the free radical scavenging capacity of the test compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Prepare a stock solution of the test compound (isoforsythiaside or this compound A) in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH (typically 0.1 mM) in the same solvent.
-
In a 96-well plate or cuvettes, add various concentrations of the test compound.
-
Add the DPPH solution to each well/cuvette and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[10][11]
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
DPPH Radical Scavenging Assay Workflow
Broth Microdilution Method for Antibacterial Activity (MIC Determination)
Objective: To determine the minimum concentration of the test compound that inhibits the visible growth of a specific bacterium.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are observed for bacterial growth. The lowest concentration of the compound at which no growth is observed is the MIC.
Protocol:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
After incubation, visually inspect the wells for turbidity, which indicates bacterial growth. A growth indicator dye (e.g., resazurin (B115843) or INT) can also be used to aid visualization.
-
The MIC is the lowest concentration of the compound in which there is no visible growth.
MTT Assay for Neuroprotective Effects
Objective: To assess the viability of neuronal cells and the protective effect of the test compound against a neurotoxic insult.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed neuronal cells (e.g., HT22, SH-SY5Y) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 2-3 hours).
-
Introduce a neurotoxic agent (e.g., L-glutamate, Aβ1-42) to induce cell damage, while continuing to incubate with the test compound.
-
Include control groups: untreated cells, cells treated with the neurotoxin alone, and cells treated with the test compound alone.
-
After the incubation period (e.g., 24 hours), add MTT solution to each well and incubate for a further period (e.g., 4 hours) to allow formazan crystal formation.[12]
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[12]
-
Measure the absorbance at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
IV. Signaling Pathways
Isoforsythiaside: PI3K/AKT Signaling Pathway
Isoforsythiaside has been shown to exert its neuroprotective effects by activating the PI3K/AKT signaling pathway.[4] This pathway is crucial for promoting cell survival and inhibiting apoptosis. Activation of this pathway by isoforsythiaside leads to the upregulation of anti-apoptotic proteins and the downregulation of pro-apoptotic proteins.
Isoforsythiaside and the PI3K/AKT Pathway
This compound A: Nrf2/GPX4 and NF-κB Signaling Pathways
This compound A demonstrates its antioxidant and anti-inflammatory effects through the modulation of multiple signaling pathways. It can activate the Nrf2/GPX4 axis, a key pathway in cellular defense against oxidative stress.[5] By activating Nrf2, this compound A upregulates the expression of antioxidant enzymes. Additionally, this compound A has been shown to inhibit the pro-inflammatory NF-κB signaling pathway.
This compound A Signaling Pathways
V. Conclusion
Both isoforsythiaside and this compound A are potent bioactive compounds with significant therapeutic potential. While they share antioxidant, antibacterial, and neuroprotective properties, the underlying mechanisms and the full extent of their comparative efficacy require further investigation through direct, head-to-head studies. This guide provides a foundational comparison based on the current scientific literature to assist researchers in designing future studies and exploring the potential applications of these two important natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. ajol.info [ajol.info]
- 11. mdpi.com [mdpi.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Forsythoside Analysis: Cross-Validation of HPLC and UPLC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of forsythoside, a major bioactive phenylethanoid glycoside in Forsythia suspensa, is critical for quality control, pharmacokinetic studies, and the development of herbal medicines. High-Performance Liquid Chromatography (HPLC) with UV detection has traditionally been the standard for its analysis. However, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) has emerged as a powerful alternative, offering significant enhancements in speed, sensitivity, and selectivity. This guide provides an objective comparison of these two analytical techniques, supported by a summary of performance data from published studies, to aid in method selection and cross-validation.
Performance Comparison: HPLC vs. UPLC-MS
The primary distinctions between HPLC and UPLC lie in the particle size of the stationary phase and the operating pressure of the systems. UPLC utilizes sub-2 µm particles, leading to higher efficiency and resolution but requiring significantly higher pressures than conventional HPLC systems, which typically use 3-5 µm particles. When coupled with a mass spectrometer, UPLC-MS provides enhanced specificity and sensitivity, which is particularly advantageous for analyzing complex matrices.
The following table summarizes typical quantitative performance characteristics for this compound analysis using HPLC-UV and UPLC-MS/MS, based on data from various studies. It is important to note that these values are not from a single head-to-head study and may vary depending on the specific instrumentation, column chemistry, and sample matrix.
| Performance Parameter | HPLC-UV Method | UPLC-MS/MS Method | Justification of Differences |
| Retention Time | ~15-25 minutes | ~2-5 minutes | UPLC's smaller particle size and higher flow rates drastically reduce analysis time, increasing sample throughput. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.99 | Both methods demonstrate excellent linearity over a defined concentration range. |
| Precision (%RSD) | Intra-day: < 2%, Inter-day: < 5% | Intra-day: < 10%, Inter-day: < 15% | While both are highly precise, the acceptance criteria for MS-based methods can sometimes be wider depending on the complexity of the assay and regulatory guidelines. |
| Accuracy (%Recovery) | 95-105% | 85-115% | Both methods provide high accuracy. The slightly wider range for UPLC-MS/MS can be attributed to potential matrix effects in complex biological samples. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.2 ng/mL | The mass spectrometer's high sensitivity allows for the detection of much lower concentrations of this compound.[1] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.0 ng/mL | UPLC-MS/MS offers significantly lower quantification limits, making it ideal for trace-level analysis in pharmacokinetic studies.[1] |
| Selectivity | Good | Excellent | The mass spectrometer's ability to monitor specific parent-daughter ion transitions provides superior selectivity, reducing interference from co-eluting compounds. |
Experimental Protocols
Detailed methodologies for the quantification of this compound using both HPLC and UPLC-MS/MS are outlined below. These protocols are based on established methods from scientific literature.
HPLC-UV Method for this compound in Forsythia suspensa
This method is suitable for the quantification of this compound in plant material and herbal preparations.
1. Sample Preparation:
- Accurately weigh and powder the dried fruit of Forsythia suspensa.
- Extract the powder with a suitable solvent (e.g., 70% methanol) using ultrasonication or reflux.
- Filter the extract through a 0.45 µm membrane filter prior to injection.
2. Chromatographic Conditions:
- Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[2][3]
- Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water containing 0.4% glacial acetic acid (15:85, v/v).[2][3]
- Flow Rate: 1.0 mL/min.[4]
- Column Temperature: 30 °C.[4]
- Detection Wavelength: 330 nm.[2][3]
- Injection Volume: 10 µL.
UPLC-MS/MS Method for this compound in Rat Plasma
This method is designed for high-sensitivity quantification of this compound in biological matrices, such as plasma, for pharmacokinetic studies.
1. Sample Preparation:
- To a plasma sample, add an internal standard (e.g., epicatechin).[1][5]
- Perform protein precipitation by adding a solvent like acetonitrile or methanol.
- Alternatively, use solid-phase extraction (SPE) for sample clean-up.[1][5]
- Centrifuge the sample and collect the supernatant.
- Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
2. UPLC Conditions:
- Column: C18 column with a smaller particle size (e.g., 2.1 mm x 50 mm, 1.8 µm).[2]
- Mobile Phase: A gradient elution using:
- (A) 0.1% formic acid in water.
- (B) Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
- Ionization Mode: Negative Electrospray Ionization (ESI-).[1][5]
- Detection Mode: Multiple Reaction Monitoring (MRM).[1][5]
- MRM Transition for this compound: m/z 623 → 161.[1][5]
- MRM Transition for Internal Standard (Epicatechin): m/z 289 → 109.[1][5]
Mandatory Visualizations
The following diagrams illustrate the general workflows for method validation and cross-validation between HPLC and UPLC-MS.
Analytical Method Validation Workflow
Cross-Validation Workflow for HPLC and UPLC-MS
Conclusion
Both HPLC-UV and UPLC-MS/MS are suitable for the quantification of this compound, with the choice of method being dependent on the specific analytical requirements. HPLC-UV offers a cost-effective, robust, and reliable solution for routine quality control of raw materials and finished products where high sensitivity is not the primary concern. In contrast, UPLC-MS/MS provides superior sensitivity, selectivity, and throughput, making it the preferred method for the analysis of this compound in complex biological matrices, trace-level quantification, and high-throughput screening applications such as in drug metabolism and pharmacokinetic studies. A thorough cross-validation between these two techniques is essential to ensure data consistency and allows for a seamless transition to more advanced analytical platforms as research and development needs evolve.
References
- 1. An LC-MS/MS method for determination of forsythiaside in rat plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Forsythoside and Hyperoside in Attenuating Inflammatory Responses
For researchers and professionals in drug development, understanding the nuanced anti-inflammatory profiles of natural compounds is paramount. This guide provides a detailed comparison of the efficacy of forsythoside and hyperoside (B192233) in various inflammatory models, supported by experimental data and mechanistic insights.
This compound, a phenylethanoid glycoside, and hyperoside, a flavonol glycoside, are two prominent natural compounds recognized for their potent anti-inflammatory properties. While both compounds demonstrate significant efficacy in mitigating inflammatory responses, they exhibit distinct mechanisms of action and varying degrees of effectiveness across different experimental models. This guide synthesizes available data to offer a comparative perspective on their anti-inflammatory capabilities.
Comparative Efficacy in Inflammatory Models
The anti-inflammatory effects of this compound and hyperoside have been evaluated in numerous in vitro and in vivo models. The following tables summarize key quantitative data from these studies, providing a direct comparison of their impact on crucial inflammatory markers.
| Inflammatory Mediator | This compound A | Hyperoside | Model System | Key Findings |
| Nitric Oxide (NO) | ↓ Decreased production | ↓ 30.31 ± 4.1% inhibition (at 5 μM) | LPS-stimulated RAW 264.7 macrophages | Both compounds effectively reduce NO production, a key inflammatory mediator.[1][2] |
| Prostaglandin E2 (PGE2) | ↓ Decreased production | Not explicitly quantified in search results | LPS-stimulated RAW 264.7 macrophages | This compound A has been shown to depress the production of PGE2.[2] |
| Tumor Necrosis Factor-α (TNF-α) | ↓ Down-regulated levels | ↓ 32.31 ± 2.8% inhibition (at 5 μM) | LPS-stimulated RAW 264.7 macrophages / Human Umbilical Vein Endothelial Cells (HUVECs) | Both compounds significantly inhibit the secretion of the pro-inflammatory cytokine TNF-α.[1][2][3][4] |
| Interleukin-6 (IL-6) | ↓ Down-regulated levels | ↓ 41.31 ± 3.1% inhibition (at 5 μM) | LPS-stimulated RAW 264.7 macrophages | Both compounds demonstrate a strong inhibitory effect on IL-6 production.[1][2][3][4] |
| Interleukin-1β (IL-1β) | ↓ Down-regulated levels | ↓ Inhibited production | LPS-stimulated RAW 264.7 macrophages / Human Umbilical Vein Endothelial Cells (HUVECs) | Both compounds are effective in reducing the levels of the pro-inflammatory cytokine IL-1β.[2][3] |
| High-Mobility Group Box 1 (HMGB1) | ↓ Down-regulated levels | ↓ Suppressed LPS-mediated release | LPS-stimulated RAW 264.7 cells / Septic mice | Both compounds can inhibit the release and expression of the late-phase inflammatory mediator HMGB1.[2][4][5] |
| Inducible Nitric Oxide Synthase (iNOS) | ↓ Repressed mRNA expression | ↓ Inhibited expression | LPS-stimulated RAW 264.7 macrophages / Spinal cord injury model | Both compounds suppress the expression of iNOS, the enzyme responsible for high-output NO production during inflammation.[6][7] |
| Cyclooxygenase-2 (COX-2) | ↓ Repressed mRNA expression | Not explicitly quantified in search results | LPS-stimulated RAW 264.7 macrophages / Spinal cord injury model | This compound has been shown to reduce the expression of COX-2, an enzyme pivotal in the inflammatory cascade.[6][7] |
Mechanistic Insights: Signaling Pathway Modulation
The anti-inflammatory effects of this compound and hyperoside are underpinned by their ability to modulate key intracellular signaling pathways that regulate the expression of inflammatory mediators.
This compound: Targeting NF-κB and Nrf2
This compound primarily exerts its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][6][8]
-
NF-κB Pathway Inhibition: this compound has been shown to inhibit the activation of the IκB kinase (IKK), which is crucial for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB).[4] This prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the transcription of pro-inflammatory genes.[6][9] Some studies suggest that this compound A can directly bind to Toll-like receptor 4 (TLR4), a key upstream activator of the NF-κB pathway.[10]
-
Nrf2 Pathway Activation: this compound can activate the Nrf2/heme oxygenase-1 (HO-1) pathway.[2] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. By promoting Nrf2 activation, this compound enhances the cellular defense against oxidative stress, which is closely linked to inflammation.[7]
-
MAPK Pathway Modulation: this compound has also been found to decrease the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), another important pathway in the inflammatory response.[6][9]
Hyperoside: A Multi-Pathway Modulator
Hyperoside demonstrates a broader range of action, influencing multiple signaling pathways, including NF-κB, MAPK, and PI3K/Akt.[11]
-
NF-κB Pathway Inhibition: Similar to this compound, hyperoside inhibits NF-κB activation and the degradation of IκB-α.[1][12] This leads to a reduction in the production of various pro-inflammatory mediators.
-
MAPK Pathway Inhibition: Hyperoside has been shown to inhibit the phosphorylation of key components of the MAPK pathway, including p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[3][11][13] This pathway is critical for the production of inflammatory cytokines.
-
PI3K/Akt Pathway Modulation: Hyperoside can inhibit the activation of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation, and also plays a role in inflammation.[3][14]
-
Nrf2 Pathway Activation: Hyperoside can also activate the Nrf2-ARE signaling pathway, contributing to its antioxidant and anti-inflammatory effects.[13]
Experimental Protocols
A summary of the key experimental methodologies employed in the cited studies is provided below to facilitate replication and further investigation.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line (RAW 264.7) and Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in vitro.
-
Compound Treatment: Cells are typically pre-treated with varying concentrations of this compound or hyperoside for a specified duration before stimulation with LPS.
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The Griess reagent is used to measure the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants or serum samples are quantified using commercially available ELISA kits.
Western Blot Analysis
-
Protein Extraction: Whole-cell lysates or nuclear and cytoplasmic fractions are prepared from treated cells.
-
Protein Quantification: The concentration of protein in the lysates is determined using a BCA protein assay.
-
Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against proteins of interest (e.g., p-p65, IκB-α, p-p38, iNOS, COX-2). This is followed by incubation with HRP-conjugated secondary antibodies and visualization using an enhanced chemiluminescence (ECL) detection system.
In Vivo Animal Models
-
Sepsis Model: Cecal ligation and puncture (CLP) is a commonly used surgical procedure in rodents to induce polymicrobial sepsis.
-
Spinal Cord Injury (SCI) Model: A contusion or compression injury is surgically induced at a specific level of the spinal cord in rodents.
-
Treatment Administration: this compound or hyperoside is typically administered intravenously or intraperitoneally at specified doses.
-
Outcome Measures: Survival rates, serum levels of inflammatory cytokines, and histological analysis of target tissues are assessed.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and hyperoside.
Caption: this compound's anti-inflammatory mechanism.
Caption: Hyperoside's multi-pathway inhibitory action.
Conclusion
Both this compound and hyperoside are potent anti-inflammatory agents with significant therapeutic potential. This compound appears to exert its effects primarily through the targeted inhibition of the NF-κB pathway and activation of the Nrf2 pathway. In contrast, hyperoside demonstrates a more pleiotropic mechanism, modulating multiple key inflammatory signaling pathways including NF-κB, MAPK, and PI3K/Akt.
The choice between these two compounds for a specific research or therapeutic application may depend on the specific inflammatory context and the desired molecular targets. This guide provides a foundational comparison to aid researchers in making informed decisions for their studies. Further head-to-head comparative studies are warranted to more definitively delineate the relative potencies and therapeutic advantages of this compound and hyperoside in various inflammatory disease models.
References
- 1. Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperoside: a review of pharmacological effects | F1000Research [f1000research.com]
- 4. This compound B protects against experimental sepsis by modulating inflammatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of hyperoside in human endothelial cells and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound B attenuates neuro-inflammation and neuronal apoptosis by inhibition of NF-κB and p38-MAPK signaling pathways through activating Nrf2 post spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Hyperoside attenuates hydrogen peroxide-induced L02 cell damage via MAPK-dependent Keap₁-Nrf₂-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hyperoside: A Review of Its Structure, Synthesis, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative metabolomics of different Forsythia species for novel glycosides
For Researchers, Scientists, and Drug Development Professionals
The genus Forsythia, a staple in traditional medicine, is a rich reservoir of bioactive glycosides with significant therapeutic potential. This guide offers a comparative metabolomic overview of different Forsythia species, with a focus on novel glycosides. By presenting quantitative data, detailed experimental protocols, and a biosynthetic pathway visualization, this document aims to facilitate further research and drug discovery endeavors.
Comparative Analysis of Glycoside Content
The chemical composition and concentration of glycosides can vary significantly among different Forsythia species and even between different tissues of the same plant. The following tables summarize quantitative data on major glycoside classes—phenylethanoid glycosides and lignan (B3055560) glycosides—across various Forsythia species, providing a basis for species selection and targeted isolation of compounds of interest.
Phenylethanoid Glycosides
Phenylethanoid glycosides are a major class of bioactive compounds in Forsythia, with forsythoside A and acteoside being among the most prominent. These compounds exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Table 1: Comparative Content of Major Phenylethanoid Glycosides in Different Forsythia Species and Tissues (mg/g Dry Weight)
| Glycoside | Forsythia suspensa (Unripe Fruit Wall) | Forsythia europaea (Unripe Fruit Wall) | Forsythia europaea (Leaves) | Reference |
| This compound A | 80.4 | - | - | [1] |
| Acteoside | - | 71.4 | 73.6 | [1] |
Note: Data is compiled from different studies and direct comparison should be made with caution due to potential variations in analytical methodologies.
Lignan Glycosides
Lignan glycosides, such as phillyrin (B1677687) and pinoresinol-β-D-glucopyranoside, are another significant class of bioactive molecules in Forsythia. They are known for their antiviral and anticancer properties.
Table 2: Comparative Content of Major Lignan Glycosides in Different Forsythia Species and Tissues (% Dry Weight)
| Glycoside | F. suspensa (Flowers) | F. suspensa (Leaves) | F. viridissima (Flowers) | F. viridissima (Leaves) | F. x intermedia (Flowers) | F. x intermedia (Leaves) | Reference |
| Pinoresinol-β-D-glucopyranoside | 4.3 - 7.0 | < 1.6 | - | - | - | - | [2] |
| Phillyrin | < 1.0 | up to 4.3 | - | - | - | - | [2] |
| Arctiin (B1665604) | - | - | 5.5 - 10.2 | up to 4.3 | up to 11.5 | up to 2.3 | [2] |
Note: The marker compounds for Forsythia suspensa are primarily phillyrin and pinoresinol, while for F. viridissima, they are arctiin and matairesinol.[2]
Experimental Protocols
Accurate and reproducible experimental methods are paramount in comparative metabolomics. This section details the key protocols for the extraction and analysis of glycosides from Forsythia species.
Sample Preparation and Extraction
A widely used method for the extraction of metabolites from Forsythia tissues involves the following steps[3]:
-
Sample Collection and Preparation: Collect fresh plant material (e.g., leaves, fruits) and freeze-dry them to preserve the metabolites.
-
Grinding: Crush the freeze-dried samples into a fine powder using a mixer mill with zirconia beads.
-
Extraction: Weigh approximately 100 mg of the powdered sample and extract with 0.6 mL of 70% aqueous methanol (B129727) overnight at 4°C.
-
Centrifugation: Centrifuge the extract at 10,000 g for 10 minutes to pellet solid debris.
-
Purification (Optional): The supernatant can be further purified using solid-phase extraction (SPE) cartridges (e.g., CNWBOND Carbon-GCB) to remove interfering substances.
-
Filtration: Filter the extract through a 0.22 µm pore size filter before analysis.
UPLC-ESI-MS/MS Analysis
Ultra-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) is a powerful technique for the separation and quantification of glycosides. A typical analytical method is as follows[3]:
-
UPLC System: An Agilent SB-C18 column (1.8 µm, 2.1 mm x 100 mm) is commonly used for separation.
-
Mobile Phase: A gradient elution is employed using:
-
Solvent A: Pure water with 0.1% formic acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 9 minutes.
-
Hold at 95% B for 1 minute.
-
Return to initial conditions of 95% A and 5% B in 1.1 minutes and hold for 2.9 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes.
-
Mass Analyzer: A triple quadrupole (QQQ) or a quadrupole time-of-flight (Q-TOF) mass spectrometer can be used for detection and quantification.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is often used for targeted quantification of known glycosides.
-
Biosynthetic Pathway of Forsythia Glycosides
The biosynthesis of the major glycosides in Forsythia, including phenylethanoid and lignan glycosides, originates from the shikimic acid pathway. This pathway produces the aromatic amino acids phenylalanine and tyrosine, which serve as precursors for a vast array of secondary metabolites.
Caption: Biosynthetic origin of phenylethanoid and lignan glycosides from the shikimic acid pathway.
This guide provides a foundational comparative analysis of glycosides in different Forsythia species. Further targeted research using standardized methodologies will be crucial for a more comprehensive understanding of the metabolomic diversity within this medicinally important genus and for the discovery of novel glycosides with therapeutic potential.
References
Head-to-head comparison of different green extraction techniques for forsythoside
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing Forsythoside Extraction.
This compound, a phenylethanoid glycoside predominantly found in the fruits and leaves of Forsythia suspensa, has garnered significant attention for its wide array of pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and neuroprotective effects. As the demand for high-purity this compound increases for research and pharmaceutical applications, the need for efficient, sustainable, and environmentally friendly extraction methods is paramount. This guide provides a head-to-head comparison of various green extraction techniques for this compound, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Quantitative Comparison of Green Extraction Techniques
The selection of an optimal extraction technique depends on a balance of factors including yield, extraction time, energy consumption, and the use of green solvents. The following table summarizes quantitative data from various studies on different green extraction methods for this compound. It is important to note that the experimental conditions and the plant part used (leaves or fruit) vary between studies, which can influence the results. Forsythia leaves have been reported to contain high levels of this compound A, sometimes even higher than the fruits, making them a viable raw material.[1][2][3]
| Extraction Technique | This compound A Yield (%) | Extraction Time | Temperature (°C) | Solvent | Key Parameters | Source Plant Part |
| Microwave-Assisted Extraction (MAE) | Not explicitly stated in % | 1 min | 70 | 70% Methanol (B129727) | 400 W Power, 30 mL/g liquid-solid ratio | Fruits |
| Ultrasound-Assisted Extraction (UAE) | Not explicitly stated in % | 37 min | 30 | 50% Ethanol | 200 W Power, 32 mL/g liquid-solid ratio | Fruits |
| β-Cyclodextrin-Assisted Extraction | 11.80 ± 0.141 | 60 min | 75.25 | Water (pH 3.94) | 1:36.3 solid-liquid ratio, 3.61:5 leaves to β-CD ratio | Leaves |
| Chitosan-Assisted Extraction | 3.23 ± 0.27 | 120 min | 80 | Water | 1:52 g/mL solid-liquid ratio, 10:11.75 leaf to chitosan (B1678972) ratio | Leaves[4] |
| Enzyme-Assisted Extraction (EAE) | Data not available for this compound | 90 min | Not specified | Water | 1.5% (w/w) enzyme cocktail (cellulase/pectinase/proteinase) | Seeds (for oil)[5] |
| Supercritical Fluid Extraction (SFE) | Data not available for this compound | 10-60 min | ~31-50 | Supercritical CO2 | High pressure (e.g., >74 bar) | General |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of extraction protocols. This section provides a comprehensive overview of the experimental procedures for the discussed green extraction techniques.
Microwave-Assisted Extraction (MAE)
Objective: To extract this compound from Forsythia suspensa fruits using microwave energy to accelerate the extraction process.
Apparatus:
-
Microwave extraction system
-
Grinder
-
Filter paper
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation: Air-dried Forsythia suspensa fruits are ground into a fine powder.
-
Extraction: A 1 g sample of the powdered material is mixed with 30 mL of 70% methanol in an extraction vessel.
-
The vessel is placed in the microwave extractor and irradiated at 400 W for 1 minute at a constant temperature of 70°C.
-
Isolation: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Quantification: The resulting extract is dissolved in a known volume of methanol for HPLC analysis to determine the this compound A content.
Ultrasound-Assisted Extraction (UAE)
Objective: To utilize ultrasonic waves to enhance the extraction of this compound from Forsythia suspensa fruits.
Apparatus:
-
Ultrasonic bath or probe system
-
Grinder
-
Centrifuge
-
Filter paper
-
HPLC system
Procedure:
-
Sample Preparation: Dried Forsythia suspensa fruits are ground to a consistent particle size.
-
Extraction: 1 g of the powdered sample is suspended in 32 mL of 50% ethanol.
-
The mixture is placed in an ultrasonic bath and subjected to ultrasonication for 37 minutes at a frequency of 40 kHz and a power of 200 W, while maintaining the temperature at 30°C.
-
Isolation: The extract is centrifuged to separate the solid residue, and the supernatant is filtered.
-
Quantification: The filtrate is then analyzed by HPLC to quantify the this compound A concentration.
β-Cyclodextrin-Assisted Extraction
Objective: To employ β-cyclodextrin as a green solvent to improve the extraction yield and stability of this compound from Forsythia suspensa leaves.[6]
Apparatus:
-
Shaking water bath
-
pH meter
-
Centrifuge
-
Filter paper
-
HPLC system
Procedure:
-
Sample Preparation: Dried Forsythia suspensa leaves are powdered.
-
Extraction: The powdered leaves are mixed with an aqueous solution of β-cyclodextrin at a solid-liquid ratio of 1:36.3 and a leaf to β-cyclodextrin ratio of 3.61:5.
-
The pH of the mixture is adjusted to 3.94.
-
The extraction is carried out in a shaking water bath at 75.25°C for 60 minutes.
-
Isolation: The mixture is centrifuged, and the supernatant is collected and filtered.
-
Quantification: The this compound A content in the filtrate is determined by HPLC.
Chitosan-Assisted Extraction
Objective: To utilize the biocompatible and non-toxic properties of chitosan to enhance the extraction of this compound from Forsythia suspensa leaves.[4]
Apparatus:
-
Magnetic stirrer with heating
-
Centrifuge
-
Filter paper
-
HPLC system
Procedure:
-
Sample Preparation: Dried Forsythia suspensa leaves are ground into a powder.
-
Extraction: The powdered leaves are mixed with an aqueous solution containing chitosan at a solid-to-liquid ratio of 1:52 (g/mL) and a leaf to chitosan mass ratio of 10:11.75.
-
The mixture is heated to 80°C and stirred for 120 minutes.
-
Isolation: The extract is separated from the solid residue by centrifugation and subsequent filtration.
-
Quantification: The concentration of this compound A in the extract is quantified using HPLC.
Enzyme-Assisted Extraction (EAE)
Objective: To use enzymes to break down the cell walls of Forsythia suspensa material, thereby facilitating the release of this compound.
Apparatus:
-
Shaking water bath or incubator
-
pH meter
-
Centrifuge
-
Filter paper
-
HPLC system
Procedure:
-
Sample Preparation: The plant material (fruits or leaves) is powdered.
-
Enzymatic Hydrolysis: The powdered material is suspended in an aqueous buffer with an optimal pH for the selected enzyme(s). A cocktail of enzymes such as cellulase, pectinase, and proteinase (e.g., at a concentration of 1.5% w/w) is added.[5]
-
The mixture is incubated in a shaking water bath at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 90 minutes) to allow for enzymatic digestion of the cell wall components.[5]
-
Enzyme Inactivation: The enzymes are inactivated by heating the mixture (e.g., boiling for 10 minutes).
-
Extraction: The extraction is continued with a suitable green solvent (e.g., water or ethanol) under optimized conditions (e.g., temperature and time).
-
Isolation: The extract is clarified by centrifugation and filtration.
-
Quantification: The this compound A content is determined by HPLC.
Supercritical Fluid Extraction (SFE)
Objective: To utilize supercritical carbon dioxide (SC-CO2), a green and tunable solvent, for the extraction of this compound.
Apparatus:
-
Supercritical fluid extraction system
-
Grinder
-
HPLC system
Procedure:
-
Sample Preparation: The dried and ground plant material is packed into the extraction vessel.
-
Extraction: Carbon dioxide is pumped into the system and brought to its supercritical state by controlling the pressure and temperature (e.g., >73.8 bar and >31.1°C).[7]
-
The SC-CO2 is then passed through the extraction vessel, where it dissolves the this compound.
-
Fractionation: The pressure and/or temperature is then reduced in a separator, causing the CO2 to return to its gaseous state and the this compound to precipitate.
-
Isolation: The extracted this compound is collected from the separator.
-
Quantification: The collected extract is dissolved in a suitable solvent and analyzed by HPLC.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound A
Objective: To accurately quantify the concentration of this compound A in the extracts.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used with a mixture of (A) acetonitrile (B52724) or methanol and (B) acidified water (e.g., with 0.4% acetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 330 nm.
-
Injection Volume: 10-20 µL.
-
Quantification: An external standard method is used with a calibration curve generated from pure this compound A standards.
Visualizing the Extraction Workflow and Method Comparison
To better illustrate the experimental process and the relationships between the different green extraction techniques, the following diagrams are provided.
Caption: Experimental workflow for this compound extraction.
Caption: Advantages and disadvantages of green techniques.
Conclusion
The selection of an appropriate green extraction technique for this compound is a critical step in both research and industrial applications. While methods like β-Cyclodextrin-Assisted Extraction show promise with high reported yields, other techniques such as MAE and UAE offer significant reductions in extraction time. EAE and SFE represent promising avenues, although more research is needed to optimize these methods specifically for this compound extraction and to provide robust quantitative data. This guide provides a foundational understanding of the current landscape of green extraction techniques for this compound, enabling researchers and professionals to make informed decisions based on their specific objectives, available resources, and desired outcomes. Further comparative studies under standardized conditions are warranted to establish a definitive hierarchy of these green extraction methods for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Biological Effects of Forsythia Leaves Containing the Cyclic AMP Phosphodiesterase 4 Inhibitor Phillyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolome analysis of genus Forsythia related constituents in Forsythia suspensa leaves and fruits using UPLC-ESI-QQQ-MS/MS technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the Chitosan-Assisted Extraction for Phillyrin and this compound A from Forsythia suspensa Leaves Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative comparison of forsythoside levels in different commercial extracts
For researchers, scientists, and drug development professionals, the concentration of active compounds in botanical extracts is a critical parameter for ensuring potency and reproducibility. This guide provides a quantitative comparison of forsythoside levels in various commercially available Forsythia extracts, supported by detailed experimental protocols and relevant biological pathway information.
This compound A, a phenylethanoid glycoside from the dried fruit of Forsythia suspensa (Thunb.) Vahl, is a key bioactive compound known for its anti-inflammatory, antioxidant, antibacterial, and antiviral properties. The concentration of this compound A in commercial extracts can vary significantly due to factors such as the plant's origin, harvest time, and the extraction methods employed. This variability underscores the importance of rigorous quantitative analysis for quality control and for the reliable application of these extracts in research and product development.
Quantitative Comparison of this compound A Content
The following table summarizes this compound A levels found in various Forsythia materials and commercial extracts. The data has been compiled from scientific literature and publicly available supplier specifications. It is important to note that a direct comparison between all commercial extracts is challenging due to the limited availability of comprehensive public data.
| Product/Material Description | This compound A Content (%) | Data Source |
| Commercial Forsythia suspensa Extract | ≥ 10.0% (Actual batch: 10.60%) | Supplier Specification[1] |
| Forsythiae Fructus (11 batches) | 0.200% - 1.681% | Scientific Study[2] |
| Forsythia suspensa Leaves (Chitosan-assisted extraction) | 3.23 ± 0.27% | Scientific Study[3] |
| Forsythia suspensa Leaves (β-Cyclodextrin-assisted extraction) | 11.80 ± 0.141% | Scientific Study |
It is evident from the data that the concentration of this compound A can differ substantially. While raw plant material may contain lower percentages, specialized extraction and purification techniques can yield extracts with significantly higher concentrations. Researchers and developers should, therefore, request a Certificate of Analysis (CoA) from their suppliers to ascertain the precise this compound A content of the specific batch they are purchasing.
Experimental Protocol: Quantification of this compound A by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound A in Forsythia extracts. The following protocol is a synthesis of established methods found in the scientific literature.[2]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
This compound A reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Glacial acetic acid (analytical grade)
-
Ultrapure water
-
Methanol (B129727) (analytical grade) for sample preparation
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.4% aqueous glacial acetic acid (15:85, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 330 nm
-
Injection Volume: 10-20 µL
3. Preparation of Standard Solution:
-
Accurately weigh a suitable amount of this compound A reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
4. Preparation of Sample Solution:
-
Accurately weigh the commercial Forsythia extract powder.
-
Dissolve the powder in a known volume of methanol.
-
Use ultrasonication to ensure complete dissolution of this compound A.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
5. Analysis and Calculation:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution and record the peak area for this compound A.
-
Calculate the concentration of this compound A in the sample using the linear regression equation from the calibration curve.
-
The percentage of this compound A in the extract can be calculated using the following formula: this compound A (%) = (Concentration in sample (mg/mL) * Volume of solvent (mL)) / (Weight of sample (mg)) * 100
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis of this compound A in a commercial extract.
Biological Context: this compound A and the NF-κB Signaling Pathway
This compound A exerts its potent anti-inflammatory effects in part through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. This compound A has been shown to inhibit this process.
The diagram below outlines the inhibitory effect of this compound A on the NF-κB signaling pathway.
References
Unveiling the Potency of Forsythoside: A Comparative Guide to its TRPV3 Channel Inhibition
For researchers, scientists, and professionals in drug development, the quest for selective and potent inhibitors of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel is a critical endeavor in the pursuit of novel therapeutics for a range of dermatological and sensory disorders. This guide provides a comprehensive validation of forsythoside's inhibitory effect on the TRPV3 channel, offering a direct comparison with other known inhibitors, detailed experimental methodologies, and a visual representation of the underlying signaling pathways.
The TRPV3 channel, a non-selective cation channel predominantly expressed in skin keratinocytes, plays a pivotal role in thermosensation, pain perception, and skin barrier homeostasis. Its over-activation has been implicated in various conditions, including pruritus (itch), inflammation, and certain genetic skin disorders. This compound, a natural phenylethanoid glycoside, has emerged as a promising inhibitor of this channel, demonstrating significant potential for therapeutic intervention.
Comparative Efficacy of TRPV3 Inhibitors
This compound B has been identified as a selective inhibitor of the TRPV3 channel with a half-maximal inhibitory concentration (IC50) of 6.7 ± 0.7 μM.[1] Another variant, this compound A, also exhibits inhibitory activity, albeit with a higher IC50 of 40.1 ± 4.8 μM. To provide a broader context for these findings, the following table compares the potency of this compound with a range of other natural and synthetic TRPV3 inhibitors.
| Inhibitor | Type | IC50 (μM) | Source/Reference |
| This compound B | Natural | 6.7 ± 0.7 | [1] |
| This compound A | Natural | 40.1 ± 4.8 | |
| Isochlorogenic acid B | Natural | 0.9 ± 0.3 | |
| Isochlorogenic acid A | Natural | 2.7 ± 1.3 | |
| Dyclonine (B1211874) | Synthetic | 3.2 ± 0.24 | [2] |
| Verbascoside | Natural | 14.1 ± 3.3 | |
| Osthole | Natural | 37.0 ± 1.9 | |
| Trpvicin | Synthetic | 0.41 (hTRPV3-WT), 0.22 (hTRPV3-G573S mutant) | |
| 17(R)-Resolvin D1 | Natural | 0.398 |
Experimental Validation Protocols
The inhibitory effect of this compound on the TRPV3 channel has been rigorously validated through established in vitro assays. The following sections detail the methodologies for two key experiments: the calcium imaging assay for initial screening and the whole-cell patch-clamp recording for confirming direct channel inhibition.
Calcium Imaging Assay for High-Throughput Screening
This assay provides a robust method for screening potential TRPV3 inhibitors by measuring changes in intracellular calcium concentration ([Ca²⁺]i) upon channel activation.
Objective: To identify compounds that inhibit the influx of calcium through TRPV3 channels in response to an agonist.
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TRPV3 channel.
Materials:
-
HEK293-hTRPV3 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
TRPV3 agonist (e.g., 2-aminoethoxydiphenyl borate (B1201080) (2-APB) or carvacrol)
-
Test compounds (e.g., this compound B)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Seed HEK293-hTRPV3 cells into 96-well microplates and culture until they reach 80-90% confluency.
-
Dye Loading: Wash the cells with HBSS. Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS and incubate the cells with this solution in the dark at 37°C for 1 hour.
-
Compound Incubation: Wash the cells to remove excess dye. Add HBSS containing the test compounds at various concentrations to the wells and incubate for 20-30 minutes at room temperature.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~525 nm).
-
Agonist Stimulation and Signal Detection: Add a solution of the TRPV3 agonist (e.g., 200 µM 2-APB) to the wells. Immediately begin kinetic measurement of fluorescence intensity for a set period.
-
Data Analysis: The inhibitory effect of the test compound is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to the control (vehicle-treated) wells. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This gold-standard electrophysiological technique allows for the direct measurement of ion channel currents, providing definitive evidence of channel inhibition.
Objective: To confirm the direct inhibitory effect of this compound on TRPV3 channel currents.
Cell Line: HEK293 cells transiently or stably expressing the human TRPV3 channel.
Materials:
-
HEK293-hTRPV3 cells plated on glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).
-
TRPV3 agonist (e.g., 50 µM 2-APB)
-
Test compound (e.g., this compound B)
Procedure:
-
Cell Preparation: Place a coverslip with adherent HEK293-hTRPV3 cells in the recording chamber and perfuse with the extracellular solution.
-
Pipette Fabrication and Filling: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Giga-seal Formation: Under microscopic guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.
-
Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Apply a voltage ramp or step protocol to elicit TRPV3 currents.
-
Agonist Application: Perfuse the cell with the extracellular solution containing the TRPV3 agonist to activate the channel and record the resulting current.
-
Inhibitor Application: Co-apply the agonist and the test compound (this compound) at various concentrations and record the channel currents.
-
Data Analysis: The inhibitory effect is quantified by measuring the reduction in the agonist-induced current amplitude in the presence of the inhibitor. The IC50 value is determined from the concentration-response curve.
Visualizing the Mechanism of Action
To better understand the biological context of this compound's inhibitory action, the following diagrams illustrate the experimental workflow and the proposed signaling pathway involved in TRPV3-mediated pruritus.
The activation of TRPV3 in keratinocytes is a key initiating event in certain types of pruritus. This activation leads to an influx of calcium and the subsequent release of pro-inflammatory and pruritic mediators. This compound B has been shown to not only directly inhibit the TRPV3 channel but also to suppress the downstream inflammatory signaling cascade, including the NF-κB pathway.[3][4]
Conclusion
The collective evidence strongly supports the inhibitory effect of this compound, particularly this compound B, on the TRPV3 channel. Its potency, coupled with its natural origin, positions it as a compelling candidate for further investigation in the development of novel treatments for TRPV3-mediated pathologies. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to build upon in their exploration of TRPV3 inhibitors and their therapeutic potential. The selective nature of this compound B for TRPV3 over other TRP channels, such as TRPV1, TRPV4, and TRPA1, further underscores its promise as a targeted therapeutic agent.[5]
References
- 1. Pharmacological Inhibition of the Temperature-Sensitive and Ca2+-Permeable Transient Receptor Potential Vanilloid TRPV3 Channel by Natural this compound B Attenuates Pruritus and Cytotoxicity of Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic inhibition of keratinocyte TRPV3 sensory channel by local anesthetic dyclonine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Correlating forsythoside content with the overall bioactivity of Forsythia extracts
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the concentration of active compounds and the overall therapeutic efficacy of botanical extracts is paramount. In the case of Forsythia spp., a genus with a long history in traditional medicine, the phenylethanoid glycoside forsythoside A has emerged as a key bioactive constituent. This guide provides a comprehensive comparison of Forsythia extracts, correlating this compound content with their antioxidant, anti-inflammatory, antiviral, and neuroprotective properties through a meticulous review of experimental data.
This document summarizes quantitative findings in comparative tables, details the experimental protocols for key assays, and visualizes complex biological pathways and workflows to offer a practical resource for advancing research and development in natural product-based therapeutics.
Quantitative Bioactivity Analysis
The bioactivity of Forsythia extracts is intrinsically linked to their chemical composition, with this compound A being a significant contributor. The following tables provide a comparative summary of the this compound A content in various Forsythia extracts and their corresponding performance in key bioactivity assays.
Antioxidant Activity
The antioxidant capacity of Forsythia extracts is a cornerstone of their therapeutic potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity, with a lower IC50 value indicating higher antioxidant potency.
| Extract Source & Type | This compound A Content | DPPH Radical Scavenging IC50/EC50 | Reference |
| Forsythia suspensa Leaves (Ethanolic Extract) | Not specified | 86.77 µg/mL (IC50) | [1] |
| Forsythia suspensa Leaves (β-Cyclodextrin-assisted extract - FSE-β-CD) | 11.80% | 28.98 µg/mL (EC50) | [2][3] |
| Forsythia suspensa Leaves (Aqueous extract - FSE) | Not specified | 36.61 µg/mL (EC50) | [3] |
| Purified this compound A | 100% | 0.43 µg/mL (IC50) | [4] |
| Green Forsythia suspensa Fruits (50% Methanol (B129727) Extract) | Higher than ripe fruits | 0.063 ± 0.007 mg/mL (IC50) | [5] |
Anti-inflammatory Activity
This compound A has demonstrated significant anti-inflammatory effects by modulating key signaling pathways. The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a widely used in vitro model to assess anti-inflammatory potential.
| Extract/Compound | Concentration/Dose | Cell Type | Assay | Key Findings | Reference |
| This compound A | 15, 30, and 60 mg/kg | COPD Mice Model | In vivo study | Dose-dependently suppressed IL-1β, IL-6, TNF-α, and NO production. | [6] |
| This compound A | 50, 100, 200 µM | LPS-stimulated RAW264.7 cells | ELISA | Dose-dependently reduced TNF-α and IL-6 levels. | [7] |
| This compound | 40, 80, 160 µg/mL | LPS-stimulated RAW264.7 cells | Griess Assay | Inhibited NO production. | [8][9] |
| Forsythia suspensa Fruit Extract (Ethyl Acetate Fraction) | 12.5 - 200 µg/mL | LPS-stimulated RAW264.7 cells | Griess Assay, Western Blot | Inhibited NO production and iNOS expression in a dose-dependent manner. | [10] |
Antiviral Activity
The antiviral properties of Forsythia extracts, particularly against influenza viruses, have been a subject of extensive research. The plaque reduction assay is a standard method to quantify the inhibition of viral replication.
| Extract/Compound | Virus Strain | Cell Line | Activity Measure (IC50/EC50) | Key Findings | Reference |
| This compound A | Influenza A virus subtypes | MDCK | Not specified | Reduced viral titers in cell cultures. | [11][12][13] |
| This compound A | Avian Infectious Bronchitis Virus (IBV) | CEK cells | 0.32 mM (Partial inhibition), 0.64 mM (Complete inhibition) | Exhibited a direct virucidal effect. | [14] |
| Forsythia suspensa Aqueous Extract | Respiratory Syncytial Virus (RSV) | A549 | 50 µg/mL (IC50) | Showed antiviral activity. | [10][15] |
| Forsythia suspensa 80% Ethanol Extract | Influenza A (H1N1) | MDCK | MIC of 1:8192 mg/mL | Protected cells from infection. | [10][15] |
| Forsyshiyanins A and B (Alkaloids from F. suspensa) | Influenza A and RSV | Not specified | 7.3–32.5 µM (IC50), 3.7–14.1 µM (EC50) | Demonstrated antiviral activity. | [16] |
Neuroprotective Activity
Emerging evidence suggests that this compound A possesses neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.
| Extract/Compound | Concentration | Cell/Animal Model | Key Findings | Reference |
| Forsythia suspensa Leaf Extract (60% Ethanol) | 5 and 50 µg/mL | LPS-induced inflammation in rat hippocampal slices | Exhibited better neuroprotective effect than equivalent forsythiaside. | [15] |
| This compound A | 5 and 50 µg/mL | LPS-induced inflammation in rat hippocampal slices | Showed neuroprotective effects. | [15] |
| Forsythia suspense Extract (FS8) | 50 and 200 mg/kg | Rotenone-induced neurotoxic rat model | Improved behavior, decreased dopaminergic neuron loss, and maintained dopamine (B1211576) levels. | [5] |
| Phenylethanoid Glycosides from F. suspensa Fruits | Not specified | Serum-deprivation and rotenone-induced PC12 cell injury | Compounds exhibited significant neuroprotective activities. | [4] |
Key Signaling Pathways and Experimental Workflows
The multifaceted bioactivities of this compound and Forsythia extracts are orchestrated through the modulation of complex intracellular signaling networks. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for their investigation.
Caption: Anti-inflammatory and antioxidant signaling pathways modulated by this compound A.
Caption: General experimental workflow for correlating this compound content with bioactivity.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for the key experiments cited in this guide.
Quantification of this compound A by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound A in Forsythia extracts.
Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound A standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Glacial acetic acid or phosphoric acid
-
Methanol (for sample preparation)
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound A in methanol. From the stock solution, prepare a series of standard solutions of known concentrations.
-
Sample Preparation: Dissolve a known weight of the dried Forsythia extract in methanol. Sonicate for 15-20 minutes and then filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.4% glacial acetic acid) is commonly used. An isocratic elution with acetonitrile:water (15:85, v/v) containing 0.4% glacial acetic acid can also be employed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample solutions and determine the peak area of this compound A.
-
Calculation: Calculate the concentration of this compound A in the sample using the calibration curve.
DPPH Radical Scavenging Assay
Objective: To assess the antioxidant capacity of Forsythia extracts.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Forsythia extract
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Sample and Control Preparation: Prepare a series of dilutions of the Forsythia extract and the positive control in the same solvent.
-
Reaction: In a 96-well plate, add a specific volume of each sample or control dilution to the wells. Then, add a fixed volume of the DPPH solution to each well. For the blank, use the solvent instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is the concentration of the extract that scavenges 50% of the DPPH radicals.
Griess Assay for Nitric Oxide (NO) Production
Objective: To measure the anti-inflammatory effect of Forsythia extracts by quantifying NO production in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM culture medium supplemented with FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Forsythia extract
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the Forsythia extract for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only) and a positive control (cells + LPS).
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix equal volumes of the supernatant and the Griess Reagent (freshly prepared by mixing equal parts of Component A and B).
-
Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540-550 nm.
-
Calculation: Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve. The inhibition of NO production is calculated relative to the LPS-stimulated control.
Plaque Reduction Assay for Antiviral Activity
Objective: To evaluate the ability of Forsythia extracts to inhibit viral replication.
Materials:
-
Host cell line susceptible to the virus (e.g., MDCK for influenza virus)
-
Virus stock
-
MEM culture medium
-
Forsythia extract
-
Agarose (B213101) or methylcellulose (B11928114) for overlay
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Monolayer Preparation: Seed the host cells in multi-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a known titer of the virus for 1-2 hours.
-
Treatment and Overlay: After adsorption, remove the virus inoculum and wash the cells. Add an overlay medium containing various concentrations of the Forsythia extract. The overlay medium contains agarose or methylcellulose to restrict virus spread and form localized plaques.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells with formaldehyde (B43269) and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Quantification: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus control (no extract). The EC50 is the concentration of the extract that reduces the number of plaques by 50%.
MTT Assay for Neuroprotection
Objective: To assess the protective effect of Forsythia extracts against neurotoxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or PC12)
-
Cell culture medium
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)
-
Forsythia extract
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Differentiation: Seed the neuronal cells in a 96-well plate and, if necessary, differentiate them into a more mature neuronal phenotype.
-
Pre-treatment: Pre-treat the cells with different concentrations of the Forsythia extract for a specified period.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin to induce cell death. Include appropriate controls (untreated cells, cells treated with the neurotoxin alone).
-
MTT Assay: After the neurotoxin treatment, add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. The neuroprotective effect is determined by the increase in cell viability in the extract-treated groups compared to the neurotoxin-only group.
References
- 1. researchgate.net [researchgate.net]
- 2. Green Extraction of this compound A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective and anti-inflammatory phenylethanoidglycosides from the fruits of Forsythia suspensa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effects of Forsythia suspense extract with antioxidant and anti-inflammatory properties in a model of rotenone induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forsythiae Fructus: A Review on its Phytochemistry, Quality Control, Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forsythiaside A alleviates acute lung injury by inhibiting inflammation and epithelial barrier damages in lung and colon through PPAR-γ/RXR-α complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academicjournals.org [academicjournals.org]
- 9. academicjournals.org [academicjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]
- 12. Neuroprotective Effects of an Aqueous Extract of Forsythia viridissima and Its Major Constituents on Oxaliplatin-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiviral effect of this compound A from Forsythia suspensa (Thunb.) Vahl fruit against influenza A virus through reduction of viral M1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound a inhibits the avian infectious bronchitis virus in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of neuroprotective effect of Forsythia suspensa leaf extract and forsythiaside, one of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tmrjournals.com [tmrjournals.com]
Safety Operating Guide
Forsythoside: Comprehensive Disposal and Safety Protocols
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of forsythoside, a phenylethanoid glycoside utilized in various research applications.
Pre-Disposal Considerations and Hazard Assessment
This compound is not classified as a hazardous material for transport. However, it is crucial to handle it with care, avoiding dust formation and contact with skin and eyes. Before commencing any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
In case of accidental release:
-
Small spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, sealed container for disposal.
-
Large spills: In the event of a larger spill, wear respiratory protection. Isolate the area and prevent the powder from spreading. Collect the spilled material using a method that does not create dust, such as using a wetted cloth or a vacuum with a HEPA filter, and place it in a suitable, closed container for disposal.
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its form (solid or in solution) and local regulations. Always consult your institution's environmental health and safety (EHS) office for specific guidelines.
Disposal of Solid (Pure) this compound:
-
Container Labeling: Ensure the waste container is clearly and accurately labeled as "this compound Waste" and includes the approximate amount.
-
Packaging: Place the solid this compound in a securely sealed, leak-proof container. This primary container should then be placed within a secondary, larger container for added security.
-
Waste Collection: Transfer the labeled and sealed container to your laboratory's designated chemical waste collection area.
-
Documentation: Complete any required waste disposal forms as per your institution's protocol.
Disposal of this compound Solutions:
-
Aqueous Solutions:
-
For non-hazardous aqueous solutions, check with your local EHS guidelines. Depending on the concentration, it may be permissible to neutralize the solution and dispose of it down the sanitary sewer with copious amounts of water. However, this should only be done with explicit approval from your institution's EHS office.
-
If sewer disposal is not permitted, collect the aqueous waste in a clearly labeled, sealed container.
-
-
Solvent Solutions:
-
Never dispose of solutions containing organic solvents down the drain.
-
Collect the this compound solvent solution in a designated, compatible, and properly labeled hazardous waste container. The label should indicate all constituents of the solution, including the solvent and the estimated concentration of this compound.
-
Store the waste container in a well-ventilated area, away from ignition sources, until it is collected by your institution's hazardous waste management team.
-
Data Presentation
| Parameter | Information |
| Chemical Stability | Stable under recommended storage conditions. |
| Incompatibilities | Strong oxidizing/reducing agents, strong acids/alkalis. |
| Hazardous Combustion Products | Carbon oxides, nitrogen oxides (NOx), Sulphur oxides. |
| Transport Information | Considered non-hazardous for transport. |
Experimental Protocols and Methodologies
Currently, there are no standardized experimental protocols specifically for the disposal of this compound. The procedures outlined above are based on general best practices for chemical waste management in a laboratory setting. Researchers should always adhere to the protocols established by their institution's Environmental Health and Safety department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Safeguarding Your Research: A Comprehensive Guide to Handling Forsythoside
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, procedural information for the safe handling and disposal of Forsythoside, a phenylethanoid glycoside with diverse biological activities. Adherence to these protocols will minimize risk and ensure the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of Personal Protective Equipment are critical to prevent exposure to this compound.[1] Always wear the following PPE when handling this compound.[2]
| PPE Category | Item | Specifications and Procedures |
| Respiratory Protection | Air-purifying Respirator | A NIOSH-approved half-mask or full-face respirator should be worn to avoid inhalation of dust, vapors, mist, or gas.[2][3] |
| Hand Protection | Chemical-resistant Gloves | Handle with non-absorbent, chemical-resistant gloves (e.g., nitrile).[4] Inspect gloves for tears before use.[2] Employ proper glove removal technique to avoid skin contact and dispose of contaminated gloves as trace waste after use.[1][2] Always wash hands thoroughly after removing gloves.[2] |
| Eye Protection | Safety Glasses or Goggles | Use eye protection tested and approved under government standards like NIOSH (US) or EN 166 (EU).[2] Full-coverage safety goggles are recommended to protect against splashes.[5] |
| Body Protection | Lab Coat or Coverall | Wear a long-sleeved lab coat or a chemical-resistant coverall.[2][3] Ensure it has a closed front and tight-fitting cuffs.[1] |
| Foot Protection | Closed-toe Shoes | Wear closed-toe shoes to protect against spills.[4] Chemical-resistant boots with steel toes and shanks are recommended for handling larger quantities or in case of significant spill risk.[3] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are essential to maintain the stability of this compound and the safety of laboratory personnel.
Handling Procedures
-
Avoid Contact : Prevent direct contact with skin, eyes, and clothing.[2]
-
Prevent Inhalation/Ingestion : Do not ingest the compound and avoid inhaling any dust or aerosols.[2]
-
General Hygiene : Wash hands and any exposed skin thoroughly after handling.[2]
-
Contaminated Clothing : Remove any contaminated clothing immediately and wash it before reuse.[2]
-
Ignition Sources : Keep the compound away from sources of ignition.[2]
Storage Conditions
-
Container : Keep the container tightly closed.[2]
-
Environment : Store in a dry and well-ventilated area.[2]
-
Temperature : Recommended storage temperatures vary based on the duration of storage:
Emergency Response Plan
First Aid Measures
In the event of exposure, follow these immediate first aid protocols.[2]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing ceases, provide artificial respiration and seek immediate medical attention.[2]
-
Skin Contact : Immediately flush the affected area with copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[2]
-
Eye Contact : Flush eyes with large amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with plenty of water and seek immediate medical attention.[2]
Accidental Release and Spill Cleanup
Should a spill occur, follow these steps to contain and clean the area safely.
-
Evacuate : Alert others in the area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated.
-
Protect : Don appropriate PPE, including respiratory protection, before entering the spill area.[2]
-
Contain : Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[2]
-
Clean-up :
-
Decontaminate : Clean the spill area thoroughly.
Caption: Workflow for handling a this compound spill.
Disposal Plan
The disposal of this compound and any contaminated materials must adhere to regulatory guidelines to protect personnel and the environment.
-
Contaminated Materials : Dispose of contaminated items, such as gloves and labware, in accordance with applicable laws and good laboratory practices.[2]
-
Waste this compound : Collect waste material in suitable, closed containers labeled for disposal.[2]
-
Regulatory Compliance : All waste disposal must comply with federal, state, and local regulations for hazardous waste.[8] Do not dispose of down the drain unless specifically permitted by local authorities for small, treated quantities.[9][10]
References
- 1. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 2. biocrick.com [biocrick.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 9. nems.nih.gov [nems.nih.gov]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
